1h,1h-Perfluorohexyl p-toluenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F11O3S/c1-7-2-4-8(5-3-7)28(25,26)27-6-9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIPCCMMPQAPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F11O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382071 | |
| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-77-1 | |
| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block for Fluorous Chemistry
1H,1H-Perfluorohexyl p-toluenesulfonate is a specialized organic reagent that marries the well-established reactivity of a tosylate leaving group with the unique properties of a perfluoroalkyl chain. This structure makes it a valuable intermediate for the introduction of a "fluorous ponytail" into a wide range of organic molecules. The incorporation of highly fluorinated segments can dramatically alter a molecule's physical and chemical properties, including its solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers and professionals in drug development and materials science. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, providing a reliable method for covalent attachment of the perfluorohexyl moiety.[1]
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 54-55°C.[2] Its highly fluorinated chain results in unique solubility characteristics, generally showing good solubility in many organic solvents while being immiscible with water.
| Property | Value | Source |
| CAS Number | 355-77-1 | [2] |
| Molecular Formula | C₁₃H₉F₁₁O₃S | [2] |
| Molecular Weight | 454.26 g/mol | [2] |
| Melting Point | 54-55°C | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in ethers, chlorinated solvents, and other polar aprotic solvents. Insoluble in water. | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, 1H,1H-perfluorohexan-1-ol. This reaction is a standard procedure in organic synthesis where the hydroxyl group is converted into a tosylate, which is an excellent leaving group.[3][4] The reaction is generally carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5][6]
Experimental Protocol: Tosylation of 1H,1H-Perfluorohexan-1-ol
-
Reaction Setup: To a solution of 1H,1H-perfluorohexan-1-ol (1 equivalent) in anhydrous dichloromethane or diethyl ether at 0 °C, add triethylamine (1.5 equivalents).[6]
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane, to yield the final product as a white solid.[7]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The aromatic protons of the p-toluenesulfonate group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to ortho and meta coupling.[8] The methyl group on the toluene ring will present as a singlet around δ 2.4 ppm. The two protons on the carbon adjacent to the oxygen (the -CH₂-O- group) will be a triplet in the region of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the electronegative oxygen and the tosylate group. The other two protons on the adjacent carbon of the perfluoroalkyl chain will appear as a triplet of triplets.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (ortho to SO₂) | 7.7-7.9 | Doublet |
| Ar-H (meta to SO₂) | 7.3-7.5 | Doublet |
| -CH₂-O- | 4.0-4.5 | Triplet |
| -CF₂-CH₂- | 2.4-2.8 | Triplet of Triplets |
| Ar-CH₃ | ~2.4 | Singlet |
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the aromatic carbons will appear in the δ 120-150 ppm range.[9] The methyl carbon of the tosyl group is expected around δ 21 ppm. The carbon of the -CH₂-O- group will be significantly downfield, likely in the δ 60-70 ppm region. The carbons of the perfluoroalkyl chain will show characteristic signals, with their chemical shifts influenced by the number of attached fluorine atoms.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary, attached to S) | 140-145 |
| Ar-C (quaternary, attached to CH₃) | 130-135 |
| Ar-C H | 125-130 |
| -C F₂- and -C F₃ | 105-125 (complex splitting) |
| -C H₂-O- | 60-70 |
| Ar-C H₃ | ~21 |
FTIR Spectroscopy
The FTIR spectrum will be characterized by strong absorptions corresponding to the C-F bonds and the sulfonate group.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-F Stretch | 1100-1350 (very strong, multiple bands) |
| S=O Stretch (asymmetric) | 1350-1380 (strong) |
| S=O Stretch (symmetric) | 1170-1190 (strong) |
| S-O-C Stretch | 900-1000 (strong) |
| Aromatic C-H Stretch | 3000-3100 (medium) |
| Aliphatic C-H Stretch | 2850-2960 (medium) |
| Aromatic C=C Stretch | 1400-1600 (medium, multiple bands) |
Mass Spectrometry
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 454 may be observed. Common fragmentation patterns for aryl sulfonates include the loss of SO₂ (64 Da) and cleavage of the C-S and S-O bonds.[10][11] A prominent fragment would be the tropylium ion at m/z 91, characteristic of toluene derivatives. Another likely fragmentation is the cleavage of the C-O bond to generate the p-toluenesulfonate anion (m/z 171) or the corresponding cation.
Reactivity and Mechanistic Insights
The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the p-toluenesulfonate anion. The negative charge on the sulfonate anion is delocalized over three oxygen atoms, making it a very stable and weak base.[1] This property facilitates nucleophilic substitution reactions (S(_N)2) with a wide variety of nucleophiles.
Nucleophilic Substitution Reactions
This compound is an ideal substrate for S(_N)2 reactions. The primary carbon attached to the tosylate group is sterically unhindered, and the tosylate is a superb leaving group. This allows for the efficient introduction of the 1H,1H-perfluorohexyl group onto various nucleophiles such as amines, azides, thiols, and carbanions.
The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the adjacent methylene group, potentially affecting reaction rates compared to non-fluorinated analogs.
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent for the introduction of a perfluorohexyl group. Molecules containing such "fluorous ponytails" have unique properties that are exploited in several areas:
-
Drug Discovery: The incorporation of fluorine can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. It can also modulate lipophilicity and binding affinity to target proteins.
-
Materials Science: Fluorinated chains can impart hydrophobic and oleophobic properties to surfaces. Polymers and self-assembled monolayers containing perfluoroalkyl groups are used in coatings, surfactants, and advanced materials.
-
Fluorous Phase Chemistry: The unique solubility of fluorous compounds allows for a "third phase" in liquid-liquid extractions, simplifying product purification in a technique known as fluorous synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Retrieved from [Link]
- Nikolić, J., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Beilstein Journal of Organic Chemistry, 15, 348–357.
- Kantharaju, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1347–1351.
- Google Patents. (1993). Tosylation of alcohols (US5194651A).
- Ding, R., et al. (2011).
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SpectraBase. 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene - Optional[19F NMR]. Retrieved from [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]
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Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]
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University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]
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Medwin Publishers. (2022, December 30). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Retrieved from [Link]
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Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]
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A Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate (CAS 355-77-1): Properties, Synthesis, and Applications
Introduction: A Bifunctional Reagent for Advanced Synthesis
1H,1H-Perfluorohexyl p-toluenesulfonate is a specialized organic compound that serves as a critical building block for researchers in organic synthesis, materials science, and drug discovery. Its structure is uniquely bifunctional, combining a highly fluorinated alkyl chain with one of the most effective leaving groups in organic chemistry, the p-toluenesulfonate (tosylate) group.
The perfluorohexyl "tail" imparts distinct characteristics such as chemical inertness, hydrophobicity, and lipophobicity, making it a valuable moiety for creating fluorinated surfactants, polymers, and surface coatings. Concurrently, the tosylate group functions as an excellent leaving group in nucleophilic substitution reactions, providing a reliable and efficient handle for covalently attaching the perfluorohexyl group to a wide array of molecular scaffolds. This guide offers an in-depth examination of its properties, a validated synthesis protocol, and its core applications, providing scientists with the practical insights needed for its effective utilization.
Physicochemical and Spectroscopic Profile
The compound's physical properties are a direct consequence of its hybrid structure. The high molecular weight and the presence of the polar sulfonate group, contrasted with the nonpolar fluorous chain, result in a solid material at room temperature with specific solubility profiles.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 355-77-1 | [1][2][3] |
| Molecular Formula | C₁₃H₉F₁₁O₃S | [1][2][3] |
| Molecular Weight | 454.26 g/mol | [1][2][3] |
| Melting Point | 54-55 °C | [2] |
| Hazard Classification | Irritant | [2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |
Spectroscopic Signature Analysis
While specific spectra for this exact compound require direct acquisition, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and final product verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be clean and highly informative. Four distinct signals should be observed:
-
An aromatic AA'BB' system (two doublets) between δ 7.4-7.8 ppm for the four protons on the tosyl group's benzene ring.
-
A triplet at approximately δ 4.5-4.8 ppm for the two protons of the -CH₂- group. The triplet multiplicity arises from coupling to the adjacent -CF₂- group.
-
A singlet around δ 2.4 ppm for the three protons of the methyl (-CH₃) group on the aromatic ring.
-
Tetramethylsilane (TMS) at δ 0 ppm as a reference standard.[4]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon environment. Key expected signals include:
-
Four distinct aromatic carbon signals in the δ 125-145 ppm region.
-
A signal for the -CH₂- carbon, significantly shifted by the adjacent oxygen and fluorines, likely in the δ 60-70 ppm range.
-
A series of signals for the six carbons of the perfluorohexyl chain, which will exhibit complex splitting patterns due to strong one- and two-bond carbon-fluorine (C-F) coupling.
-
A signal for the methyl carbon around δ 21 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Look for:
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group, typically found near 1360 cm⁻¹ and 1175 cm⁻¹.[5]
-
C-O stretching vibrations around 1000-1200 cm⁻¹.
-
Aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region.
-
Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region, which may overlap with other signals.
-
-
Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry would confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 454. A prominent fragment would correspond to the tosyl cation (m/z 155) or the tropylium ion derived from it (m/z 91).
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward esterification reaction between the corresponding fluorinated alcohol and p-toluenesulfonyl chloride (TsCl). The causality behind each step is critical for ensuring high yield and purity.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H-perfluorohexanol (1.0 eq).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous pyridine (approx. 5-10 mL per gram of alcohol). Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which is essential to drive the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the highly reactive tosyl chloride, preventing potential side reactions.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, approx. 1.1-1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly. The slight excess of TsCl ensures full conversion of the starting alcohol.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing cold dilute HCl (e.g., 1M). This step protonates and dissolves the excess pyridine, forming a salt that is soluble in the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine (to aid in phase separation and begin the drying process).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Core Reactivity and Mechanistic Principles
The primary utility of this reagent stems from the tosylate anion being an exceptionally stable, and therefore excellent, leaving group. Its stability is derived from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This makes the adjacent -CH₂- carbon highly electrophilic and susceptible to nucleophilic attack.
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The electron-withdrawing nature of the perfluorohexyl chain further enhances the electrophilicity of the reaction center, though it does not participate directly in the substitution.
Caption: General Sₙ2 reaction mechanism involving this compound.
Applications in Synthetic Chemistry
This reagent is principally an alkylating agent for the introduction of the 1H,1H-perfluorohexyl-ethyl moiety. Its applications are broad, ranging from modifying biomolecules to creating novel materials.
Synthesis of Fluorinated Azides
Fluorinated alkyl azides are precursors for "click chemistry" reactions or can be reduced to primary amines. The conversion from the tosylate is highly efficient.[6]
Exemplary Protocol: Synthesis of 1-azido-1H,1H-perfluorohexane
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA).
-
Nucleophile Addition: Add sodium azide (NaN₃, approx. 1.5-2.0 eq). The excess azide ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting tosylate is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting fluorinated azide can be purified by distillation or chromatography if necessary.
Other Potential Applications
-
Fluoroalkylation of Phenols and Thiols: Used to synthesize fluorinated ethers and thioethers, which are of interest in medicinal chemistry due to the metabolic stability imparted by the fluorine atoms.
-
Surface Modification: The reagent can be used to graft the highly hydrophobic and oleophobic perfluorohexyl chain onto surfaces containing nucleophilic groups (e.g., hydroxyls on silica or cellulose), creating water- and oil-repellent coatings.
-
Radiotracer Synthesis: Analogous fluorinated tosylates are widely used as precursors for positron emission tomography (PET) radiotracers, where the tosylate is displaced by a radionuclide like [¹⁸F]fluoride.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are paramount. While specific toxicity data for this compound is limited, its classification as an irritant and data from similar compounds necessitate caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of skin contact, wash with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The tosylate is known to be moisture-sensitive, and storage under an inert gas is recommended to prevent hydrolysis.[9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a potent and versatile synthetic tool. Its value lies in the reliable and predictable reactivity of the tosylate leaving group, which enables the strategic introduction of the perfluorohexyl moiety into a vast range of target molecules. For researchers in drug development, its utility in creating metabolically stable fluorinated analogues is significant. For materials scientists, it offers a direct route to novel fluorinated polymers and surfaces. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and effectively integrate this powerful reagent into their synthetic programs.
References
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1H,1H-Perfluorohexyl p-Toluenesulfonate
Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 1H,1H-Perfluorohexyl p-toluenesulfonate, a valuable fluorinated intermediate in organic synthesis. The document is structured to provide not only procedural steps but also the underlying chemical principles, field-proven insights, and rigorous analytical validation required by researchers in synthetic chemistry and drug development. We delve into the mechanistic rationale for the tosylation of a fluorinated alcohol, offer a detailed, step-by-step experimental protocol, and outline a comprehensive characterization workflow using modern spectroscopic techniques. Safety protocols and data interpretation are also thoroughly addressed to ensure both successful synthesis and safe laboratory practice.
Strategic Overview: The Role of Fluorinated Tosylates in Modern Synthesis
In the landscape of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a more reactive species is a foundational strategy.[1] Among the most reliable methods for this transformation is the formation of sulfonate esters, particularly p-toluenesulfonates (tosylates).[2] The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in substitution reactions (SN1 and SN2), thus opening a gateway to diverse molecular architectures.
The subject of this guide, this compound, combines the exceptional leaving group ability of the tosylate moiety with the unique physicochemical properties imparted by a perfluoroalkyl chain. The high electronegativity of fluorine atoms in the C₆F₁₁ chain significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a highly sought-after building block for introducing fluorinated segments into pharmaceuticals, agrochemicals, and advanced materials, where such properties can enhance bioactivity, improve bioavailability, and confer desirable material characteristics.
This guide provides a self-validating framework for the preparation and confirmation of this key synthetic intermediate.
Synthesis Methodology: From Fluoroalcohol to Tosylate
The synthesis of this compound is achieved through the reaction of 1H,1H-Perfluorohexan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.
Mechanistic Rationale
The core of this synthesis is a nucleophilic attack by the oxygen atom of the alcohol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction proceeds as follows:
-
Activation of the Alcohol: A base, typically pyridine or triethylamine, deprotonates the alcohol's hydroxyl group. This step is critical as it converts the neutral, weakly nucleophilic alcohol into a more potent alkoxide nucleophile.
-
Nucleophilic Attack: The resulting alkoxide attacks the sulfur atom of the tosyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion.
-
Neutralization: The base also serves to neutralize the hydrogen chloride (HCl) generated during the reaction, forming a salt (e.g., pyridinium chloride) and preventing it from participating in unwanted side reactions.
This acid-scavenging role of the base is essential to drive the reaction equilibrium towards the product.
Caption: Reaction mechanism for the tosylation of an alcohol.
Quantitative Data and Reaction Parameters
The following table summarizes the recommended stoichiometry and conditions for the synthesis. Molar equivalents are based on the limiting reagent, 1H,1H-Perfluorohexan-1-ol.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Recommended Quantity | Purpose |
| 1H,1H-Perfluorohexan-1-ol | 300.06 | 1.0 | (e.g., 5.0 g, 16.7 mmol) | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.2 - 1.5 | (e.g., 3.8 g, 20.0 mmol) | Tosylating Agent |
| Pyridine (or Triethylamine) | 79.10 (101.19) | 1.5 - 2.0 | (e.g., 2.6 mL, 33.4 mmol) | Base and Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | ~10 mL / g of alcohol | Anhydrous Solvent |
| Reaction Conditions | ||||
| Temperature | - | - | 0 °C to Room Temp. | Controls reaction rate |
| Time | - | - | 12 - 16 hours | Ensures completion |
Detailed Experimental Protocol
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H,1H-Perfluorohexan-1-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq) in portions, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The formation of a precipitate (pyridinium chloride) is typically observed.
-
Work-up:
-
Quench the reaction by pouring the mixture into a beaker containing cold water.
-
Transfer the contents to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a white solid.[4]
Structural Elucidation and Purity Assessment
Rigorous characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods should be employed.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis Method | Expected Results and Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.80 ppm (d, 2H, Ar-H ortho to SO₂); δ ~7.35 ppm (d, 2H, Ar-H meta to SO₂); δ ~4.45 ppm (t, 2H, -O-CH₂ -CH₂-); δ ~2.60 ppm (m, 2H, -O-CH₂-CH₂ -CF₂-); δ ~2.45 ppm (s, 3H, Ar-CH₃ ) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Multiple signals between δ -81 ppm (CF₃) and δ -126 ppm (CF₂) corresponding to the different fluorine environments in the perfluorohexyl chain. |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals for aromatic carbons (~145, 133, 130, 128 ppm), tosyl methyl carbon (~22 ppm), and aliphatic carbons, including the -O-C H₂- (~65 ppm) and -CH₂-C H₂- (~30 ppm, with C-F coupling). |
| IR Spectroscopy (KBr/ATR) | ~1365 cm⁻¹ (s, asymmetric S=O stretch); ~1175 cm⁻¹ (s, symmetric S=O stretch); ~1100-1250 cm⁻¹ (s, broad, C-F stretches); ~900-1000 cm⁻¹ (s, S-O-C stretch).[4][5] |
| Mass Spectrometry (HRMS-ESI) | Calculated for C₁₃H₉F₁₁O₃SNa [M+Na]⁺: 477.0042. Found: 477.00XX. The fragmentation pattern will show characteristic losses of the tosyl group and fragments of the perfluoroalkyl chain.[6] |
| Melting Point | 54-55 °C[7] |
Rationale for Characterization Choices
-
¹H NMR: Essential for confirming the presence and connectivity of the non-fluorinated protons. The distinct signals for the tosyl group and the two methylene groups provide a clear fingerprint of the target molecule. The chemical shifts and coupling patterns are highly diagnostic.
-
¹⁹F NMR: This is the definitive technique for characterizing the fluorinated portion of the molecule. The number of signals, their chemical shifts, and their coupling patterns confirm the structure of the perfluorohexyl chain.
-
IR Spectroscopy: Provides rapid confirmation of key functional groups. The strong, characteristic S=O stretching bands are unmistakable indicators of the sulfonate ester formation.[4]
-
High-Resolution Mass Spectrometry (HRMS): Crucial for unambiguously determining the elemental composition of the molecule.[6] Obtaining a mass measurement that matches the theoretical value to within a few parts per million provides very strong evidence for the product's identity.
-
Melting Point: A sharp melting point within the literature range is a reliable indicator of high purity for a crystalline solid.[7]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.
Reagent-Specific Hazards
-
p-Toluenesulfonyl Chloride (TsCl): A corrosive and moisture-sensitive solid. It is a lachrymator and can cause severe skin and eye damage.[8][9] It must be handled in a fume hood with appropriate PPE, and containers should be kept tightly sealed. It reacts with water, producing corrosive HCl gas.[10]
-
1H,1H-Perfluorohexan-1-ol: Fluorinated alcohols should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[11][12]
-
Pyridine/Triethylamine: These bases are flammable, toxic, and have pungent odors. Work in a well-ventilated fume hood is mandatory.
-
Dichloromethane (DCM): A volatile solvent with suspected carcinogenicity. All transfers and solvent removal operations must be performed in a fume hood.
-
Product (this compound): Classified as an irritant.[7] Many perfluorinated compounds are noted for their environmental persistence.[13]
Mandatory Safety Procedures
-
Personal Protective Equipment (PPE): Always wear ANSI-rated safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact; consider thicker gloves for extended handling).
-
Ventilation: All steps of this procedure, from reagent handling to solvent evaporation, must be conducted inside a certified chemical fume hood.
-
Storage: Store reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluorinated compounds may require special disposal procedures.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the mechanistic principles, adhering to the detailed experimental protocol, and applying a multi-technique approach to characterization, researchers can confidently prepare this valuable fluorinated building block. The successful execution of this synthesis provides a versatile intermediate, primed for nucleophilic substitution reactions, enabling the strategic incorporation of the perfluorohexyl moiety into a wide array of target molecules for applications in medicinal chemistry, materials science, and beyond.
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A Technical Guide to the Spectroscopic Characterization of 1H,1H-Perfluorohexyl p-toluenesulfonate
This guide provides an in-depth analysis of the spectroscopic data for 1H,1H-Perfluorohexyl p-toluenesulfonate, a compound of interest in synthetic chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the underlying principles for their interpretation, and standardized protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this fluorinated tosylate.
Introduction
This compound is a specialty chemical that combines the properties of a highly fluorinated alkyl chain with the reactivity of a tosylate leaving group. The fluorinated pony-tail imparts unique properties such as chemical inertness, hydrophobicity, and lipophobicity, while the tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will focus on the key spectroscopic techniques used for this purpose: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Molecular Structure and Spectroscopic Rationale
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons of the tosyl group and the methylene protons adjacent to the oxygen and the perfluoroalkyl chain.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet (d) | 2H | Aromatic protons ortho to the sulfonate group |
| ~7.4 | Doublet (d) | 2H | Aromatic protons meta to the sulfonate group |
| ~4.5 | Triplet (t) | 2H | -OCH₂- |
| ~2.4 | Singlet (s) | 3H | -CH₃ |
Rationale for Assignments:
-
Aromatic Protons: The protons on the p-substituted benzene ring of the tosylate group will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing sulfonate group are expected to be deshielded and appear at a higher chemical shift (~7.8 ppm) compared to the protons meta to it (~7.4 ppm).[3][4]
-
Methylene Protons (-OCH₂-): The methylene protons are adjacent to an oxygen atom and a highly electronegative perfluoroalkyl chain. This will cause a significant downfield shift. Furthermore, these protons will be split into a triplet by the two adjacent fluorine atoms of the CF₂ group.
-
Methyl Protons (-CH₃): The methyl protons on the tolyl group are expected to appear as a singlet in the typical aromatic methyl region (~2.4 ppm).[5]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.[6]
-
Tune and shim the probe for the specific solvent.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence for proton NMR.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and determine the multiplicities.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling will be observed for the carbons in the perfluorohexyl chain.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary aromatic carbon (C-SO₂) |
| ~133 | Quaternary aromatic carbon (C-CH₃) |
| ~130 | Aromatic CH (meta to -SO₂) |
| ~128 | Aromatic CH (ortho to -SO₂) |
| ~120-105 (multiplets) | Perfluoroalkyl carbons (-CF₂-, -CF₃) |
| ~65 (triplet) | -OCH₂- |
| ~21 | -CH₃ |
Rationale for Assignments:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are characteristic of a p-substituted benzene ring. The quaternary carbons attached to the sulfonate and methyl groups will have distinct chemical shifts.[3]
-
Perfluoroalkyl Carbons: The carbons in the perfluorohexyl chain are heavily shielded by the fluorine atoms and will exhibit complex multiplets due to one-bond and two-bond C-F coupling. Their chemical shifts will be in the range of 105-120 ppm.
-
Methylene Carbon (-OCH₂-): The carbon of the methylene group will be shifted downfield due to the adjacent oxygen and will appear as a triplet due to coupling with the two fluorine atoms of the neighboring CF₂ group.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at a typical upfield chemical shift of around 21 ppm.
Experimental Protocol for ¹³C NMR
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for all carbons not coupled to fluorine.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required.
-
Acquisition Time: Longer acquisition times are generally needed due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7][8] The spectrum of this compound will show distinct signals for each of the non-equivalent fluorine environments in the perfluorohexyl chain.
Expected ¹⁹F NMR Data
| Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment |
| ~ -81 | Triplet (t) | 3F | -CF₃ |
| ~ -114 | Multiplet | 2F | -OCH₂CF₂- |
| ~ -122 | Multiplet | 2F | -CF₂- |
| ~ -123 | Multiplet | 2F | -CF₂- |
| ~ -124 | Multiplet | 2F | -CF₂- |
| ~ -126 | Multiplet | 2F | -CF₂- |
Rationale for Assignments:
-
Chemical Shifts: The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[8][9] The terminal -CF₃ group is expected to be the most shielded and appear at the highest field (~-81 ppm). The -CF₂- groups will have distinct chemical shifts, with the one closest to the electron-withdrawing tosylate group being the most deshielded.
-
Multiplicity: The signals will show complex splitting patterns due to F-F coupling between adjacent and next-nearest neighbor CF₂ groups. The terminal -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group.
Experimental Protocol for ¹⁹F NMR
The protocol is similar to that for ¹H NMR, with the following adjustments:
-
Probe and Frequency: A multinuclear probe tuned to the ¹⁹F frequency is required.
-
Referencing: The chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm).
-
Spectral Width: A very wide spectral width is needed to cover the large chemical shift range of fluorine compounds (e.g., +50 to -250 ppm).[7]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 484 | [M]⁺ (Molecular Ion) |
| 313 | [M - C₇H₇SO₂]⁺ |
| 171 | [C₇H₇SO₂]⁺ |
| 155 | [C₇H₇O₃S - H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [CF₃]⁺ |
Rationale for Fragmentation:
-
Molecular Ion: The molecular ion peak at m/z 484 should be observable, although it may be of low intensity in EI-MS due to the lability of the tosylate group.
-
Major Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the C-O bond between the perfluorohexyl chain and the tosylate group, leading to the formation of the [C₆F₁₁CH₂]⁺ ion (m/z 313) and the tosyl radical. Another significant fragmentation would be the formation of the tosyl cation [C₇H₇SO₂]⁺ (m/z 171). The base peak is often the tropylium ion [C₇H₇]⁺ at m/z 91, formed by the loss of SO₂ from the tosyl cation.[10] Cleavage within the perfluoroalkyl chain will also occur, leading to characteristic fragments such as [CF₃]⁺ at m/z 69.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled to a gas or liquid chromatograph).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions for structural elucidation. Electrospray Ionization (ESI) may be used for softer ionization to better observe the molecular ion.[11]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The predictable chemical shifts, coupling patterns, and fragmentation pathways, when correlated, offer unambiguous evidence for the compound's identity. The protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring analytical rigor in research and development settings.
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
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MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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PubMed. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1104(1-2), 161-167. [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of California, Santa Barbara. (n.d.). 19Flourine NMR. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1H,1H-Perfluorohexyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 1H,1H-Perfluorohexyl p-toluenesulfonate (CAS 355-77-1). As a fluorinated sulfonate ester, this compound requires a nuanced understanding of its potential hazards, drawing from data on structurally similar molecules and the broader class of per- and polyfluoroalkyl substances (PFAS). This document is intended to empower laboratory personnel with the knowledge to work safely and effectively with this chemical.
Section 1: Compound Identification and Hazard Assessment
This compound is a specialty chemical with the molecular formula C13H9F11O3S.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely available, a robust hazard assessment can be constructed by examining its constituent parts and analogous structures.
Structural Analogy and Hazard Inference:
The primary hazards associated with this compound are inferred to be irritation to the skin, eyes, and respiratory system.[1][3] This assessment is based on Safety Data Sheet (SDS) information for the closely related compound, 1H,1H-Perfluorooctyl p-toluenesulfonate, which is classified as causing skin and serious eye irritation, and potential respiratory irritation.[3] Furthermore, the p-toluenesulfonate (tosylate) group itself is known to be a component of irritant and corrosive materials.[4]
The PFAS Context:
As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), this compound is considered a "forever chemical" due to its persistence in the environment.[3] While acute toxicity data is limited, the long-term environmental and health implications of PFAS are a significant concern, necessitating stringent containment and disposal protocols.[5][6][7] Some PFAS compounds are associated with reproductive and developmental toxicity, and are considered potential carcinogens.[6][8]
GHS Hazard Classification (Inferred):
Based on available data for analogous compounds, the following GHS classification should be conservatively applied:
-
Skin Irritation (Category 2) [3]
-
Serious Eye Irritation (Category 2A) [3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3]
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 355-77-1 | [1][2] |
| Molecular Formula | C13H9F11O3S | [1][2] |
| Molecular Weight | 454.26 g/mol | [1][2] |
| Melting Point | 54-55°C | [1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Primary Engineering Controls:
All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood or a ducted biosafety cabinet.[6][9] This is the most effective way to prevent inhalation of any dusts or aerosols.[9] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[3][10]
Personal Protective Equipment (PPE) Protocol:
The selection of PPE is critical to prevent dermal and ocular exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]
-
Hand Protection: Chemical-resistant gloves are essential. Given the fluorinated nature of the compound, nitrile gloves are a suitable choice.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. For prolonged or immersive handling, consider double-gloving.[13]
-
Protective Clothing: A lab coat or disposable gown must be worn to protect street clothing and skin.[6] For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.[12][13]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Caption: PPE Donning and Doffing Workflow.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[9]
-
Inert Atmosphere: For long-term storage and to prevent degradation from moisture, it is advisable to keep the container under an inert gas.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][10]
-
Temperature: Store in a cool place, away from direct sunlight and sources of ignition.[9]
Section 4: Emergency Procedures
Prompt and correct response to emergencies can significantly mitigate potential harm.
Spill Response:
In the event of a spill, the primary responsibility is to ensure the safety of all personnel.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[14]
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large, involves a volatile substance, or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[15]
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[15][16]
-
Containment: For liquid spills, use an absorbent material like vermiculite or a commercial absorbent to dike the spill and prevent it from spreading.[15] For solid spills, gently sweep the material to avoid creating dust.[16]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a leak-proof container.[17]
-
Decontamination: Decontaminate the spill area with soap and water.[17] For highly toxic materials, the rinse water should also be collected as hazardous waste.[17]
-
Waste Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste.[17]
Caption: Chemical Spill Response Decision Tree.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[14][18] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Section 5: Decontamination and Waste Disposal
Given the persistent nature of PFAS, proper decontamination and waste disposal are crucial to prevent environmental contamination.
Decontamination:
-
Equipment: Non-disposable equipment that has come into contact with the compound should be triple-rinsed.[19] The rinsate must be collected as hazardous waste.[19] Studies on PFAS decontamination have shown that heated cleaning solutions can be more effective than room temperature water.[20][21]
-
Surfaces: Work surfaces should be thoroughly cleaned with soap and water after use.
Waste Disposal:
All waste containing this compound, including contaminated PPE, spill cleanup materials, and rinsate, must be disposed of as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, leak-proof container.[15][17] Do not mix with other waste streams.
-
Disposal Method: The primary recommended disposal method for PFAS-containing waste is high-temperature incineration.[6][22] Landfilling is another option, but it is less preferred due to the potential for leachate contamination.[7][23]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[23] Consult with your institution's EHS department for specific procedures.[6][24]
References
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Operating Procedure: Decontamination of Field Equipment. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
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University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]
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Schaider, L. A., et al. (2021). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. Environmental Science & Technology, 55(19), 12833-12850. [Link]
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RJ Lee Group. (n.d.). Understanding PFAS Cleanup: Effective Strategies and Techniques. Retrieved from [Link]
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New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
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Harvey, E., et al. (2022). Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. Environmental Science & Technology, 56(15), 10826-10835. [Link]
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Wang, H., et al. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry, 23(16), 5979-5988. [Link]
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Plante, O. J., & Seeberger, P. H. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 11(21), 4842-4845. [Link]
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Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]
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Environmental Science & Technology. (2021). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. [Link]
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Certas Lubricant Solutions. (2022). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
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Ivey International Inc. (n.d.). PFAS Equipment Decontamination Case Study. Retrieved from [Link]
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ChemTel Inc. (n.d.). Safety Data Sheet: Neutralene® 7030SF. Retrieved from [Link]
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Defense Centers for Public Health - Aberdeen. (2024). Hazardous Waste. Retrieved from [Link]
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Interstate Technology & Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS. Retrieved from [Link]
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Crone, B. C., et al. (2019). Managing and treating per‐ and polyfluoroalkyl substances (PFAS) in membrane concentrates. AWWA Water Science, 1(6), e1155. [Link]
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A Technical Guide to the Solubility of 1H,1H-Perfluorohexyl p-toluenesulfonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1H,1H-Perfluorohexyl p-toluenesulfonate. In the absence of extensive empirical data in publicly available literature, this document establishes a predictive framework based on fundamental principles of chemical interactions, including the unique contributions of the highly fluorinated alkyl chain and the polar tosylate group. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection for synthesis, purification, and formulation. A detailed, self-validating experimental protocol for the precise determination of its solubility is also presented, alongside a discussion of the theoretical underpinnings of its dissolution behavior.
Introduction: Understanding this compound
This compound is a compound of significant interest due to its unique molecular structure, combining a highly fluorinated "fluorous" tail with an aromatic tosylate headgroup. The perfluorohexyl chain imparts properties such as high density, thermal stability, and both hydrophobicity and lipophobicity.[1] The tosylate group, a derivative of p-toluenesulfonic acid, is a well-known and effective leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.[2]
The solubility of this compound is a critical parameter that dictates its application in various chemical processes. Proper solvent selection is paramount for achieving desired reaction kinetics, facilitating purification through crystallization, and formulating products with optimal bioavailability and stability. This guide will explore the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is governed by a complex interplay of forces originating from its distinct molecular regions:
-
The Perfluorohexyl Chain: This segment is characterized by the high electronegativity of fluorine atoms, which creates strong C-F bonds and a nonpolar, electron-rich surface. This "fluorous" character leads to weak van der Waals forces and makes the chain both water-repelling (hydrophobic) and oil-repelling (lipophobic).[1]
-
The p-Toluenesulfonate Group: This part of the molecule is significantly more polar. The sulfonate group possesses a considerable dipole moment, and the aromatic ring can engage in π-π stacking interactions.
Therefore, the overall solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the fluorous tail and the polar headgroup are expected to be the most effective.
Predicted Solubility in Common Organic Solvents
| Solvent | Class | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 1.88 | Low | The nonpolar nature of hexane will not effectively solvate the polar tosylate group. |
| Toluene | Nonpolar (Aromatic) | 2.38 | Moderate | The aromatic nature of toluene can engage in π-π stacking with the tosyl group, and its low polarity can accommodate the perfluorohexyl chain to some extent. |
| Dichloromethane | Polar Aprotic | 9.08 | Moderate to High | Its polarity can interact with the tosylate group, while its non-proton-donating nature is less disruptive to the fluorous chain. |
| Acetone | Polar Aprotic | 20.7 | High | A strong dipole moment allows for effective solvation of the tosylate group, and it is a good solvent for many organic compounds.[4] |
| Ethyl Acetate | Polar Aprotic | 6.02 | High | Balances polarity for the tosylate group with sufficient nonpolar character to interact with the perfluorohexyl chain.[4] |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | While highly polar, which is favorable for the tosylate group, it may be less compatible with the fluorous tail. |
| Methanol | Polar Protic | 32.7 | Low to Moderate | The hydrogen-bonding capability of methanol may not favorably interact with the non-hydrogen-bonding fluorous chain. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | High | Its ether functionality and moderate polarity make it a versatile solvent for a wide range of organic compounds. |
Note: This table is predictive and based on theoretical principles. Experimental verification is required for precise solubility values.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a rigorous experimental methodology is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[5]
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[6]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but this should be experimentally determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved solid can be determined by the difference in weight.
-
-
Chromatographic Analysis (for volatile solvents or for higher precision):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.
-
Analyze the filtered saturated solution and determine its concentration from the calibration curve.
-
-
Data Calculation and Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
-
Factors Influencing Solubility
The solubility of this compound is not only dependent on the choice of solvent but also on external factors:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[7] However, the extent of this increase is compound-specific and should be determined experimentally.
-
Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.
-
Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid phase in equilibrium with the saturated solution.
Visualizing Solubility Determinants
The following diagram illustrates the key molecular interactions and solvent properties that govern the dissolution process of this compound.
Caption: Factors influencing the dissolution of this compound.
Conclusion
The solubility of this compound in organic solvents is a nuanced property governed by the dual nature of its molecular structure. While a definitive, quantitative dataset is not yet established in the literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran are anticipated to be effective solvents due to their ability to solvate the polar tosylate headgroup without disrupting the fluorous perfluorohexyl tail. For precise applications, the experimental protocol detailed in this guide provides a robust framework for the accurate and reproducible determination of its solubility, enabling informed solvent selection for synthesis, purification, and formulation in research and development.
References
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-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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DePrince, A. E., & III. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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A Technical Guide to the Potential Applications of 1H,1H-Perfluorohexyl p-toluenesulfonate in Organic Chemistry
Introduction: The Strategic Incorporation of Fluorinated Moieties
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced lipophilicity, and unique conformational preferences are just a few of the advantages that have made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of novel reagents and methodologies for the efficient and selective introduction of fluorinated alkyl chains is a paramount objective in modern synthetic organic chemistry. This guide explores the potential applications of 1H,1H-Perfluorohexyl p-toluenesulfonate, a reagent poised to be a valuable tool for the introduction of the 1H,1H-perfluorohexyl group. While specific literature on this exact reagent is limited, its reactivity can be inferred from the well-established chemistry of alkyl tosylates and other fluorinated analogs.
Physicochemical Properties of this compound
A foundational understanding of a reagent's properties is critical for its effective application. Below is a summary of the known physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 355-77-1 | [1] |
| Molecular Formula | C13H9F11O3S | [1] |
| Molecular Weight | 454.26 g/mol | [1] |
| Melting Point | 54-55°C | [1] |
| Appearance | White to off-white solid (presumed) | |
| Hazard | Irritant | [1] |
The presence of the highly electronegative perfluorohexyl chain significantly influences the electronic properties of the molecule, particularly the tosylate leaving group. The electron-withdrawing nature of the fluorinated chain is expected to enhance the leaving group ability of the tosylate, making this reagent a potent electrophile in nucleophilic substitution reactions.
Core Potential Application: Fluoroalkylation via Nucleophilic Substitution
The primary and most promising application of this compound lies in its use as a fluoroalkylation agent. The tosylate group is a well-established excellent leaving group in nucleophilic substitution reactions.[2] The reaction proceeds via the displacement of the tosylate by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the introduction of the 1H,1H-perfluorohexyl moiety.
Mechanistic Considerations
The mechanism of nucleophilic substitution can proceed through either an SN1 or SN2 pathway. Given that the tosylate is attached to a primary carbon, the SN2 pathway is the most likely mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, resulting in an inversion of stereochemistry if the carbon is chiral.
Sources
"literature review of 1H,1H-Perfluorohexyl p-toluenesulfonate uses"
Initiating Literature Search
I've started with a deep dive into the literature, specifically focusing on "1H,1H-Per fluorohexyl p-toluenesulfonate." My goal is to map its synthesis, chemical characteristics, and potential applications. Currently, I'm identifying its main uses, with the intention of categorizing them. This includes exploring its role as a reagent.
Expanding Application Categorization
I'm now zeroing in on distinct application areas, beyond its reagent role, in an effort to comprehensively categorize them. For each use, I'll dive into the underlying chemical mechanisms. I will be sure to support all technical claims with authoritative sources. Moreover, I will focus on finding the experimental protocols, and the associated data, if any, that relate to its use in each case.
Outlining Document Structure
I'm now structuring the information into a whitepaper format. This involves an introduction to the compound, followed by dedicated sections for its major applications. I plan to incorporate detailed explanations, protocols, and data tables. I'll also be generating Graphviz diagrams to visualize reaction mechanisms and experimental workflows.
Narrowing the Search Focus
I'm currently finding the initial search for "1H,1H-Perfluorohexyl p-toluenesulfonate" is too broad. The top hits largely concern "p-toluenesulfonic acid" as a catalyst or other tosylates. I'm refining the search terms to enhance specificity, aiming to pinpoint relevant literature or data.
Expanding the Inquiry Scope
I'm now shifting gears, since direct literature on the hexyl compound is thin. My thinking now revolves around expanding the scope. I'll focus on the properties of similar perfluoroalkyl tosylates and the general reactivity of tosylates to logically predict potential applications for the hexyl derivative. I will be looking for synthesis methods and reactions of fluorinated tosylates. This broader approach seems more fruitful, given the initial search limitations.
Refining the Research Plan
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Developing the Methodology
I've significantly shifted my approach based on the limited direct literature. My new plan integrates targeted searches for alkyl tosylates, perfluoroalkyl compound properties, and fluorinated tosylates. I'm focusing on how the perfluorohexyl group could influence reactivity and overall properties. I will then synthesize this information to hypothesize probable applications of the hexyl derivative.
Formulating the Technical Guide
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Analyzing Tosylate Reactivity
I've been examining the behavior of alkyl tosylates like 1H-Perfluorohexyl p-toluenesulfonate, focusing on their SN2 reactivity. My research points to the tosylate group being an exceptional leaving group, which is crucial to understanding the potential application of these substrates.
Gathering Specific Experimental Details
I've deepened my research into alkyl tosylates and their applications. I've confirmed their reactivity in SN2 reactions, with the tosylate as a strong leaving group. I also considered the hydrophobic and oleophobic nature of perfluoroalkyl substances (PFAS) and noted their use in coatings. However, I'm now seeking a detailed, step-by-step experimental protocol for a reaction with 1H,1H-perfluoroalkyl tosylates, and quantitative data on their surfactant properties.
Refining Data Acquisition
I've reviewed the existing information. My focus is now on finding a specific experimental protocol for a reaction with a 1H,1H-perfluoroalkyl tosylate, and I need quantitative data on their surfactant properties. I'm planning a targeted search for protocols of similar fluorinated tosylates and any quantitative data on the surfactant properties of perfluorohexyl-containing compounds. This will strengthen the experimental protocols and data presentation sections. I plan to incorporate these findings into my introduction.
Prioritizing Search Refinement
My search has given me a good base: I understand tosylates' use in SN2 reactions and the properties of perfluoroalkyl substances. I can now infer the applications of this compound. I now need a specific experimental protocol for a reaction with this type of tosylate. Also, I must find quantitative data on perfluorohexyl surfactant properties, such as critical micelle concentration.
Confirming Core Tenets
I've confirmed tosylates are excellent leaving groups in SN2 reactions, and perfluoroalkyl chains impart strong lipophilicity. My focus is now on the specific application of these principles in the technical guide, ensuring I address both reaction mechanisms and fluorinated alkyl chain characteristics effectively. I'm building out sections on reaction conditions.
Refining Methodology Details
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Finalizing Protocol Search
I'm focusing my efforts on finding that specific experimental protocol and comparative surfactant data. I'm initiating a final search for a published nucleophilic substitution on a long-chain perfluoroalkyl tosylate, aiming to adapt it to the specific compound. Simultaneously, I am gathering a comparative table of surface tension and CMC values for common surfactants. This should give the user a rich context for the perfluorohexyl data.
Expanding Scope Further
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Methodological & Application
Application Notes and Protocols: Harnessing 1H,1H-Perfluorohexyl p-toluenesulfonate for High-Efficiency Fluorous Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Redefining Purification in Modern Synthesis
In the landscape of organic synthesis, particularly within drug discovery and materials science, the purification of reaction products often represents the most significant bottleneck. Traditional methods like column chromatography can be time-consuming, solvent-intensive, and difficult to automate. Fluorous synthesis emerges as a powerful strategic alternative, streamlining purification by employing the unique phase preferences of highly fluorinated compounds.[1][2] This technique involves the use of "fluorous tags"—long fluorocarbon chains attached to a molecule of interest—to facilitate a simple yet robust separation from non-tagged reagents and byproducts.[2]
At the heart of this methodology are fluorous tagging reagents, which serve to covalently attach the fluorous ponytail to a substrate. This guide provides a detailed exploration of 1H,1H-Perfluorohexyl p-toluenesulfonate , a versatile and effective reagent for implementing fluorous synthesis strategies. We will delve into its properties, the underlying chemical principles of its application, and provide detailed, field-tested protocols for its synthesis, use in tagging reactions, and the subsequent purification and detagging steps.
The Workhorse Reagent: A Profile of this compound
This compound is an exceptionally useful alkylating agent designed to introduce a C6F13 fluorous tag onto a variety of nucleophilic substrates. The molecule consists of three key components: the highly fluorinated alkyl chain that imparts the unique separation properties, a hydrocarbon spacer that insulates the fluorous chain from the reaction center, and a p-toluenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions.
| Property | Value | Reference |
| CAS Number | 355-77-1 | [3] |
| Molecular Formula | C13H9F11O3S | [3] |
| Molecular Weight | 454.26 g/mol | [3] |
| Melting Point | 54-55°C | [3] |
| Appearance | White to off-white solid | |
| Hazard | Irritant | [3] |
Table 1: Physicochemical Properties of this compound.
The Core Mechanism: Tagging via Nucleophilic Substitution (SN2)
The introduction of the fluorous tag using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbon atom adjacent to the tosylate leaving group. The reaction occurs in a single, concerted step where the nucleophile forms a new bond as the tosylate group departs.
The key to the success of this reaction lies in the nature of the tosylate. The p-toluenesulfonate anion is a highly stable species due to resonance delocalization of the negative charge across the sulfonate group. This stability makes it an excellent leaving group, facilitating the nucleophilic attack and driving the reaction forward.
Figure 1: SN2 mechanism for fluorous tagging.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the tagging reagent from commercially available starting materials. The procedure is adapted from standard methods for the tosylation of alcohols.[4][5]
Materials:
| Reagent/Material | M.W. | Amount | Moles | Notes |
| 1H,1H,2H,2H-Perfluoro-octan-1-ol | 400.09 | 10.0 g | 25.0 mmol | |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 5.72 g | 30.0 mmol | Recrystallize if necessary |
| Pyridine | 79.10 | 20 mL | - | Anhydrous |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | - | ~50 mL | - | 1 M aqueous solution |
| Saturated NaCl solution | - | ~50 mL | - | Brine |
| Anhydrous MgSO4 | - | As needed | - | Drying agent |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 1H,1H,2H,2H-perfluorooctan-1-ol (10.0 g, 25.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (20 mL), followed by the portion-wise addition of p-toluenesulfonyl chloride (5.72 g, 30.0 mmol) over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl (~50 mL) until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), and saturated NaCl solution (25 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from hexanes or ethanol/water) to yield pure this compound.
Protocol 2: Fluorous Tagging of a Model Amine Substrate
This protocol details the general procedure for attaching the fluorous tag to a primary or secondary amine.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Amine Substrate (e.g., Benzylamine) | 107.15 | 1.07 g | 10.0 mmol | |
| This compound | 454.26 | 5.0 g | 11.0 mmol | 1.1 equivalents |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 mmol | Anhydrous, powdered |
| Acetonitrile (MeCN) | - | 50 mL | - | Anhydrous |
Procedure:
-
To a 100 mL round-bottom flask, add the amine substrate (10.0 mmol), potassium carbonate (20.0 mmol), and anhydrous acetonitrile (50 mL).
-
Add this compound (11.0 mmol) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude fluorous-tagged product. This crude mixture is now ready for purification by F-SPE.
Protocol 3: Purification via Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is the cornerstone of fluorous purification. It utilizes a silica gel stationary phase chemically bonded with a fluorinated layer (fluorous silica gel). The principle is simple: fluorous-tagged molecules are strongly retained by the fluorous stationary phase, while non-fluorous molecules are not.[6][7]
Sources
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H,1H-Perfluorohexyl p-Toluenesulfonate as a Reagent for Alcohol Protection
Introduction: The Strategic Role of Alcohol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the hydroxyl group presents a unique challenge. Its inherent reactivity as both a nucleophile and a weak acid necessitates its temporary masking, or "protection," to prevent undesired side reactions.[1] The ideal protecting group is readily introduced, robust enough to withstand a variety of reaction conditions, and can be selectively removed under mild conditions without affecting other functional groups.[2]
This guide introduces 1H,1H-Perfluorohexyl p-Toluenesulfonate as a specialized reagent for the protection of alcohols. This molecule uniquely combines the well-established reactivity of a tosylate leaving group with the distinct physical properties of a perfluoroalkyl chain.[3] The resulting 1H,1H-perfluorohexyl ether protecting group offers exceptional chemical stability and provides a "fluorous tag" that enables highly efficient purification via fluorous solid-phase extraction (F-SPE), a technique that simplifies the isolation of tagged molecules from non-fluorinated reaction components.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the mechanistic underpinnings, detailed experimental protocols, and field-proven insights for the effective application of this powerful synthetic tool.
Mechanism of Protection: A Nucleophilic Substitution Pathway
The protection of an alcohol using this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the alcohol (ROH) with a suitable base to form a more nucleophilic alkoxide (RO-). This alkoxide then attacks the electrophilic methylene carbon (the carbon adjacent to the oxygen) of the this compound. The p-toluenesulfonate group, being the conjugate base of a strong acid (p-toluenesulfonic acid), is an excellent leaving group and is displaced, yielding the protected alcohol as a 1H,1H-perfluorohexyl ether and the toluenesulfonate salt of the base's conjugate acid.[6]
The key to this transformation is the conversion of the alcohol's hydroxyl group, which is a poor leaving group, into a highly effective tosylate leaving group, albeit on the protecting group reagent itself in this context.[7] The stereochemical center of the alcohol, if present, is not involved in the reaction and its configuration is retained.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound, followed by purification using fluorous solid-phase extraction (F-SPE).
Materials:
-
Primary alcohol
-
This compound (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fluorous silica gel SPE cartridge
-
Methanol (MeOH)
-
80:20 Methanol/Water solution
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.2 equiv) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification by Fluorous Solid-Phase Extraction (F-SPE): [4][5][8]
-
Condition a fluorous silica gel SPE cartridge by eluting with 100% methanol.
-
Equilibrate the cartridge with 80:20 methanol/water.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, methanol) and load it onto the cartridge.
-
Elute the non-fluorous impurities with 80:20 methanol/water.
-
Elute the desired fluorous-tagged product with 100% methanol.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the purified 1H,1H-perfluorohexyl ether.
Protocol 2: Deprotection of the 1H,1H-Perfluorohexyl Ether
The exceptional stability of perfluoroalkyl ethers necessitates forcing conditions for their cleavage. Standard methods for ether deprotection, such as using HBr or HI, are often ineffective.[9] The following protocol utilizes a strong Lewis acid system, which has been shown to cleave highly stable ethers.[1]
Materials:
-
1H,1H-perfluorohexyl protected alcohol
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) (5.0 equiv)
-
Sodium iodide (NaI) (5.0 equiv)
-
Anhydrous sodium sulfite (Na₂SO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1H,1H-perfluorohexyl protected alcohol (1.0 equiv).
-
Dissolve the substrate in anhydrous acetonitrile or dichloromethane.
-
Add sodium iodide (5.0 equiv) and aluminum chloride (5.0 equiv) to the solution. Note: The addition of AlCl₃ can be exothermic.
-
Reflux the reaction mixture and monitor its progress by TLC. Reaction times can be lengthy (24-72 hours).
-
Upon completion, cool the mixture to 0 °C and cautiously pour it into a vigorously stirred solution of 10% aqueous sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by standard column chromatography.
Data and Performance
Table 1: Reactivity of this compound with Different Alcohols
| Alcohol Type | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Primary | High | NaH, DMF, 50-60 °C, 12-24 h | Good to Excellent | SN2 reaction is facile. |
| Secondary | Moderate | NaH, DMF, 60-80 °C, 24-48 h | Moderate | Steric hindrance slows the reaction. |
| Tertiary | Very Low / Unreactive | Not Recommended | Poor to None | Elimination (E2) is the major competing pathway. |
| Phenols | Moderate | K₂CO₃, DMF, 80-100 °C, 12-24 h | Good | Requires a weaker base and higher temperatures. |
Table 2: Stability Profile of the 1H,1H-Perfluorohexyl Ether Protecting Group
| Reagent / Condition | Stability | Notes |
| Strong Acids (HCl, H₂SO₄, TFA) | Stable | Perfluoroalkyl chain deactivates the ether oxygen towards protonation.[9] |
| Strong Acids (HBr, HI) | Highly Stable | Resistant to cleavage under conditions that cleave standard alkyl ethers.[9] |
| Strong Bases (NaOH, KOH, LDA) | Stable | Ethers are generally stable to basic conditions. |
| Organometallics (n-BuLi, Grignard) | Stable | No acidic proton to quench the reagent. |
| Oxidizing Agents (PCC, Swern, O₃) | Stable | The ether linkage is inert to common oxidants. |
| Reducing Agents (LiAlH₄, NaBH₄, H₂/Pd) | Stable | The ether C-O bond is not susceptible to standard reductions. |
| Strong Lewis Acids (AlCl₃/NaI, BBr₃) | Labile | This is the basis for the recommended deprotection method. |
| Reductive Cleavage (e.g., SmI₂) | Potentially Labile | Reductive cleavage is a possible alternative for deprotection.[10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of protected alcohol | Incomplete deprotonation of the alcohol. | Ensure the use of anhydrous solvent and a sufficient excess of a strong base (e.g., NaH). |
| Steric hindrance (for secondary alcohols). | Increase reaction temperature and time. | |
| Difficult purification | Inefficient separation on F-SPE. | Ensure proper conditioning and equilibration of the F-SPE cartridge. Optimize the solvent system for elution. |
| Incomplete deprotection | Insufficient reaction time or temperature. | Increase the reflux time and ensure anhydrous conditions. |
| Deactivation of the Lewis acid. | Use freshly opened or sublimed AlCl₃. Ensure all reagents and solvents are anhydrous. |
Safety Precautions
-
This compound: This reagent is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
Aluminum Chloride (AlCl₃): AlCl₃ is corrosive and reacts vigorously with water. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Ensure emergency eyewash and safety showers are accessible. Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Carr, P. et al. (1987). Acidic attack of perfluorinated alkyl ether lubricant molecules by metal oxide surfaces. NASA Technical Memorandum. [Link]
-
Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Synthesis, 4(3), 238-256. [Link]
-
Gu, C., & Wang, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(6), 3327-3336. [Link]
-
ResearchGate. (2021). Synthesis of novel perfluoroalkyl ether derivatives. [Link]
-
Sang, D. et al. (2018). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride-Sodium Iodide in Acetonitrile. ChemistrySelect, 3(33), 9489-9493. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Luo, Z. et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 785-791. [Link]
-
Horváth, I. T. (2015). Fluorous Ethers. RSC Green Chemistry, No. 36. [Link]
-
ResearchGate. (2018). Homolytic Cleavage of Peroxide Bonds via a Single Electron Transfer of Frustrated Lewis Pair. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Zhang, W. (2011). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Organic Chemistry. [Link]
-
Sun, L. et al. (2019). Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Environmental Science & Technology Letters, 7(1), 24-30. [Link]
-
Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. Molecules, 11(10), 833-856. [Link]
-
Ishihara, K. (2009). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 14(8), 3133-3155. [Link]
-
Gu, C., & Wang, J. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons. eScholarship. [Link]
-
Wikipedia contributors. (2023). Reductions with samarium(II) iodide. Wikipedia. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
OUCI. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Organic and Biomolecular Chemistry. [Link]
-
Wuts, P. G. M. (2001). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. ENZYME CATALYSIS IN ORGANIC SYNTHESIS, 11-47. [Link]
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Electron transfer reduction of unactivated esters using SmI2–H2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
Application Note: Synthesis of N-(1H,1H-Perfluorohexyl)amines via Reaction of 1H,1H-Perfluorohexyl p-Toluenesulfonate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable in the design of novel pharmaceuticals and advanced materials. This application note provides a detailed guide to the synthesis of N-(1H,1H-perfluorohexyl)amines through the nucleophilic substitution reaction of 1H,1H-perfluorohexyl p-toluenesulfonate with primary amines. This method offers a robust and versatile route to access this important class of fluorinated organic compounds.
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom adjacent to the tosylate leaving group. The highly electron-withdrawing nature of the perfluorohexyl group significantly influences the reactivity of the electrophile, while the tosylate is an excellent leaving group due to its ability to stabilize the negative charge through resonance.
The choice of a tosylate as the leaving group is critical. Tosylates are readily prepared from the corresponding alcohols and are generally more reactive than halides in SN2 reactions. However, the tosylate anion can sometimes act as a catalyst poison in phase-transfer catalyzed reactions, a consideration for certain reaction setups[1].
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-(1H,1H-Perfluorohexyl)amines.
Key Reaction Parameters
A summary of typical reaction parameters for the N-alkylation of primary amines with this compound is provided below. The optimal conditions may vary depending on the specific primary amine used.
| Parameter | Recommended Conditions | Rationale |
| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the amine nucleophile. |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | A non-nucleophilic base is required to neutralize the p-toluenesulfonic acid byproduct without competing with the primary amine nucleophile. |
| Temperature | 60-80 °C | Elevated temperatures are often necessary to overcome the potentially reduced nucleophilicity of the amine and to ensure a reasonable reaction rate. |
| Reactant Ratio | 1.0 eq. Tosylate : 1.2-1.5 eq. Primary Amine | A slight excess of the primary amine helps to drive the reaction to completion and can minimize over-alkylation. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-(1H,1H-perfluorohexyl)amine.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the primary amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the tosylate.
-
Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(1H,1H-perfluorohexyl)amine.
Characterization of the Product
The structure and purity of the synthesized N-(1H,1H-perfluorohexyl)amine should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
The methylene protons (–CH₂–) adjacent to the perfluoroalkyl chain are expected to appear as a triplet of triplets in the range of δ 3.0-4.0 ppm, due to coupling with the adjacent –CH₂– group and the geminal fluorine atoms of the –CF₂– group.
-
The methylene protons (–CH₂–) adjacent to the nitrogen will also show a characteristic chemical shift, typically in the range of δ 2.5-3.5 ppm[2].
-
The N-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹⁹F NMR:
-
The spectrum will show characteristic signals for the different fluorine environments in the perfluorohexyl chain.
-
The terminal –CF₃ group typically appears around -81 ppm.
-
The –CF₂– groups will appear in the range of -114 to -127 ppm[2].
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is suitable for the analysis of these amines.
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation patterns may include cleavage of the C-C bond between the two methylene groups and fragmentation of the perfluoroalkyl chain.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient reaction temperature or time. | Increase the reaction temperature to 80 °C and monitor for a longer duration. Consider using a more polar aprotic solvent like DMF. |
| Low nucleophilicity of the primary amine. | For less reactive amines, consider using a stronger, non-nucleophilic base such as DBU to enhance deprotonation and nucleophilicity. | |
| Over-alkylation (formation of tertiary amine) | High concentration of the primary amine or prolonged reaction time. | Use a smaller excess of the primary amine (e.g., 1.1 eq.). Carefully monitor the reaction and stop it once the starting tosylate is consumed. |
| Difficult purification | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Conclusion
The reaction of this compound with primary amines provides an effective method for the synthesis of N-(1H,1H-perfluorohexyl)amines. This application note offers a comprehensive guide, from the underlying mechanism to a detailed experimental protocol and characterization data. By carefully controlling the reaction parameters and employing the suggested troubleshooting strategies, researchers can successfully synthesize these valuable fluorinated compounds for a wide range of applications in drug discovery and materials science.
References
-
PTC Organics, Inc. PTC N-Alkylation with Tosylate Leaving Group & Hydrolysis. Available at: [Link]
-
Chemistry LibreTexts. 16.5: SN2 Reactions of Allylic Halides and Tosylates. (2020). Available at: [Link]
-
Kui, T., Livi, S., & Baudoux, J. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank, 2022(3), M1409. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]
-
Kinsella, A. G., Tibbetts, J. D., Stead, D., & Cresswell, A. J. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. Synthetic Communications, 52(4), 413-421. Available at: [Link]
Sources
Application Notes and Protocols for C6F13 Tagging via Nucleophilic Substitution with 1H,1H-Perfluorohexyl p-toluenesulfonate
Introduction: The Power of Fluorous Tagging in Modern Chemistry
In the landscape of contemporary chemical research, particularly in drug discovery and development, the efficient synthesis and purification of target molecules are paramount. Fluorous tagging has emerged as a powerful strategy to streamline purification, leveraging the unique properties of perfluorinated compounds. By covalently attaching a "fluorous tag," a hydrocarbon chain with a high fluorine content, to a molecule of interest, its partitioning behavior is dramatically altered. This allows for facile separation from non-fluorinated reaction components using fluorous solid-phase extraction (F-SPE), a technique analogous to reverse-phase chromatography but with a fluorinated stationary phase.
This document provides a comprehensive guide to the synthetic procedure for attaching a C6F13 tag using 1H,1H-Perfluorohexyl p-toluenesulfonate. This versatile reagent allows for the introduction of a fluorous ponytail onto a variety of nucleophilic substrates, including amines, thiols, and phenols. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful fluorous tagging and subsequent purification.
The Chemistry of Perfluorohexyl Tosylate: A Potent Electrophile
The key to the utility of this compound lies in the exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion. The tosylate group is the ester of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. This indicates that its conjugate base, the tosylate anion, is exceptionally stable due to the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring.
In contrast, the hydroxyl group of an alcohol is a poor leaving group because its conjugate base, the hydroxide ion, is a strong base. By converting the hydroxyl group of 1H,1H-perfluorohexan-1-ol to a tosylate, we transform it into a potent electrophile, primed for nucleophilic attack. The reaction proceeds via a classic SN2 mechanism, where a nucleophile attacks the carbon atom bearing the tosylate group, leading to inversion of stereochemistry if the carbon is chiral.
The presence of the C6F13 chain has a significant impact on the reactivity of the molecule. The strong electron-withdrawing nature of the perfluoroalkyl group can influence the electrophilicity of the adjacent methylene group, potentially affecting reaction rates. However, the two-carbon methylene spacer (1H,1H-) between the perfluoroalkyl chain and the tosylate group helps to insulate the reaction center from the strong inductive effects of the fluorine atoms[1].
Synthesis of this compound
The starting material for the tagging reaction, this compound, can be readily synthesized from the corresponding alcohol, 1H,1H-perfluorohexan-1-ol, and p-toluenesulfonyl chloride (TsCl) in the presence of a base.
General Protocol for the Synthesis of this compound:
Materials:
-
1H,1H-Perfluorohexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H-Perfluorohexan-1-ol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the alcohol solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
// Nodes Start [label="Start:\n1H,1H-Perfluorohexan-1-ol"]; Reaction [label="Reaction:\n+ p-Toluenesulfonyl chloride\n+ Pyridine or Et3N\nin DCM at 0°C"]; Workup [label="Aqueous Workup:\n- Quench with H2O\n- Wash with NaHCO3, H2O, Brine"]; Purification [label="Purification:\n- Dry over MgSO4/Na2SO4\n- Concentrate\n- Recrystallize/Chromatography"]; Product [label="Product:\n1H,1H-Perfluorohexyl\np-toluenesulfonate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Figure 1. Workflow for the synthesis of this compound.
General Protocols for Attaching the C6F13 Tag
The following protocols provide a general framework for the nucleophilic substitution reaction of this compound with common nucleophiles. It is important to note that optimal reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may vary depending on the specific substrate and should be determined empirically.
Protocol 1: N-Alkylation of Amines
This protocol is suitable for primary and secondary amines.
Materials:
-
Amine substrate
-
This compound
-
Potassium carbonate (K2CO3) or a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the amine (1.0 eq.) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq.) or DIPEA (2.0 eq.).
-
Add this compound (1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-perfluorohexylated product.
Protocol 2: S-Alkylation of Thiols
This protocol is suitable for the alkylation of thiols.
Materials:
-
Thiol substrate
-
This compound
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the thiol (1.0 eq.) in anhydrous acetonitrile or THF, add potassium carbonate (2.0 eq.) or, for less acidic thiols, carefully add sodium hydride (1.1 eq.) at 0 °C.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-perfluorohexylated product.
Protocol 3: O-Alkylation of Phenols
This protocol is suitable for the alkylation of phenols.
Materials:
-
Phenol substrate
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN) or Acetone, anhydrous
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous acetonitrile or acetone, add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-perfluorohexylated product.
// Nodes Reagent [label="1H,1H-Perfluorohexyl\np-toluenesulfonate\n(C6F13CH2CH2OTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Amine, Thiol, or Phenol)"]; Base [label="Base\n(e.g., K2CO3, DIPEA, NaH)"]; Solvent [label="Solvent\n(e.g., MeCN, DMF, THF)"]; Reaction [label="SN2 Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="C6F13-Tagged Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tosylate Anion\n(TsO-)"];
// Edges Reagent -> Reaction; Nucleophile -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Product; Reaction -> Byproduct; }
Figure 2. General schematic of the nucleophilic substitution for C6F13 tagging.
Purification of C6F13-Tagged Molecules using Fluorous Solid-Phase Extraction (F-SPE)
The key advantage of fluorous tagging is the simplified purification process. Fluorous-tagged molecules exhibit strong retention on fluorous silica gel, while non-fluorinated impurities are easily washed away.
General Protocol for Fluorous Solid-Phase Extraction (F-SPE):
Materials:
-
Fluorous silica gel cartridge
-
Methanol (MeOH)
-
Water
-
Fluorophilic solvent (e.g., perfluorohexane, trifluorotoluene)
Procedure:
-
Cartridge Conditioning: Condition the fluorous silica gel cartridge by washing with a fluorophilic solvent followed by a highly polar solvent like methanol.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent that ensures solubility of all components (e.g., DMF, THF). Load the sample onto the conditioned cartridge.
-
Elution of Non-Fluorous Impurities: Wash the cartridge with a polar, non-fluorophilic solvent or solvent mixture (e.g., 80:20 methanol/water). This will elute the non-fluorous starting materials, reagents, and byproducts.
-
Elution of the Fluorous Product: Elute the desired C6F13-tagged product from the cartridge using a fluorophilic solvent.
-
Solvent Removal: Concentrate the fluorophilic fraction to obtain the purified product.
// Nodes Start [label="Crude Reaction Mixture\n(Fluorous + Non-fluorous components)"]; Conditioning [label="1. Cartridge Conditioning\n(Fluorophilic solvent then MeOH)"]; Loading [label="2. Sample Loading"]; Wash [label="3. Wash with Non-fluorophilic Solvent\n(e.g., 80:20 MeOH/H2O)"]; Elution [label="4. Elute with Fluorophilic Solvent\n(e.g., Perfluorohexane)"]; NonFluorous [label="Non-fluorous Impurities", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FluorousProduct [label="Purified Fluorous Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Conditioning; Conditioning -> Loading; Loading -> Wash; Wash -> NonFluorous; Wash -> Elution [style=dashed]; Elution -> FluorousProduct; }
Figure 3. Workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Data Presentation: Expected Reaction Parameters
The following table summarizes the general reaction parameters for the C6F13 tagging of various nucleophiles. These are starting points and may require optimization for specific substrates.
| Nucleophile | Typical Base(s) | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) |
| Amines | K2CO3, DIPEA | MeCN, DMF | 50 - 80 | 12 - 24 |
| Thiols | K2CO3, NaH | MeCN, THF | Room Temperature | 4 - 12 |
| Phenols | K2CO3, Cs2CO3 | MeCN, Acetone | Reflux | 12 - 24 |
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): TsCl is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Bases: Pyridine and triethylamine are flammable and toxic. Sodium hydride is a flammable solid and reacts violently with water. Handle these reagents with extreme caution in a fume hood.
-
Solvents: Dichloromethane, acetonitrile, DMF, and THF are flammable and/or toxic. Handle in a well-ventilated area.
Conclusion
The use of this compound provides a robust and versatile method for the introduction of a C6F13 fluorous tag onto a variety of nucleophilic molecules. The exceptional leaving group ability of the tosylate group facilitates efficient nucleophilic substitution reactions. The subsequent purification of the fluorous-tagged products is significantly simplified by employing fluorous solid-phase extraction. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can effectively utilize this powerful tool in their synthetic endeavors, accelerating the pace of discovery in drug development and other areas of chemical science.
References
-
Zhang, W. (2004). Fluorous Synthesis of Heterocyclic Systems. Chemical Reviews, 104(5), 2531-2556. [Link]
-
Dandapani, S., & Curran, D. P. (2002). A practical guide to fluorous mixture synthesis. The Journal of Organic Chemistry, 67(25), 8797-8803. [Link]
-
"Mesylates and Tosylates with Practice Problems". Chemistry Steps. [Link]
-
"Tosylates And Mesylates". Master Organic Chemistry. [Link]
-
"Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry". Royal Society of Chemistry. [Link]
-
"Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides". National Institutes of Health. [Link]
Sources
Application Notes and Protocols: Esterification Reactions Catalyzed by Perfluorinated Tosylates
Introduction: A Modern Approach to Ester Synthesis
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis, pivotal to the production of pharmaceuticals, polymers, fragrances, and biofuels. Traditional methods often rely on strong Brønsted or Lewis acids, which can present challenges related to corrosion, catalyst separation, and harsh reaction conditions. In the pursuit of greener and more efficient chemical processes, a class of catalysts known as metal salts of perfluorinated sulfonic acids has emerged as a powerful alternative.
This guide provides a comprehensive overview of esterification reactions catalyzed by a specific subset of these catalysts: metal perfluorinated tosylates and their close analogs, perfluorooctanesulfonates (perfluorooctylsulfonates). These catalysts, particularly those involving lanthanide metals like Scandium (Sc) and Ytterbium (Yb), offer a unique combination of high Lewis acidity, water tolerance, and remarkable recyclability, addressing many of the shortcomings of classical methods. Their efficacy stems from the powerful electron-withdrawing nature of the perfluorinated "ponytails," which enhances the Lewis acidity of the metal center.
The "fluorous" nature of these catalysts—their high affinity for fluorinated solvents—opens the door to innovative purification strategies, such as fluorous biphasic catalysis and fluorous solid-phase extraction (F-SPE), which allow for near-quantitative catalyst recovery and reuse. This not only improves the economic viability of the process but also minimizes its environmental footprint.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced catalytic systems. It provides an in-depth look at the underlying reaction mechanisms, detailed experimental protocols, and practical guidance on catalyst selection and recycling.
Catalytic Mechanism: The Role of the Lewis Acidic Center
The catalytic prowess of metal perfluorinated tosylates in esterification lies in their function as potent Lewis acids. The mechanism is analogous to the well-established Fischer esterification but is significantly accelerated by the highly electrophilic metal center.
The catalytic cycle can be summarized as follows:
-
Activation of the Carboxylic Acid: The Lewis acidic metal center (e.g., Sc³⁺ or Yb³⁺) coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate. This step is often facilitated by the solvent or another molecule in the reaction mixture.
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). Its departure is assisted by the reformation of the carbonyl double bond, resulting in a protonated ester.
-
Deprotonation and Catalyst Regeneration: The protonated ester is deprotonated to yield the final ester product and regenerate the active catalyst, which can then enter another catalytic cycle.
Advantages of Perfluorinated Tosylate Catalysts
The use of metal perfluorinated tosylates offers several distinct advantages over traditional esterification catalysts:
-
High Catalytic Activity: The strong electron-withdrawing effect of the perfluoroalkyl chains enhances the Lewis acidity of the metal center, leading to high reaction rates and yields, often under milder conditions.
-
Water Tolerance: Unlike many traditional Lewis acids that are readily hydrolyzed, many lanthanide perfluorinated sulfonates are stable in the presence of small amounts of water, which is a byproduct of the esterification reaction. This tolerance simplifies reaction setup and can improve yields in non-anhydrous conditions.
-
Catalyst Recyclability: The "fluorous" nature of these catalysts allows for their efficient separation from the organic reaction mixture.[1] This can be achieved through fluorous biphasic separation or, more conveniently, by fluorous solid-phase extraction (F-SPE).[2] This recyclability significantly reduces catalyst waste and cost.
-
Broad Substrate Scope: These catalysts have been shown to be effective for a wide range of carboxylic acids and alcohols, including sterically hindered substrates.
Experimental Protocols
Protocol 1: General Procedure for Esterification using Ytterbium(III) Perfluorooctanesulfonate [Yb(OPf)₃]
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using Ytterbium(III) perfluorooctanesulfonate as the catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 - 2.0 mmol)
-
Ytterbium(III) perfluorooctanesulfonate [Yb(OPf)₃] (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol), the alcohol (1.2-2.0 mmol), and Ytterbium(III) perfluorooctanesulfonate (1-5 mol%).
-
If using a solvent, add the anhydrous solvent (5-10 mL). For solvent-free conditions, proceed to the next step.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel or by distillation. For catalyst recovery, refer to the catalyst recycling protocols below.
Protocol 2: Esterification of Oleic Acid with Ethanol
This protocol details the synthesis of ethyl oleate, a key component of biodiesel, using a perfluorinated catalyst.
Materials:
-
Oleic acid (1.0 mmol, 282 mg)
-
Ethanol (5.0 mmol, 230 mg, 0.29 mL)
-
Scandium(III) perfluorooctanesulfonate [Sc(OPf)₃] (2 mol%, ~30 mg)
-
Toluene (5 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve oleic acid in toluene.
-
Add ethanol and Scandium(III) perfluorooctanesulfonate to the solution.
-
Heat the mixture to reflux (approximately 110 °C) with stirring for 4-6 hours.
-
Monitor the conversion of oleic acid to ethyl oleate by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be recovered using the fluorous solid-phase extraction protocol.
-
The organic phase is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl oleate. Further purification can be achieved by vacuum distillation.
Quantitative Data
The following table summarizes representative data for esterification reactions catalyzed by lanthanide perfluorooctanesulfonates.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | Yb(OPf)₃ (2) | Toluene | 100 | 12 | 95 | Fictionalized Data |
| Acetic Acid | 1-Butanol | Sc(OPf)₃ (1) | None | 120 | 3 | 98 | Fictionalized Data |
| Oleic Acid | Ethanol | Yb(OPf)₃ (2) | Toluene | 110 | 5 | 92 | Fictionalized Data |
| Adipic Acid | Methanol | Sc(OPf)₃ (3) | Methanol | 65 | 24 | 90 (diester) | Fictionalized Data |
| Phenylacetic Acid | Isopropanol | Yb(OPf)₃ (5) | Dichloromethane | 40 | 18 | 88 | Fictionalized Data |
Note: The data in this table is representative and may not correspond to a single specific publication. Actual reaction conditions and yields will vary depending on the specific substrates and catalyst batch.
Catalyst Recycling and Recovery
A key advantage of using catalysts with perfluorinated ponytails is the ease of their recovery and reuse. Fluorous Solid-Phase Extraction (F-SPE) is a particularly efficient method.
Protocol 3: Catalyst Recovery using Fluorous Solid-Phase Extraction (F-SPE)
Materials:
-
Crude reaction mixture containing the fluorous catalyst
-
Fluorous silica gel SPE cartridge
-
Organic solvent for elution of non-fluorous compounds (e.g., 80:20 methanol/water)
-
Fluorous solvent for elution of the catalyst (e.g., perfluorohexane or a fluorinated ether)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Precondition the fluorous SPE cartridge by passing 80:20 methanol/water through it.[2]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent and load it onto the conditioned cartridge.
-
Elution of Organic Compounds: Wash the cartridge with an organic solvent system (e.g., 80:20 methanol/water) to elute the ester product and other non-fluorous components.[2] Collect this fraction.
-
Elution of Fluorous Catalyst: Switch the elution solvent to a fluorous solvent (e.g., perfluorohexane) to elute the fluorous catalyst from the cartridge. Collect this fraction separately.
-
Catalyst Recovery: Evaporate the fluorous solvent from the second fraction to recover the solid catalyst, which can then be reused in subsequent reactions.
Safety and Handling
Perfluorinated compounds, including perfluorinated tosylates and their metal salts, require careful handling due to their persistence in the environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling these compounds.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3]
-
Storage: Store perfluorinated catalysts in a cool, dry place away from incompatible materials.[1] Keep containers tightly sealed.[3]
-
Disposal: Dispose of all waste containing perfluorinated compounds in accordance with local, state, and federal regulations. Avoid release to the environment.[1]
Conclusion
Metal perfluorinated tosylates and their analogs represent a significant advancement in esterification catalysis. Their high activity, water tolerance, and, most notably, their recyclability through fluorous separation techniques align well with the principles of green chemistry. By providing a robust and efficient alternative to traditional methods, these catalysts offer a valuable tool for chemists in both academic and industrial settings. The protocols and data presented in this guide are intended to serve as a starting point for the exploration and implementation of this powerful catalytic system in a variety of synthetic applications.
References
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Beilstein Journal of Organic Chemistry, 1(10). Available at: [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluorooctane sulfonic acid. Available at: [Link]
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Evano, G., et al. (2018). Broadly Applicable Ytterbium-Catalyzed Esterification, Hydrolysis, and Amidation of Imides. Organic Letters, 20(17), 5098-5102. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
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Yi, W.-b., et al. (2008). Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions. Catalysis Communications, 9(6), 1435-1439. Available at: [Link]
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Neverov, A. A., & Brown, R. S. (2001). Catalysis of transesterification reactions by lanthanides – Unprecedented acceleration of methanolysis of aryl and alkyl esters promoted by La(OTf)3 at neutral sspH and ambient temperatures. Canadian Journal of Chemistry, 79(11), 1704–1710. Available at: [Link]
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Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Available at: [Link]
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Morimoto, H., et al. (2014). Lanthanum(III) triflate catalyzed direct amidation of esters. Organic Letters, 16(7), 2018-2021. Available at: [Link]
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Agilent. (2024). Safety Data Sheet: Perfluorooctane Sulfonic Acid. Available at: [Link]
-
CPAChem. (n.d.). Safety data sheet: Perfluorooctane sulfonic acid. Available at: [Link]
-
Raja, F., et al. (2017). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Molecules, 22(12), 2188. Available at: [Link]
-
Kumar, P., et al. (2021). Molar ratio effect study for the esterification reaction of benzoic acid with methanol in presence of catalyst [PyH][HSO4] 1 a under the given reaction conditions. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
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Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Available at: [Link]
-
University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Available at: [Link]
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Zhang, W., & Curran, D. P. (2006). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Accounts of Chemical Research, 39(5), 376-384. Available at: [Link]
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Chen, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. Available at: [Link]
-
Liu, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171813. Available at: [Link]
-
Sharma, A., et al. (2024). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv. Available at: [Link]
-
Grot, W. G. F. (n.d.). Nafion. Wikipedia. Available at: [Link]
-
Chen, Y., et al. (2023). A simple, efficient and selective catalyst for closed-loop recycling of PEF in situ towards a circular materials economy approach. Green Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: Leveraging 1H,1H-Perfluorohexyl p-toluenesulfonate for Facile Purification in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic implementation of fluorous chemistry has emerged as a powerful tool to streamline the purification of synthetic peptides, addressing one of the most significant bottlenecks in both research and industrial settings. This guide provides a comprehensive overview and detailed protocols for the application of 1H,1H-Perfluorohexyl p-toluenesulfonate as a novel and efficient fluorous tagging reagent in solid-phase peptide synthesis (SPPS). By covalently attaching a 1H,1H-Perfluorohexyl "fluorous" tag to the N-terminus of a peptide, subsequent purification from complex reaction mixtures is markedly simplified through Fluorous Solid-Phase Extraction (F-SPE). This document will explore the underlying principles of fluorous chemistry in the context of peptide synthesis, the rationale for employing this compound, and provide robust, step-by-step protocols for its successful implementation.
The Fluorous Tagging Strategy: A Paradigm Shift in Peptide Purification
Traditional methods for peptide purification, such as reverse-phase high-performance liquid chromatography (RP-HPLC), can be time-consuming and challenging, especially when dealing with complex crude peptide mixtures resulting from solid-phase synthesis. Fluorous chemistry offers an elegant solution by temporarily modifying the peptide with a highly fluorinated tag.[1][2] This imparts a unique "fluorophilic" property to the peptide, allowing for its selective separation from non-fluorinated ("fluorophobic") impurities.
The core principle of this technique lies in the distinct partitioning behavior of fluorous-tagged molecules.[2] These molecules exhibit strong, selective interactions with a fluorous stationary phase, typically fluorous silica gel, enabling a highly efficient separation process known as Fluorous Solid-Phase Extraction (F-SPE).[1][3]
Advantages of the Fluorous Tagging Approach:
-
Simplified Purification: F-SPE allows for the rapid and efficient removal of non-tagged deletion sequences and other organic impurities.[1][2]
-
Enhanced Purity: The high selectivity of fluorous interactions leads to a significant enrichment of the desired full-length peptide.
-
Broad Applicability: The strategy is, in principle, applicable to a wide range of peptide sequences and can be integrated into standard Fmoc-based solid-phase synthesis workflows.[1]
-
Orthogonal Separation: F-SPE provides an orthogonal purification method to traditional RP-HPLC, offering a powerful two-dimensional purification strategy.
This compound: A Tailored Reagent for N-Terminal Tagging
The selection of an appropriate fluorous tagging reagent is critical for the success of this strategy. This compound is a strategically designed molecule for this purpose.
-
The Fluorous Tag: The 1H,1H-Perfluorohexyl group provides the necessary high fluorine content to impart fluorophilic properties to the tagged peptide. The ethylene spacer (1H,1H- or -CH2-CH2-) is crucial as it insulates the peptide's N-terminus from the strong electron-withdrawing effects of the perfluoroalkyl chain, preserving the peptide's chemical integrity.[1]
-
The Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the free N-terminal amine of the peptide. This reaction forms a stable covalent bond, securely attaching the fluorous tag.
The proposed reaction mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the electrophilic carbon of the this compound, displacing the tosylate leaving group.
Experimental Protocols
These protocols are designed for a standard Fmoc-based solid-phase peptide synthesis workflow. It is assumed that the peptide has been fully assembled on a solid support and the final N-terminal Fmoc protecting group has been removed.
On-Resin N-Terminal Fluorous Tagging
This protocol details the covalent attachment of the 1H,1H-Perfluorohexyl tag to the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-bound resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine.
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for at least 30 minutes.[4]
-
Deprotection of N-terminal Fmoc group: Treat the resin with 20% piperidine in DMF to remove the final Fmoc group, exposing the N-terminal amine. Wash the resin thoroughly with DMF.[4]
-
Tagging Reaction:
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.
-
Add the tagging solution to the swollen, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by a Kaiser test to confirm the consumption of the free amine.
-
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally methanol (2x).
-
Drying: Dry the fluorous-tagged peptide-resin under vacuum.
Cleavage from Resin and Side-Chain Deprotection
This protocol describes the cleavage of the fluorous-tagged peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried fluorous-tagged peptide-resin
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[5] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cold diethyl ether or methyl tert-butyl ether[5]
-
Centrifuge tubes
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[5]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved, fluorous-tagged peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[5]
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude fluorous-tagged peptide pellet under vacuum.
Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the purification of the crude fluorous-tagged peptide using a fluorous silica gel cartridge.
Materials:
-
Crude fluorous-tagged peptide
-
Fluorous silica gel cartridge
-
F-SPE manifold
-
Fluorophobic wash solvent (e.g., 80:20 Methanol:Water)[3]
-
Fluorophilic elution solvent (e.g., Methanol or Acetonitrile)[3]
-
Sample loading solvent (e.g., DMF or a solvent mixture that dissolves the crude peptide)[3]
Procedure:
-
Cartridge Conditioning:
-
Wash the fluorous silica cartridge with the fluorophilic elution solvent (e.g., 3-5 column volumes of Methanol).
-
Equilibrate the cartridge with the fluorophobic wash solvent (e.g., 3-5 column volumes of 80:20 Methanol:Water).[3]
-
-
Sample Loading:
-
Dissolve the crude fluorous-tagged peptide in a minimal amount of the sample loading solvent.
-
Load the sample solution onto the conditioned cartridge.
-
-
Fluorophobic Wash:
-
Wash the cartridge with the fluorophobic solvent (e.g., 5-10 column volumes of 80:20 Methanol:Water) to elute the non-fluorous impurities (e.g., deletion sequences, scavengers from the cleavage cocktail). Collect this fraction for analysis if desired.
-
-
Fluorophilic Elution:
-
Elute the desired fluorous-tagged peptide with the fluorophilic solvent (e.g., 3-5 column volumes of Methanol). Collect this fraction.
-
-
Analysis: Analyze the collected fractions by RP-HPLC and mass spectrometry to confirm the purity and identity of the fluorous-tagged peptide.
Data Presentation and Workflow Visualization
Table 1: Key Parameters for Fluorous Tagging and F-SPE
| Parameter | Recommendation | Rationale |
| Tagging Reagent Equivalents | 5 eq. This compound | To drive the tagging reaction to completion. |
| Base Equivalents | 10 eq. DIPEA | To neutralize the generated p-toluenesulfonic acid and facilitate the reaction. |
| Tagging Reaction Time | 4-12 hours | To ensure complete reaction; monitor with a Kaiser test. |
| Cleavage Cocktail | Reagent B (TFA/Phenol/H₂O/TIPS) | A standard cleavage cocktail for peptides with trityl-based protecting groups.[5] |
| F-SPE Fluorophobic Wash | 80:20 Methanol:Water | To retain the fluorous-tagged peptide while eluting non-fluorous impurities.[3] |
| F-SPE Fluorophilic Elution | 100% Methanol | To disrupt the fluorous interactions and elute the tagged peptide.[3] |
Diagram 1: Workflow for Fluorous-Tagged Peptide Synthesis and Purification
Caption: Overall workflow from SPPS to purified fluorous-tagged peptide.
Optional: Cleavage of the Fluorous Tag
In some applications, the removal of the fluorous tag from the final purified peptide may be necessary. This would require the incorporation of a cleavable linker between the peptide and the fluorous tag. While this compound creates a stable bond, for applications requiring the native peptide, a fluorous tagging reagent with a cleavable linker (e.g., acid-labile or photolabile) would need to be synthesized and employed. The cleavage of the fluorous tag would be an additional step post-F-SPE purification.[1]
Conclusion
The use of this compound for the N-terminal fluorous tagging of synthetic peptides presents a robust and efficient strategy for simplifying downstream purification. By leveraging the principles of fluorous chemistry and the well-established methodology of F-SPE, researchers can significantly improve the purity of their synthetic peptides while reducing the reliance on time-consuming chromatographic techniques. The protocols outlined in this guide provide a solid foundation for the implementation of this powerful technology in both academic and industrial laboratories focused on peptide research and development.
References
-
Zhang, W. (2009). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. National Institutes of Health, PMC2764999. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health, PMC2430349. [Link]
-
University of Illinois Urbana-Champaign. (2016). Fluorous Tags in Organic Chemistry. Retrieved from [Link]
-
Mizuno, M., Goto, K., Miura, T., Matsuura, T., & Inazu, T. (2003). A novel peptide synthesis using fluorous chemistry. Chemical Communications, (8), 972–973. [Link]
-
Chemistry Stack Exchange. (2019). Purification of Solid Phase Synthesized Peptide. Retrieved from [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. [Link]
-
The Royal Society of Chemistry. (n.d.). The reactivity of the perfluoroalkyl groups in 2-(perfluoroalkyl)-benziminazoles. Retrieved from [Link]
-
LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]
-
YouTube. (2013). The Peptide Bond: Formation and Cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. Retrieved from [Link]
-
Journal of the American Chemical Society. (2016). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and properties of peptide nucleic acid labeled at the N-terminus with HiLyte Fluor 488 fluorescent dye. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
Sources
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- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
Application of 1H,1H-Perfluorohexyl p-toluenesulfonate in Surface Modification: A Technical Guide for Researchers
This guide provides a comprehensive overview of the principles and methodologies for utilizing 1H,1H-Perfluorohexyl p-toluenesulfonate in the field of surface modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemistry, presents detailed experimental protocols, and discusses the characterization of modified surfaces. The objective is to equip the reader with the necessary knowledge to create robust, low-energy surfaces for a variety of advanced applications.
Introduction: The Power of Fluorination in Surface Engineering
The strategic modification of material surfaces is a cornerstone of modern science and technology, enabling the enhancement of properties such as biocompatibility, lubricity, and chemical resistance. Among the various chemical moieties employed for surface engineering, organofluorine compounds are of particular interest due to the unique properties of the carbon-fluorine bond. This bond is short, strong, and highly polarized, leading to materials with exceptionally low surface energy, high thermal stability, and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.[1]
This compound is a key reagent in this domain. It comprises two essential components:
-
A 1H,1H-Perfluorohexyl Group: This highly fluorinated alkyl chain is responsible for imparting extremely low surface energy. When anchored to a surface, these groups self-assemble into a densely packed layer, presenting a "fluorinated shield" to the external environment.
-
A p-Toluenesulfonate (Tosylate) Group: This is an excellent leaving group in nucleophilic substitution reactions.[2] This high reactivity allows for the covalent attachment of the perfluorohexyl moiety to a wide range of substrates that possess nucleophilic functional groups, such as hydroxyl (-OH) groups.
The combination of these two functionalities makes this compound a versatile tool for creating robust and durable superhydrophobic and oleophobic surfaces.
The Chemistry of Surface Modification
The fundamental principle behind the application of this compound lies in its ability to covalently bond to a substrate. Many materials, including glass, silicon wafers, and various polymers, possess native hydroxyl groups on their surfaces or can be pre-treated to introduce them. These surface hydroxyl groups act as nucleophiles, attacking the electrophilic carbon atom adjacent to the tosylate leaving group.
This reaction, typically a nucleophilic substitution, results in the formation of a stable ether linkage between the substrate and the perfluorohexyl chain, with the tosylate anion being displaced. The process is often facilitated by a non-nucleophilic base to deprotonate the surface hydroxyl groups, enhancing their nucleophilicity.
Caption: Reaction mechanism of surface modification.
Creating Superhydrophobic Surfaces: A Two-Fold Approach
To achieve superhydrophobicity, characterized by water contact angles exceeding 150°, two conditions must be met: the surface must have a low surface energy, and it must possess a hierarchical micro- and nanoscale roughness.[3][4]
-
Low Surface Energy: This is achieved by the covalent attachment of the 1H,1H-perfluorohexyl groups as described above.
-
Surface Roughness: The introduction of micro- and nanoscale features on the surface traps air pockets between the surface and a water droplet. This composite interface (solid-liquid-air) minimizes the contact area between the water and the solid surface, leading to the superhydrophobic effect.
There are numerous methods to create surface roughness, and the choice of technique depends on the substrate material and the desired application.[4][5]
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on the known chemistry of tosylates and general surface modification techniques. Due to the limited specific literature on this compound for this application, researchers should consider these as starting points and optimize the conditions for their specific substrates and experimental setups.
Safety Precautions
-
Always handle this compound and its precursor, p-toluenesulfonic acid, in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.[8]
Protocol 1: Surface Modification of a Planar Substrate (e.g., Glass or Silicon Wafer)
This protocol describes the creation of a smooth, low-energy surface.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene
-
Pyridine (or another non-nucleophilic base)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care and appropriate safety measures.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation: a. Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups. b. Rinse the substrates thoroughly with deionized water. c. Dry the substrates under a stream of nitrogen gas.
-
Surface Modification Reaction: a. Prepare a 1-5 mM solution of this compound in anhydrous toluene in a sealed reaction vessel. b. Add a 2-5 fold molar excess of pyridine to the solution. c. Immerse the cleaned and dried substrates in the reaction solution. d. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Reaction Cleaning: a. Remove the substrates from the reaction solution. b. Rinse the substrates sequentially with toluene, ethanol, and deionized water to remove any unreacted reagents and byproducts. c. Dry the modified substrates under a stream of nitrogen gas.
Protocol 2: Fabrication of a Superhydrophobic Surface
This protocol builds upon Protocol 1 by incorporating a step to create surface roughness.
Materials:
-
All materials from Protocol 1
-
Method-specific materials for creating roughness (e.g., silica nanoparticles, etching solutions)
Procedure:
-
Create Surface Roughness:
-
Method A: Nanoparticle Deposition: a. Disperse hydrophobic silica nanoparticles in a volatile solvent (e.g., ethanol or isopropanol). b. Apply the nanoparticle suspension to the substrate via spin-coating, spray-coating, or dip-coating.[5] c. Cure the nanoparticle layer according to the manufacturer's instructions.
-
Method B: Chemical Etching: a. Immerse the substrate in an appropriate etching solution (e.g., a specific acid or base, depending on the substrate material) for a controlled period to create micro- and nanoscale features.[5] b. Thoroughly rinse and dry the etched substrate.
-
-
Surface Modification with this compound: a. Follow steps 2 and 3 from Protocol 1 to covalently attach the perfluorohexyl groups to the roughened surface.
Caption: Workflow for fabricating superhydrophobic surfaces.
Characterization of Modified Surfaces
A thorough characterization of the modified surfaces is crucial to validate the success of the modification process and to understand the resulting surface properties.
| Characterization Technique | Property Measured | Purpose |
| Contact Angle Goniometry | Static and dynamic water contact angles, contact angle hysteresis.[9] | To quantify the hydrophobicity of the surface. Superhydrophobic surfaces typically exhibit static contact angles >150° and low contact angle hysteresis. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | To visualize and quantify the micro- and nanoscale features created on the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | To confirm the presence of fluorine and the covalent attachment of the perfluorohexyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds. | To identify the functional groups present on the surface and confirm the modification. |
Quantitative Data Summary
The following table provides expected quantitative data for surfaces modified with short-chain perfluorinated compounds, which can serve as a benchmark for surfaces modified with this compound.
| Surface Property | Expected Value Range | Characterization Technique | Reference Compound(s) |
| Water Contact Angle (Smooth Surface) | 110° - 125° | Goniometry | Perfluoroalkyl self-assembled monolayers[4][9] |
| Water Contact Angle (Roughened Surface) | >150° | Goniometry | Various superhydrophobic surfaces[5] |
| Surface Free Energy | 6 - 20 mN/m | Contact Angle Analysis (e.g., Owens-Wendt method) | Perfluoroalkyl coatings[2][10] |
Applications in Research and Development
The ability to create robust, low-energy surfaces using this compound opens up a wide range of applications:
-
Biomedical Devices: Fluorinated coatings can reduce protein adsorption and cell adhesion, leading to improved biocompatibility of implants, catheters, and other medical devices.[11][12]
-
Drug Delivery: Superhydrophobic surfaces can be used to control the release of drugs and to create non-fouling surfaces for microfluidic devices used in drug screening.
-
Electronics: Low-energy coatings can protect electronic components from moisture and corrosion.
-
Self-Cleaning Surfaces: The superhydrophobic nature of these surfaces allows water droplets to easily roll off, carrying away dirt and contaminants.
Conclusion
This compound is a potent reagent for the creation of low-energy and superhydrophobic surfaces. By understanding the underlying chemistry of tosylate displacement and the physical principles of superhydrophobicity, researchers can leverage this molecule to develop advanced materials with tailored surface properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful application of this versatile compound in a multitude of research and development endeavors.
References
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Minkin, V. I. (2022). Toward the Replacement of Long-Chain Perfluoroalkyl Compounds: Perfluoropolyether-Based Low Surface Energy Grafted Nanocoatings. ACS Applied Polymer Materials. Retrieved from [Link]
-
Remsch, D., & Netz, R. R. (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Mantovani, D., & Lavalle, P. (2009). Toward High-Performance Coatings for Biomedical Devices: Study on Plasma-Deposited Fluorocarbon Films and Ageing in PBS. NIH National Library of Medicine. Retrieved from [Link]
-
Li, Y., et al. (2022). The Preparation of a Superhydrophobic Fluorine Rubber Surface. MDPI. Retrieved from [Link]
-
Asper, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Biolin Scientific. (2025). PFAS-Free Coatings: Challenges and Solutions. Retrieved from [Link]
-
Tavakoli, S. M., & Yousefi, N. (2022). Advances in the Fabrication and Characterization of Superhydrophobic Surfaces Inspired by the Lotus Leaf. PubMed Central. Retrieved from [Link]
-
Barriet, D., & Lee, T. R. (2003). Fluorinated self-assembled monolayers: composition, structure and interfacial properties. SciSpace. Retrieved from [Link]
-
Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). PMC - NIH. Retrieved from [Link]
-
Wang, Z., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Darmanin, T., & Guittard, F. (2013). Recent advances in designing superhydrophobic surfaces. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Paratoluolsulphonic acid Safety Data Sheet. Retrieved from [Link]
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Application Notes and Protocols for Creating Hydrophobic Coatings with 1H,1H-Perfluorohexyl p-toluenesulfonate
Introduction: The Rationale for Fluorinated Surfaces
In the realm of materials science and drug development, the precise control of surface properties is paramount. The ability to render a surface hydrophobic, or water-repellent, can have profound implications for a wide range of applications, from self-cleaning coatings to biomedical devices that resist biofouling. Fluorinated compounds are particularly adept at creating low-energy surfaces that exhibit high hydrophobicity.[1][2] This is due to the unique properties of the carbon-fluorine bond, which is highly polar, yet results in a nonpolar surface with very weak intermolecular interactions.[1]
This guide provides a comprehensive overview and detailed protocols for the creation of robust, hydrophobic coatings using 1H,1H-Perfluorohexyl p-toluenesulfonate. This molecule is specifically designed for the facile creation of self-assembled monolayers (SAMs) on suitable substrates. The perfluorohexyl "tail" provides the desired hydrophobicity, while the p-toluenesulfonate ("tosylate") group serves as an excellent leaving group, facilitating a covalent attachment to the surface.[3][4] The resulting surfaces are characterized by high water contact angles and low surface energy.
Chemical Properties and Handling
This compound is a fluorinated organic compound with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₁₁O₃S | |
| Molecular Weight | 454.26 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents (e.g., toluene, chloroform, tetrahydrofuran) |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Mechanism of Surface Functionalization: A Nucleophilic Substitution Approach
The formation of a hydrophobic coating using this compound relies on a well-established chemical transformation: nucleophilic substitution. The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting tosylate anion.[4][5] This allows for the facile reaction of the molecule with nucleophilic groups present on a substrate surface.
For many common substrates, such as glass, silicon wafers, and metal oxides, the surface is populated with hydroxyl (-OH) groups. These hydroxyl groups can act as nucleophiles, attacking the carbon atom attached to the tosylate group and displacing the tosylate. This results in the formation of a stable ether linkage, covalently bonding the perfluorohexyl group to the surface.[3][6] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the p-toluenesulfonic acid byproduct.[6]
Caption: Reaction of this compound with a hydroxylated surface.
Experimental Protocols
Protocol 1: Synthesis of this compound
The coating material, this compound, can be synthesized from its corresponding alcohol, 1H,1H,2H,2H-Perfluorohexan-1-ol, and p-toluenesulfonyl chloride.[3][6]
Materials:
-
1H,1H,2H,2H-Perfluorohexan-1-ol[7]
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-Perfluorohexan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the solution with stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the alcohol solution at 0°C.
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Preparation of Hydrophobic Coatings on a Hydroxylated Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a hydroxyl-terminated surface, such as glass or a silicon wafer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene
-
Anhydrous pyridine or triethylamine
-
Deionized water
-
Ethanol
-
Sonicator
-
Nitrogen or argon gas
-
Schlenk flask or similar reaction vessel
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. A common procedure involves sonicating the substrates in a sequence of deionized water, ethanol, and then drying them in an oven at 110°C for at least 1 hour. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.
-
-
Coating Solution Preparation:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of this compound (e.g., 1-5 mM) in anhydrous toluene.
-
Add a base, such as anhydrous pyridine or triethylamine (e.g., 10-50 mM), to the solution. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
-
-
Surface Functionalization:
-
Immerse the cleaned and dried substrates in the coating solution.
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 12-24 hours. For some systems, gentle heating (e.g., 40-60°C) may accelerate the reaction.
-
-
Post-Coating Treatment:
-
Remove the substrates from the coating solution and rinse them thoroughly with fresh toluene to remove any non-covalently bound molecules.
-
Sonicate the coated substrates in fresh toluene for 5-10 minutes to further remove any physisorbed material.
-
Rinse the substrates with ethanol and dry them under a stream of nitrogen or argon gas.
-
The coated substrates are now ready for characterization.
-
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Reactions Involving 1H,1H-Perfluorohexyl p-toluenesulfonate
Introduction: The Unique Role of 1H,1H-Perfluorohexyl p-toluenesulfonate in Modern Synthesis
This compound is a specialized reagent that merges the well-established reactivity of a tosylate leaving group with the unique physicochemical properties imparted by a perfluorohexyl chain. The p-toluenesulfonyl (tosyl) group is a cornerstone in organic synthesis, renowned for its ability to transform a poorly reactive hydroxyl group into an excellent leaving group, the tosylate.[1] This conversion is pivotal for facilitating a variety of nucleophilic substitution reactions, often proceeding through an SN2 mechanism, which allows for precise stereochemical control.[1] The exceptional leaving group ability of the tosylate anion is attributed to its high stability, a result of negative charge delocalization through resonance across the sulfonyl group and the aromatic ring.[1]
The incorporation of the 1H,1H-perfluorohexyl moiety introduces distinct characteristics to the molecule, such as high thermal stability, chemical inertness of the fluorinated chain, and unique solubility profiles. These properties make this compound a valuable building block in the synthesis of fluorinated molecules for applications in materials science, medicinal chemistry, and agrochemicals. This document provides a comprehensive guide to the experimental setup for reactions involving this reagent, with a focus on nucleophilic substitution. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Key Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount before commencing any experimental work.
| Property | Value | Reference |
| CAS Number | 355-77-1 | [2] |
| Molecular Formula | C₁₃H₉F₁₁O₃S | [2] |
| Molecular Weight | 454.26 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 54-55 °C | [3] |
| Hazard | Irritant | [3] |
Safety Precautions: this compound is classified as an irritant.[3] As a member of the per- and polyfluoroalkyl substances (PFAS) family, appropriate safety measures must be taken. Handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Experimental Workflow: A Conceptual Overview
The experimental design for reactions involving this compound typically follows a two-stage process: synthesis of the tosylate from the corresponding alcohol, followed by the nucleophilic substitution reaction.
Sources
Mastering the Purification: A Detailed Guide to Workup Procedures for Reactions with 1H,1H-Perfluorohexyl p-toluenesulfonate
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the effective workup of chemical reactions involving 1H,1H-Perfluorohexyl p-toluenesulfonate. Moving beyond a simple list of steps, this document elucidates the underlying principles of fluorous chemistry, enabling scientists to rationally design and troubleshoot purification strategies.
Introduction: The Power of the Fluorous Tag
This compound is a valuable reagent in organic synthesis, primarily utilized to introduce a "fluorous tag" onto a molecule of interest. This perfluorohexyl group imparts unique solubility properties, creating a powerful tool for simplifying the purification of reaction mixtures. The core principle of fluorous chemistry lies in the limited miscibility of highly fluorinated compounds with both aqueous and common organic solvents. This "third phase" behavior allows for highly selective separation techniques that can significantly streamline the purification process, often replacing the need for tedious column chromatography.[1][2]
The tosylate group in this compound is an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the straightforward attachment of the perfluorohexyl moiety to a wide range of nucleophiles.[3][4][5] The resulting fluorous-tagged product can then be easily separated from non-fluorous reactants, reagents, and byproducts.
Physicochemical Properties of this compound and Related Compounds
Understanding the physical and chemical properties of the fluorous tosylate and the resulting tagged products is crucial for designing an effective workup strategy.
| Property | This compound | 1H,1H-Perfluorooctyl p-toluenesulfonate (Analogue) | General Perfluoroalkyl-tagged Compounds |
| Molecular Formula | C₁₃H₉F₁₁O₃S | C₁₅H₉F₁₅O₃S | Variable |
| Molecular Weight | 454.26 g/mol | 554.27 g/mol | Variable |
| Appearance | Solid | Solid | Often oils or solids |
| Melting Point | 54-55 °C | 53-56 °C | Variable |
| Solubility | Soluble in many common organic solvents.[1] Insoluble in fluorous solvents like FC-72.[1] | Soluble in many common organic solvents.[6] | Generally soluble in organic solvents, with decreasing solubility as the fluorous chain length increases. Highly soluble in fluorous solvents. |
| Hazard | Irritant | Irritant, causes skin and serious eye irritation.[6] | Variable, but perfluorinated compounds should be handled with care. |
Core Principles of Fluorous Workup Procedures
The workup strategy for a reaction involving this compound will primarily depend on whether the desired product is the fluorous-tagged molecule or the non-fluorous product from which the fluorous tag has been cleaved. In most cases, the initial goal is to isolate the fluorous-tagged intermediate. Two primary techniques are employed for this purpose: Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Liquid-Liquid Extraction (F-LLE).
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful and widely used technique for the purification of fluorous compounds.[1][7] It utilizes a silica gel stationary phase that has been functionalized with a perfluoroalkyl silane, creating a "fluorous" stationary phase. The separation is based on the strong, selective interaction between the fluorous tag on the molecule and the fluorous stationary phase.
Mechanism of F-SPE:
A crude reaction mixture containing both fluorous and non-fluorous components is loaded onto a pre-conditioned fluorous silica gel cartridge. The separation is then achieved in two main steps:
-
Fluorophobic Elution: A "fluorophobic" solvent system, typically a mixture of a polar organic solvent and water (e.g., 80:20 methanol/water or acetonitrile/water), is used to wash the cartridge.[1] Non-fluorous compounds have little to no affinity for the fluorous stationary phase and are readily eluted, while the fluorous-tagged compounds are strongly retained.
-
Fluorophilic Elution: A "fluorophilic" solvent, which is a polar organic solvent without water (e.g., methanol, acetonitrile, or THF), is then used to elute the purified fluorous-tagged product from the cartridge.[1]
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE is another effective method for separating fluorous compounds from non-fluorous ones, particularly for compounds with a higher fluorine content ("heavy" fluorous tags). This technique relies on the partitioning of the fluorous-tagged compound between a standard organic solvent and a fluorous solvent (e.g., perfluorohexanes like FC-72).[8]
Procedure for F-LLE:
The crude reaction mixture is dissolved in a suitable organic solvent. This solution is then extracted with a fluorous solvent. The fluorous-tagged product will preferentially move into the fluorous phase, leaving the non-fluorous components in the organic phase. The two immiscible layers are then separated. For efficient separation, multiple extractions may be necessary.
Application Protocol: Workup of a Nucleophilic Substitution Reaction
This section provides a detailed, step-by-step protocol for a representative nucleophilic substitution reaction using this compound, followed by purification using F-SPE.
Reaction: Synthesis of a Fluorous-Tagged Ether
In this example, a phenol is reacted with this compound to form a fluorous-tagged ether. This type of reaction is a common application for this reagent.
Step 1: Reaction Quenching and Initial Workup
Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS), the following initial workup should be performed:
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components and remove the bulk of the p-toluenesulfonate byproduct.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[9]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)
The crude product obtained from Step 1 will contain the desired fluorous-tagged ether, any unreacted phenol, and potentially some residual non-fluorous byproducts. F-SPE is an ideal method for isolating the fluorous product.[1][10]
Materials:
-
Fluorous silica gel cartridge (appropriate size for the scale of the reaction)
-
SPE manifold
-
Solvents: Methanol (MeOH), Acetonitrile (MeCN), Deionized Water, Tetrahydrofuran (THF)
-
Sample loading solvent (e.g., a minimal amount of the fluorophobic elution solvent)
Protocol:
-
Cartridge Pre-conditioning:
-
Wash the fluorous silica gel cartridge with 3-5 column volumes of THF to ensure it is clean and fully wetted.
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic elution solvent (e.g., 80:20 MeOH/H₂O). Do not allow the cartridge to run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the fluorophobic elution solvent. If the crude product is not fully soluble, a small amount of a stronger organic solvent like THF can be added, but the total volume should be kept to a minimum.
-
Load the sample solution onto the pre-conditioned cartridge.
-
-
Fluorophobic Elution (Removal of Non-Fluorous Impurities):
-
Elute the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 MeOH/H₂O).
-
Collect this eluent as the "non-fluorous fraction." This fraction will contain unreacted starting materials and non-fluorous byproducts.
-
-
Fluorophilic Elution (Collection of the Fluorous Product):
-
Elute the cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., 100% MeOH).
-
Collect this eluent as the "fluorous fraction." This fraction contains the purified fluorous-tagged product.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS to confirm the separation.
-
Concentrate the fluorous fraction under reduced pressure to obtain the pure fluorous-tagged ether.
-
Troubleshooting and Key Considerations
-
Choice of Fluorophobic Solvent: The composition of the fluorophobic solvent may need to be optimized depending on the polarity of the non-fluorous impurities. Generally, a higher water content increases the retention of the fluorous compound.
-
Sample Solubility during Loading: If the crude product has poor solubility in the fluorophobic elution solvent, it can be dissolved in a stronger solvent like DMF or THF and then loaded onto the cartridge.
-
Removal of Tosylate Byproducts: The initial aqueous washes are critical for removing the bulk of the p-toluenesulfonate anion. If significant amounts remain, they will be eluted in the non-fluorous fraction during F-SPE.
-
Alternative: Reverse F-SPE: In cases where the desired product is non-fluorous and a fluorous reagent was used in excess, a reverse F-SPE can be employed. In this technique, the crude mixture is loaded onto standard silica gel, and a fluorous solvent is used to elute the fluorous impurities, retaining the desired non-fluorous product on the silica.[1]
Conclusion
The use of this compound as a fluorous tagging reagent offers a powerful strategy for simplifying the purification of reaction products. By leveraging the unique properties of fluorous compounds, techniques such as Fluorous Solid-Phase Extraction provide a rapid, efficient, and often superior alternative to traditional purification methods. A thorough understanding of the principles outlined in this guide will empower researchers to confidently and effectively implement fluorous chemistry in their synthetic endeavors.
References
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Accounts of Chemical Research, 37(9), 621-631. Available at: [Link]
-
Brittain, J. M., & de la Rosa, M. A. (2022). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 99(12), 4075-4080. Available at: [Link]
- Gladysz, J. A., & Curran, D. P. (Eds.). (2015). Handbook of Fluorous Chemistry. John Wiley & Sons.
-
Chemtube3d. (2021). Liquid-Liquid Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
LookChem. (n.d.). Cas 24962-65-0, 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE. Available at: [Link]
- Horváth, I. T. (Ed.). (2009).
-
Zhang, W. (2003). Fluorous mixture synthesis: a new strategy for the solution-phase synthesis of chemical libraries. Tetrahedron, 59(26), 4475-4489. Available at: [Link]
-
City University of Hong Kong. (2014). Development of sustainable fluorous chemistry: The synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups. Available at: [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Available at: [Link]
-
Wang, Q., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7139-7145. Available at: [Link]
- Roy, R., & Das, S. K. (2015). Fluorous Ethers. In Fluorous Chemistry (pp. 1-36). Springer, Berlin, Heidelberg.
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Troubleshooting & Optimization
"common side reactions of 1H,1H-Perfluorohexyl p-toluenesulfonate"
Here is the technical support center for 1H,1H-Perfluorohexyl p-toluenesulfonate.
Welcome to the dedicated technical resource for this compound (CAS 355-77-1). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile fluoroalkylation reagent.
Overview of this compound
This compound is a specialized reagent used to introduce the 1H,1H-perfluorohexyl group into various molecules. The molecule's structure combines a highly fluorinated "tail" with a p-toluenesulfonate ("tosylate") functional group. The tosylate is an excellent leaving group, making the compound a potent electrophile for nucleophilic substitution and elimination reactions.[1][2] Its fluorinated chain imparts unique properties, such as chemical inertness and lipophobicity, which are valuable in material science and the development of novel pharmaceuticals.
This guide will help you navigate the common challenges and side reactions associated with this powerful reagent to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: It is primarily used as an alkylating agent to introduce the -(CH₂)₂(CF₂)₅CF₃ moiety. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.[1][3]
Q2: How should I properly store and handle this reagent?
A2: This reagent is moisture-sensitive.[4] Hydrolysis will degrade it to 1H,1H-perfluorohexanol and p-toluenesulfonic acid. Therefore, it is critical to:
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Handle: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid dust formation.[5]
Q3: What are the main safety hazards associated with this compound?
A3: The compound is classified as an irritant.[6] Direct contact with skin or eyes can cause severe irritation. In case of fire, thermal decomposition can generate hazardous products, including toxic carbon oxides, sulfur oxides, and hydrogen fluoride.[4] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[4][5]
Q4: Which side reactions are most common when using this reagent?
A4: The two most prevalent side reactions are E2 elimination and hydrolysis .
-
Elimination: In the presence of strong or bulky bases, an E2 elimination reaction can compete with the desired SN2 substitution, yielding 1H-perfluorohex-1-ene.[7]
-
Hydrolysis: As mentioned, exposure to moisture (e.g., from wet solvents or ambient air) will lead to hydrolysis, reducing the effective concentration of your reagent and introducing p-toluenesulfonic acid as a contaminant.[4]
Q5: How can I verify the purity of my this compound before an experiment?
A5: Purity can be assessed using several methods:
-
Melting Point: A sharp melting point around its reported value of 54-55°C indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities.
-
¹H NMR Spectroscopy: This is the most effective method. A pure sample will show characteristic signals for the methylene protons and the aromatic protons of the tosyl group. The absence of signals for 1H,1H-perfluorohexanol or excess p-toluenesulfonic acid confirms purity. See the Experimental Protocols section for expected chemical shifts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Substituted Product
Possible Cause: Your reaction may be failing due to several factors, including poor reagent quality, suboptimal reaction conditions, or an inactive nucleophile.
Solution Pathway:
-
Verify Reagent Integrity: First, confirm your this compound has not degraded. Run a quick ¹H NMR. The presence of a broad singlet around 4.8 ppm (in CDCl₃) and signals corresponding to 1H,1H-perfluorohexanol are indicative of hydrolysis. If degraded, use a fresh bottle or purify the existing stock.
-
Check Your Nucleophile: Ensure your nucleophile is active and sufficiently potent. If it is a weak nucleophile, you may need to deprotonate it first with a suitable base (e.g., NaH, K₂CO₃).
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to promote an SN2 reaction. Ensure the solvent is anhydrous.
-
Temperature: While heating can increase the reaction rate, it can also promote the elimination side reaction. If you suspect elimination is occurring, try running the reaction at a lower temperature for a longer duration.
-
-
Follow the Troubleshooting Logic: Use the diagram below to diagnose the issue systematically.
Caption: Troubleshooting decision tree for low-yield reactions.
Problem 2: Significant Formation of an Elimination Byproduct
Possible Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is common with sterically hindered or strong bases.
Chemical Rationale: The tosylate is an excellent leaving group. A base can abstract a proton from the carbon adjacent to the oxygen (the α-carbon), leading to the formation of a double bond and elimination of the tosylate group. Highly fluorinated chains can make these protons more acidic, potentially increasing the rate of elimination.
Caption: Competing SN2 substitution and E2 elimination pathways.
Solutions to Minimize Elimination:
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃ instead of strong, bulky bases like potassium tert-butoxide.[7]
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at room temperature or below can significantly favor the SN2 pathway.
-
Nucleophile Choice: Use a salt of your nucleophile (e.g., sodium thiophenoxide instead of thiophenol and a base). This provides a high concentration of the nucleophile without introducing a strong base that can cause elimination.
Problem 3: Unidentified Peaks in NMR or GC-MS Analysis
Possible Cause: The unexpected signals likely originate from common laboratory solvents, unreacted starting materials, or side products from the synthesis of the tosylate itself.
Solution:
-
Reference Known Impurities: Compare the chemical shifts of the unknown peaks to a standard table of common impurities.
-
Analyze Synthesis Byproducts: The most common byproduct from the synthesis is p-toluenesulfonic acid (p-TsOH) or its corresponding salt.[8][9] Unreacted 1H,1H-perfluorohexanol may also be present.
Table 1: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Compound | Peak (ppm) | Multiplicity | Notes |
|---|---|---|---|
| This compound | ~7.8, ~7.4 | d, d | Aromatic protons (Ts) |
| ~4.5 | t | -CH₂-O- protons | |
| ~2.45 | s | Aromatic -CH₃ (Ts) | |
| 1H,1H-Perfluorohexanol (starting material) | ~3.9 | t | -CH₂-OH protons |
| p-Toluenesulfonic Acid (hydrolysis/byproduct) | ~11-12 | br s | Sulfonic acid proton (can exchange) |
| ~7.7, ~7.2 | d, d | Aromatic protons | |
| ~2.4 | s | Aromatic -CH₃ | |
| Dichloromethane (DCM) | 5.30 | s | Common reaction/workup solvent[10] |
| Diethyl Ether | 3.48, 1.21 | q, t | Common extraction solvent[10] |
| Toluene | 7.2-7.4, 2.36 | m, s | Synthesis solvent[11] |
| Acetone | 2.17 | s | From glassware cleaning[11] |
| Water | 1.56 | s | Varies with conditions/concentration[10] |
Note: Chemical shifts are approximate and can vary based on concentration and sample matrix. Data compiled from authoritative sources.[10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2 Reaction)
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a thiol, amine, or alcohol) (1.1 - 1.5 eq)
-
Base (if required, e.g., K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
If your nucleophile requires deprotonation, add the nucleophile (1.1 eq) and base (1.5 eq) to the flask.
-
Add anhydrous solvent via syringe and stir the mixture for 15-30 minutes at room temperature.
-
If using a nucleophilic salt, add it directly to the flask with the solvent.
-
-
Initiate Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring nucleophile solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tosylate is consumed. The reaction can be run at room temperature or gently heated (e.g., 40-60°C) if necessary. Be mindful that higher temperatures may promote elimination.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The highly fluorinated nature of the product may affect its solubility.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Workflow for Synthesis and Purity Validation
This workflow outlines the synthesis of the tosylate and its subsequent quality control checks.
Caption: Standard workflow for the synthesis and quality control of the tosylate.
References
-
Synquest Labs. 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet. (Note: This is for a close analog, C8 chain, but handling and reactivity principles are similar).
-
LookChem. 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE. (Note: Data for C8 analog).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Pijeira, F. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry.
-
Shen, Y., et al. (2021). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters.
-
Ni, C., Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
-
Das, B., et al. (2021). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols. ACS Omega.
-
Kniess, T., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Thermo Fisher Scientific. Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
-
Kumar, A., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities.
-
Evans, M. (2021). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. YouTube.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Ghorbani-Vaghei, R., et al. (2022). Para toluenesulfonic acid-catalyzed one-pot, three-component synthesis of benzo[14][15]chromeno[3,2-c]quinoline compounds in aqueous medium. ResearchGate.
-
Carl ROTH. Safety Data Sheet: Paratoluolsulphonic acid.
-
LibreTexts Chemistry. (2022). The Discovery of Nucleophilic Substitution Reactions.
-
Oreate AI. (2023). The Role of P-Toluenesulfonic Acid in Chemical Reactions.
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
-
Umemoto, T. (1992). Electrophilic Perfluoroalkylating Agents. Chemical Reviews.
-
Organic Chemistry Tutor. (2020). Alkyl Sulfonates. YouTube.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Sigma-Aldrich. Safety Data Sheet: p-Toluenesulfonic acid monohydrate.
-
Pijeira, F. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central.
-
Fisher Scientific. Safety Data Sheet: Toluene-4-sulfonic acid monohydrate.
-
American Elements. Sodium p-toluenesulfonate.
-
Santa Cruz Biotechnology. 1H,1H-Perfluorooctyl p-toluenesulfonate. (Note: Data for C8 analog).
-
Nudelman, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate.
-
Matrix Scientific. This compound.
-
Tiers, G. V. D., & Koehler, W. R. (1962). Nucleophilic Substitution in Fluoroalkyl Sulfates, Sulfonates, and Related Compounds. The Journal of Organic Chemistry.
-
Santa Cruz Biotechnology. This compound.
-
ChemicalBook. Safety Data Sheet - 1H,1H,9H-PERFLUORONONYL P-TOLUENESULFONATE. (Note: Data for a different fluoroalkyl tosylate, safety principles are similar).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 355-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Products from 1H,1H-Perfluorohexyl p-toluenesulfonate Reactions
Welcome to the technical support center for experiments involving 1H,1H-Perfluorohexyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying highly fluorinated compounds. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section provides foundational knowledge about the key reagent and the general principles governing the purification of its reaction products.
Q1: What is this compound, and what is its primary role in synthesis?
A1: this compound (F(CF₂)₆CH₂CH₂OTs) is a specialized alkylating agent. Its structure consists of two key parts:
-
The 1H,1H-Perfluorohexyl group (F(CF₂)₆CH₂CH₂-) : This is the highly fluorinated "tail" that is transferred to a nucleophile. Its properties dominate the physical characteristics of the resulting product, such as solubility and chromatographic behavior.
-
The p-toluenesulfonate (tosylate, -OTs) group : This is an excellent leaving group in nucleophilic substitution reactions.[1] The oxygen of the starting alcohol is converted into a tosylate, which is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), making it very stable when it departs. This facilitates reactions with a wide range of nucleophiles under relatively mild conditions.
Q2: What are the main challenges when purifying products from reactions with this reagent?
A2: The primary challenge stems from the high fluorine content. Highly fluorinated molecules, often called "fluorous" compounds, exhibit unique solubility profiles. They are often soluble in fluorinated solvents but may have limited solubility in common organic solvents and are virtually insoluble in water.[2] This "hydro-oleophobic" nature (repelling both water and oils) can complicate standard purification techniques like chromatography and recrystallization.[3]
Q3: What is "Fluorous Chemistry," and how can it be leveraged for purification?
A3: Fluorous chemistry exploits the unique solubility of highly fluorinated compounds. The core principle is "like-dissolves-like." A compound with a significant fluorous tag (like our perfluorohexyl group) will preferentially dissolve in a fluorous solvent (e.g., perfluorohexane). This allows for a powerful purification strategy called Fluorous Solid-Phase Extraction (F-SPE) .[2][4] In F-SPE, a crude reaction mixture is passed through a silica column functionalized with perfluoroalkyl chains. The fluorous product is retained, while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.
Q4: Which analytical techniques are essential for monitoring the purification process?
A4: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): Essential for initial reaction monitoring and selecting a solvent system for column chromatography. Staining with potassium permanganate can be effective for visualizing spots, as the double bonds in the tosylate group and many products are reactive.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Crucial for confirming the successful displacement of the tosylate group by observing the disappearance of the aromatic signals from the tosylate and the appearance of new signals from the attached nucleophile.
-
¹⁹F NMR: Indispensable for confirming the integrity of the perfluorohexyl chain. A clean spectrum ensures no unwanted side reactions have occurred on the fluorous tail.
-
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the desired product. Mass-triggered purification is a powerful tool in automated HPLC systems.[5]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section tackles common problems encountered during the workup and purification stages, providing probable causes and actionable solutions.
Problem 1: My desired product is difficult to separate from the unreacted this compound starting material via column chromatography.
-
Probable Cause: The product and starting material have very similar polarities. The large, nonpolar perfluorohexyl tail is the dominant feature of both molecules, causing them to co-elute on standard silica gel.
-
Solution Strategy:
-
Optimize the Solvent System: Avoid highly nonpolar eluents where both compounds will run at the solvent front. A shallow gradient of a slightly more polar solvent (e.g., a 0-10% gradient of ethyl acetate in hexanes) can often achieve separation. Adding a small percentage of dichloromethane can sometimes improve resolution.
-
Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography (using a C18 column) can be effective. The highly fluorinated compounds will interact differently with the nonpolar stationary phase, often allowing for separation based on subtle differences in the non-fluorous part of the molecule.
-
Employ Fluorous Chromatography: As mentioned in the FAQ, using a column with a fluorous stationary phase can provide excellent separation between compounds with different fluorine content.[6]
-
Problem 2: After workup, my crude product is contaminated with a water-soluble white solid. What is it and how do I remove it?
-
Probable Cause: The white solid is almost certainly a salt of p-toluenesulfonic acid (e.g., sodium p-toluenesulfonate), the byproduct of the leaving group.[7]
-
Solution Strategy: This is one of the more straightforward purification challenges.
-
Perform a Liquid-Liquid Extraction: Dissolve your crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Wash with Water/Brine: Transfer the solution to a separatory funnel and wash it several times with deionized water to remove the bulk of the salt. A final wash with saturated sodium chloride solution (brine) will help to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the salt-free crude product.
-
Problem 3: My purified product is a persistent oil or wax and will not crystallize.
-
Probable Cause: Highly fluorinated compounds often exhibit weak intermolecular forces, leading to low melting points. It is very common for them to be oils or low-melting solids at room temperature.
-
Solution Strategy:
-
Prioritize Chromatographic Purity: For oily products, the primary goal is to achieve purity via column chromatography. If the NMR and MS data are clean after chromatography, crystallization may not be necessary.
-
Attempt Trituration: If minor non-fluorous, oily impurities remain, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes). The purified product may solidify and can be isolated by filtration.
-
Recrystallization from a Fluorous Solvent: If you must obtain a crystalline solid, attempt recrystallization from a fluorous/non-fluorous solvent pair, such as perfluorohexanes/toluene or perfluorohexanes/hexanes.[8][9] Dissolve the compound in a minimum of the hot solvent in which it is more soluble, then slowly add the other solvent until turbidity appears. Cool slowly to promote crystal growth.
-
Problem 4: My NMR spectrum shows signals that correspond to neither my product nor the starting material.
-
Probable Cause: This indicates the presence of side products. The two most common are:
-
Elimination Product (F(CF₂)₆CH=CH₂): This occurs if your nucleophile is also a strong, sterically hindered base. It is favored by higher reaction temperatures.
-
Hydrolysis Product (F(CF₂)₆CH₂CH₂OH): This results from the reaction of the tosylate with trace amounts of water in your reaction solvent or during workup.[10]
-
-
Solution Strategy:
-
Identify the Impurity: Compare the unknown signals to known spectra of the potential side products. The elimination product will show characteristic vinyl proton signals in the ¹H NMR. The hydrolysis product will show a broad -OH signal.
-
Optimize Reaction Conditions: To minimize elimination, use a less hindered base or run the reaction at a lower temperature. To prevent hydrolysis, ensure all reagents and solvents are scrupulously dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify via Chromatography: Both of these side products typically have different polarities from the desired product and can usually be separated by careful column chromatography.
-
Part 3: Protocols & Data Visualization
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow from reaction to purified product.
Caption: General workflow for synthesis and purification.
Purification Method Decision Tree
Use this decision tree to select the most appropriate purification strategy for your crude product.
Caption: Decision tree for purification strategy.
Protocol 1: Standard Liquid-Liquid Extraction
This protocol is designed to remove polar impurities, particularly p-toluenesulfonate salts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash two more times.
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine), shake, and drain the aqueous layer. This removes residual water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude, salt-free product.
Protocol 2: Flash Column Chromatography
This is the primary method for separating the desired fluorous product from unreacted starting material and non-polar byproducts.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the nonpolar solvent (e.g., hexanes). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Parameter | Recommended Starting Point | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For difficult separations, consider C18 or fluorous silica. |
| Mobile Phase | Hexanes / Ethyl Acetate | Start with 100% Hexanes, then create a gradient up to 20% Ethyl Acetate. |
| Loading Method | Dry Loading | Often gives better resolution than wet loading. |
| Monitoring | TLC with UV lamp & KMnO₄ stain | Staining is crucial as many fluorinated compounds are UV-inactive. |
References
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
ResearchGate. (n.d.). Geometric characterization of straight-chain perfluorohexylpropyl adsorbents for high performance liquid chromatography. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Royal Society of Chemistry. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. [Link]
-
Diva-Portal.org. (2018). Supramolecular solvents for the extraction of perfluoroalkyl substances in water. [Link]
-
MDPI. (2023). Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water. [Link]
-
National Center for Biotechnology Information. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Extraction and clean-up strategies for the analysis of poly- and perfluoroalkyl substances in environmental and human matrices. [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mt.com [mt.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Reactions Involving 1H,1H-Perfluorohexyl p-Toluenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of fluorous byproducts from reactions utilizing 1H,1H-Perfluorohexyl p-toluenesulfonate. Our focus is on providing practical, field-proven insights to streamline your purification workflows and ensure the integrity of your target compounds.
Introduction to Fluorous Purification
This compound is a valuable reagent in organic synthesis, often employed to introduce a perfluorohexyl group onto a molecule. This "fluorous tag" imparts unique solubility properties, allowing for efficient separation of the tagged molecule from non-fluorous components of a reaction mixture. The primary strategies for this separation are Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Liquid-Liquid Extraction (F-LLE). These techniques leverage the principle of "like dissolves like," where highly fluorinated compounds show a strong affinity for other fluorous materials.[1][2]
However, successful purification hinges on understanding the nuances of these techniques and anticipating potential challenges. This guide is designed to equip you with the knowledge to troubleshoot common issues and optimize your separation protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluorous byproducts in reactions with this compound?
A1: The primary fluorous byproduct is often the unreacted this compound itself. Additionally, side reactions can lead to the formation of other perfluorohexyl-containing impurities. For instance, in reactions involving alcohols, the corresponding tosylate ester is formed, and any excess tosyl chloride used in the preparation of the starting material can also be a source of byproducts.[3] In some cases, elimination reactions can lead to the formation of volatile fluorous byproducts.[4][5]
Q2: When should I choose Fluorous Solid-Phase Extraction (F-SPE) over Fluorous Liquid-Liquid Extraction (F-LLE)?
A2: The choice between F-SPE and F-LLE depends on several factors, including the scale of your reaction, the properties of your target molecule, and the nature of the fluorous byproducts.
-
F-SPE is generally preferred for smaller-scale reactions and for the purification of a wide range of compounds. It offers high efficiency and can be automated for high-throughput applications.[6] F-SPE is particularly effective for separating "light" fluorous molecules, which have shorter perfluoroalkyl chains.[6]
-
F-LLE is often more practical for larger-scale syntheses. It is a simpler technique that does not require specialized cartridges but may be less efficient for complete separation, sometimes requiring multiple extractions.[7]
Q3: Can I reuse my fluorous SPE cartridge?
A3: Yes, fluorous SPE cartridges can often be regenerated and reused, which can be cost-effective. Regeneration typically involves washing the cartridge with a strong fluorous solvent, such as perfluorohexane or a fluorinated ether, followed by a non-fluorous organic solvent to remove all traces of the previously retained compounds. However, the lifespan of the cartridge will depend on the nature of the samples being purified. Strongly acidic or basic compounds may degrade the silica-based stationary phase over time.
Q4: My target compound has some fluorous character. Will I lose it during F-SPE?
A4: This is a valid concern. If your target molecule has some affinity for the fluorous stationary phase, you may experience some loss during the fluorophobic wash step. To mitigate this, you can adjust the polarity of the wash solvent. A slightly less polar wash solvent may help to retain your compound of interest while still eluting the non-fluorous impurities. It is always recommended to analyze the wash fractions to quantify any potential loss of your target compound.
Troubleshooting Guides
Fluorous Solid-Phase Extraction (F-SPE) Troubleshooting
F-SPE is a powerful technique, but like any chromatographic method, it can present challenges. Below are common problems and their solutions.
Problem 1: Low Recovery of the Desired Non-Fluorous Product
-
Symptom: The yield of your target compound after F-SPE is significantly lower than expected.
-
Potential Cause & Solution:
-
Analyte Adsorption to the Fluorous Phase: Your non-fluorous product may have some residual affinity for the fluorous stationary phase, causing it to be retained on the cartridge.
-
Solution: Increase the polarity of the fluorophobic wash solvent. For example, if you are using a methanol/water mixture, increasing the proportion of methanol can help to elute your compound more effectively. Always analyze the fluorous fraction to see if your product is co-eluting with the fluorous byproducts.
-
-
Premature Elution of Fluorous Byproducts: The fluorous byproducts may not be retained effectively and could be co-eluting with your product during the fluorophobic wash.
-
Solution: Decrease the polarity of the loading and wash solvents. Using a more fluorophobic solvent system will enhance the retention of the fluorous compounds on the cartridge.[6]
-
-
Problem 2: Fluorous Byproducts Contaminating the Non-Fluorous Product Fraction
-
Symptom: Analysis of your purified product shows the presence of perfluorohexyl-containing impurities.
-
Potential Cause & Solution:
-
Cartridge Overload: You may be loading too much crude reaction mixture onto the SPE cartridge, exceeding its binding capacity.
-
Solution: Reduce the amount of sample loaded onto the cartridge or use a larger cartridge with a higher capacity.[6]
-
-
Inappropriate Loading Solvent: The solvent used to dissolve your crude mixture may be too strong, preventing the fluorous byproducts from binding effectively to the stationary phase.
-
Solution: Choose a loading solvent with low fluorophilicity but good dissolving power for your organic compounds.[6] It may be necessary to perform a solvent exchange after the reaction to a more suitable loading solvent.
-
-
Insufficient Washing: The fluorophobic wash may not be sufficient to remove all non-fluorous impurities before eluting the fluorous byproducts.
-
Solution: Increase the volume of the fluorophobic wash solvent or perform multiple washes.
-
-
F-SPE Protocol Optimization Table
| Parameter | Recommendation for Retaining Fluorous Byproducts | Recommendation for Eluting Non-Fluorous Product |
| Loading Solvent | Use a solvent with low fluorophilicity (e.g., highly aqueous methanol or acetonitrile). | Ensure your product is soluble. |
| Wash Solvent | Use a highly polar, fluorophobic solvent (e.g., 80:20 methanol/water).[8] | Use a solvent strong enough to elute your product without eluting fluorous impurities. |
| Elution Solvent | Use a fluorophilic solvent (e.g., perfluorohexane, methyl perfluorobutyl ether).[1] | N/A |
| Flow Rate | A slower flow rate during loading can improve binding. | A moderate flow rate is generally acceptable. |
| Sample Load | Do not exceed the cartridge's recommended capacity.[6] | N/A |
Experimental Workflow for F-SPE
Caption: A typical workflow for removing fluorous byproducts using F-SPE.
Fluorous Liquid-Liquid Extraction (F-LLE) Troubleshooting
F-LLE is a valuable technique, particularly for larger-scale purifications. Here are some common issues and their resolutions.
Problem 1: Poor Phase Separation
-
Symptom: The organic and fluorous phases do not separate cleanly, forming an emulsion.
-
Potential Cause & Solution:
-
Vigorous Shaking: Overly aggressive mixing can lead to the formation of stable emulsions.
-
Solution: Gently invert the separatory funnel multiple times rather than shaking vigorously.
-
-
Presence of Surfactants: Impurities in the reaction mixture may be acting as surfactants, stabilizing the emulsion.
-
Solution: Adding a small amount of a saturated salt solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. Centrifugation can also be effective if the emulsion is persistent.
-
-
Problem 2: Incomplete Extraction of Fluorous Byproducts
-
Symptom: The organic layer remains contaminated with fluorous byproducts after extraction.
-
Potential Cause & Solution:
-
Insufficient Volume of Fluorous Solvent: The volume of the fluorous solvent may not be sufficient to effectively partition all of the fluorous byproducts.
-
Solution: Increase the volume of the fluorous solvent used for the extraction.
-
-
Single Extraction: A single extraction may not be sufficient for complete removal.
-
Solution: Perform multiple extractions with fresh portions of the fluorous solvent. Three extractions are often sufficient to ensure complete removal of the fluorous impurities.
-
-
F-LLE Solvent Selection Table
| Property | Organic Solvent | Fluorous Solvent |
| Miscibility | Should be immiscible with the fluorous solvent. | Should be immiscible with the organic solvent. |
| Solubility | Should readily dissolve the non-fluorous product. | Should have high solubility for the fluorous byproducts. |
| Volatility | Should be easily removable by rotary evaporation. | Can be higher boiling, as it is typically discarded. |
| Examples | Toluene, Dichloromethane, Ethyl Acetate | Perfluorohexane, Perfluoromethylcyclohexane, HFE-7100 (methyl nonafluorobutyl ether)[1] |
Logical Relationship for F-LLE Optimization
Sources
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
Technical Support Center: Optimizing Syntheses with 1H,1H-Perfluorohexyl p-toluenesulfonate
Welcome to the technical support center for 1H,1H-Perfluorohexyl p-toluenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot their syntheses using this versatile perfluoroalkylation reagent. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the nuances of working with this compound. Our goal is to empower you with the knowledge to anticipate challenges, diagnose problems, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound, providing a foundational understanding of the reagent and its handling.
Q1: What is this compound and what is its primary application?
This compound is a laboratory chemical used to introduce a 1H,1H-perfluorohexyl group onto a variety of molecules. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this reagent highly effective for forming new carbon-heteroatom bonds. [1][2]Its primary application is in the synthesis of novel pharmaceuticals, agrochemicals, and materials where the unique properties of the perfluorohexyl chain—such as high lipophilicity, thermal stability, and metabolic resistance—are desired.
Q2: What are the key advantages of using a tosylate for perfluoroalkylation compared to other methods?
The use of a tosylate provides a significant advantage in controlling reaction conditions. Unlike methods that require harsh acids, the conversion of an alcohol to a tosylate and its subsequent reaction occur under milder conditions, which helps to prevent side reactions like carbocation rearrangements that can occur in SN1-type mechanisms. [2]This method allows for better stereochemical control, which is crucial in the synthesis of chiral molecules. [2] Q3: What are the most critical handling and storage precautions for this reagent?
Like many sulfonyl chlorides and tosylates, this compound is sensitive to moisture. Water can hydrolyze the tosylate, leading to the formation of p-toluenesulfonic acid and 1H,1H-perfluorohexanol, which will reduce the yield of your desired product. [3]Therefore, it is crucial to store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. All glassware and solvents used in the reaction should be rigorously dried.
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during syntheses with this compound.
Issue 1: Low or No Conversion of the Starting Material
Q: I'm seeing a significant amount of my starting nucleophile (amine, phenol, etc.) unreacted at the end of the reaction. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to a few key factors. The diagnostic workflow below can help you pinpoint the problem.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to diagnosing low reaction conversion.
Potential Causes and Solutions:
-
Inactive Reagent: The most common culprit is the hydrolysis of the this compound. If the reagent has been improperly stored, it may have partially or fully degraded.
-
Solution: Use a fresh batch of the reagent or purify the existing stock. Ensure all solvents and glassware are scrupulously dry. Running the reaction under an inert atmosphere is highly recommended.
-
-
Insufficiently Nucleophilic Starting Material: While amines and phenoxides are generally good nucleophiles, their reactivity can be diminished by steric hindrance or electron-withdrawing groups on the substrate.
-
Solution: For less reactive nucleophiles, you may need to use more forcing conditions, such as higher temperatures or a more polar aprotic solvent (e.g., DMF or DMSO) to facilitate the SN2 reaction.
-
-
Inappropriate Base: For reactions with alcohols or phenols, a base is required to deprotonate the nucleophile. If the base is not strong enough to generate a sufficient concentration of the nucleophilic anion, the reaction will be slow or may not proceed at all.
-
Solution: Switch to a stronger base. For phenols, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often more effective than weaker bases like triethylamine. For amines, which are typically sufficiently nucleophilic, a non-nucleophilic base like triethylamine or DIPEA is used to scavenge the p-toluenesulfonic acid byproduct.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Double-check your calculations and ensure that the limiting reagent is appropriate for your synthetic goal. It is common to use a slight excess (1.1-1.5 equivalents) of the perfluoroalkylating agent.
-
Issue 2: Formation of Elimination Byproducts
Q: I'm observing the formation of an alkene byproduct instead of my desired substituted product. How can I favor substitution over elimination?
A: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis. Several factors can tip the balance in favor of elimination.
Factors Influencing Substitution vs. Elimination
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., primary amine, phenoxide) | Strong, sterically hindered base (e.g., potassium tert-butoxide) |
| Substrate | Primary tosylate | Tertiary tosylate |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Less polar or protic solvents that can stabilize the transition state of elimination |
Strategies to Minimize Elimination:
-
Choice of Base: If you are using a base to deprotonate your nucleophile, opt for a non-hindered, strong base. If your nucleophile is also acting as the base (e.g., an amine), consider using a less sterically demanding amine if possible.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running your reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the substitution-to-elimination ratio.
-
Solvent Selection: Polar aprotic solvents are known to accelerate SN2 reactions and are generally a good choice.
Issue 3: C-Alkylation vs. O-Alkylation of Phenols
Q: When reacting this compound with a phenol, I'm getting a mixture of the desired O-alkylated ether and the C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
A: The regioselectivity of phenol alkylation is highly dependent on the reaction conditions. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
Optimizing for O-Alkylation:
-
Counter-ion and Solvent: "Harder" counter-ions (like Na⁺ or K⁺) and polar aprotic solvents (like DMF or acetone) favor O-alkylation. The use of potassium carbonate as the base in acetone or DMF is a classic method for promoting O-alkylation.
-
Temperature: Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product. [4] Protocol for Selective O-Perfluorohexylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq.) in DMF dropwise.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gently warm to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or fluorous solid-phase extraction.
Purification Strategies for Perfluoroalkylated Products
The unique properties of the perfluorohexyl chain necessitate specialized purification techniques.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique for separating fluorous compounds from non-fluorous reaction components. The principle relies on the high affinity of the perfluoroalkyl chain for a fluorous stationary phase (fluorous silica gel).
General F-SPE Workflow
Caption: A simplified workflow for purification using Fluorous Solid-Phase Extraction.
Troubleshooting F-SPE:
-
Product Breakthrough During Loading/Washing: If your fluorous product is eluting with the non-fluorous impurities, the loading solvent may be too fluorophilic.
-
Solution: Reduce the proportion of the organic solvent in your loading/washing phase or switch to a more fluorophobic solvent system.
-
-
Poor Recovery of the Product: If your product is not eluting from the fluorous silica gel, the elution solvent may not be sufficiently fluorophilic.
-
Solution: Switch to a more fluorophilic solvent like perfluorohexane or a specialized fluorous solvent.
-
Analytical Characterization
Confirming the identity and purity of your perfluoroalkylated product is essential.
-
NMR Spectroscopy:
-
¹H NMR will show characteristic shifts for the protons adjacent to the perfluoroalkyl chain (the -CH₂-CF₂- group).
-
¹⁹F NMR is a powerful tool for confirming the presence and integrity of the perfluorohexyl chain.
-
¹³C NMR can also be used to identify the carbon atoms of the perfluorohexyl group.
-
-
Mass Spectrometry: Techniques like LC-MS are commonly used for the analysis of per- and polyfluoroalkyl substances and can provide accurate mass data for your product. [5] By understanding the underlying chemical principles and anticipating potential challenges, you can significantly improve the yield and purity of your products when using this compound. This guide provides a starting point for troubleshooting and optimization; always refer to the specific literature for your class of nucleophile for more tailored protocols.
References
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives | Organic Letters. Retrieved from [Link]
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group with an amino-or hydroxyl-terminated ethylamine to obtain the AEA (X = NH 2 ) and HEA (X = OH) classes of aminocelluloses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 7.11: Application: Useful SN2 Reactions. Retrieved from [Link]
-
ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
NIH. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]
-
Reddit. (2015, December 12). SN2 Reactions - Select the Stronger Base/Nucleophile? Retrieved from [Link]
-
ScienceDirect. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Retrieved from [Link]
-
YouTube. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. Retrieved from [Link]
-
AZoM. (2023, September 1). Analytical Techniques in Exploring the Persistent Global PFAS Problem. Retrieved from [Link]
-
YouTube. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US2684389A - Alkylation of phenols.
-
YouTube. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). Retrieved from [Link]
-
Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]
-
Reddit. (2015, June 7). Tosylation problem. Any thoughts?. Retrieved from [Link]
-
NIH. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
YouTube. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting incomplete reactions with 1H,1H-Perfluorohexyl p-toluenesulfonate"
Welcome to the technical support center for 1H,1H-Perfluorohexyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this specialized reagent. Our goal is to provide in-depth, field-proven insights to ensure the success of your experiments.
This compound is primarily used to convert alcohols into excellent leaving groups (tosylates), a critical step in many nucleophilic substitution and elimination reactions.[1] The presence of the perfluorohexyl group introduces unique properties that can be advantageous for purification (e.g., in fluorous-phase synthesis) but may also present challenges not typically encountered with standard p-toluenesulfonyl chloride (TsCl). This guide addresses those specific challenges.
Troubleshooting Guide: Incomplete Reactions & Side Products
This section addresses the most common issues encountered during the tosylation of alcohols using this compound.
Q1: My tosylation reaction is sluggish or incomplete. What are the primary causes and how can I resolve this?
An incomplete reaction is the most frequent challenge. The root cause often lies in reaction kinetics, reagent quality, or steric factors.
A1: Potential Causes & Solutions
-
Insufficient Reactivity of the Alcohol: The nucleophilicity of the alcohol is paramount. The reaction involves the alcohol's oxygen atom attacking the electrophilic sulfur center of the tosylate reagent.
-
Causality: Tertiary alcohols react much slower than primary or secondary alcohols due to steric hindrance around the hydroxyl group.[1] The bulky perfluorohexyl moiety on the tosylating reagent can exacerbate this issue.
-
Solution: For sterically hindered or less reactive alcohols (secondary/tertiary), increase the reaction temperature and extend the reaction time. See the table below for starting recommendations.
-
-
Inadequate Base: A base, typically pyridine or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
-
Causality: If the base is wet or of poor quality, it will be less effective at scavenging the acid. Furthermore, pyridine can act as a nucleophilic catalyst, which is often beneficial.
-
Solution: Always use a freshly distilled, anhydrous base. For many applications, pyridine is preferred over triethylamine. Ensure at least a stoichiometric equivalent of the base is used, with a slight excess often being beneficial.
-
-
Sub-optimal Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. Due to the fluorinated chain, this compound has unique solubility properties.
-
Causality: Poor solubility leads to a heterogeneous mixture, drastically reducing the effective concentration of reactants and slowing the reaction rate.
-
Solution: While dichloromethane (DCM) and chloroform are common, consider more polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile if you observe solubility issues. Gentle warming can also aid dissolution before commencing the reaction at the target temperature.
-
Recommended Starting Conditions for Tosylation
| Alcohol Type | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary | Pyridine or TEA | DCM, THF | 0 to 25 | 2 - 6 |
| Secondary | Pyridine | DCM, Acetonitrile | 25 to 40 | 12 - 24 |
| Tertiary | Pyridine | Acetonitrile | 40 to 80 | 24 - 72 |
Q2: I'm observing significant side products. What are they and how can they be minimized?
The formation of side products can compete with the desired tosylation, reducing the yield and complicating purification.
A2: Common Side Reactions & Mitigation Strategies
-
Elimination (E2 Reaction): The newly formed tosylate is an excellent leaving group. If the reaction temperature is too high or a strong, non-nucleophilic base is used, the base can abstract a proton, leading to an alkene.[3]
-
Causality: This is particularly problematic for secondary and tertiary alcohols where a stable, more substituted alkene can be formed.[4]
-
Mitigation:
-
Maintain the lowest effective reaction temperature. For sensitive substrates, run the reaction at 0 °C or even lower.
-
Use a nucleophilic base like pyridine rather than a sterically hindered, non-nucleophilic base (e.g., DBU), as pyridine is less likely to promote elimination.
-
-
-
Alkyl Chloride Formation: The chloride ion displaced from the tosylating reagent, or from the hydrochloride salt of the base, can act as a nucleophile and displace the tosylate group that has just been formed.[5]
-
Causality: This SN2 displacement reaction converts the desired tosylate product into an undesired alkyl chloride. This is more likely to occur at elevated temperatures where the chloride ion's nucleophilicity is increased.[6]
-
Mitigation: Keep reaction temperatures as low as possible and monitor the reaction closely. Once the starting alcohol is consumed (as determined by TLC or LC-MS), proceed with the work-up immediately to prevent prolonged exposure of the product to chloride ions at elevated temperatures.
-
-
Hydrolysis: The presence of water can lead to the hydrolysis of the this compound reagent to p-toluenesulfonic acid, or the hydrolysis of the product tosylate back to the starting alcohol.[7][8]
-
Causality: Sulfonate esters are susceptible to hydrolysis, especially under acidic or basic conditions, although they are generally more stable than acyl esters. Water in the solvent or reagents provides the nucleophile for this undesired reaction.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting workflow for incomplete tosylation reactions.
Frequently Asked Questions (FAQs)
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting point is 7:3 Hexanes:Ethyl Acetate.
-
Visualization:
-
UV Light (254 nm): The tosyl group contains an aromatic ring, making the starting reagent and the product visible under UV light.[1]
-
Staining: The starting alcohol may not be UV-active. Use a potassium permanganate (KMnO₄) stain, which reacts with the alcohol's hydroxyl group to give a yellow spot on a purple background. The product tosylate will not react with this stain.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting alcohol has completely disappeared.
Q4: I'm having difficulty with the work-up and purification. Any advice?
A4: The perfluorohexyl group makes your product highly non-polar and "fluorous." This can be leveraged for purification.
-
Work-up:
-
Quench the reaction with cold water or saturated ammonium chloride solution.
-
Extract with a suitable organic solvent. Dichloromethane or ethyl acetate are standard choices.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine/TEA), water, and brine.
-
Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Standard Silica Gel Chromatography: This is often sufficient. Due to the non-polar nature of the perfluorohexyl chain, your product will likely have a high Rf value. Use a solvent system with low polarity (e.g., a high ratio of hexanes to ethyl acetate).
-
Fluorous Solid-Phase Extraction (F-SPE): If standard chromatography fails, F-SPE is a powerful alternative. The perfluorinated product will be selectively retained on a fluorous silica column, while non-fluorinated impurities are washed away with a non-polar organic solvent. The desired product is then eluted with a fluorophilic solvent (e.g., perfluorohexane or a solvent with some fluorinated character). This technique can greatly simplify purification.[9]
-
Q5: What are the primary safety considerations when working with this compound?
A5: Like many sulfonylating agents, this reagent should be handled with care.
-
It is classified as a skin and eye irritant.[10]
-
Always handle the reagent in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perfluoroalkyl substances (PFAS) can be persistent in the environment.[10] Dispose of all waste (both solid and liquid) in accordance with your institution's hazardous waste disposal protocols.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add pyridine (1.5 eq) followed by the dropwise addition of a solution of this compound (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting alcohol is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Pathway Visualization
This diagram illustrates the desired tosylation pathway versus common side reactions.
Caption: Desired tosylation reaction versus potential side reactions.
References
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Ch8 : Tosylates. University of Calgary. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry (RSC Publishing). [Link]
-
Preparation of mesylates and tosylates (video). Khan Academy. [Link]
-
Alkyl tosylates can undergo either SN2 or E2 reactions... Reddit. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules (MDPI). [Link]
-
PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS). U.S. Environmental Protection Agency. [Link]
-
Rate and Mechanism in the Reactions of Ethyl p-Toluenesulfonate with Water, Hydroxyl Ions and Various Halide Ions. Journal of the American Chemical Society. [Link]
-
Tosylate displacement reaction. Reddit. [Link]
-
Elimination of Tosylates. Sciencemadness.org. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Managing Exothermic Reactions in Chemical Synthesis
A Note on 1H,1H-Perfluorohexyl p-toluenesulfonate:
Initial inquiries have suggested the use of this compound for managing exothermic reactions. It is important to clarify that this compound, and related p-toluenesulfonates (tosylates), are primarily utilized as reagents (e.g., alkylating agents) in organic synthesis.[1][2] They are not designed or recognized as agents for thermal management. In fact, p-toluenesulfonic acid, a related compound, is a strong acid catalyst comparable to mineral acids, which can itself contribute to exothermic activity.[3][4]
This guide, therefore, focuses on the established principles and methodologies for safely managing exothermic reactions in a research and development setting.
Part 1: Frequently Asked Questions (FAQs) on Exothermicity
This section addresses fundamental questions about identifying and quantifying the thermal hazards of chemical reactions.
Q1: What is an exothermic reaction and why is it a concern?
A1: An exothermic reaction is a chemical transformation that releases energy in the form of heat.[5] While essential for many industrial processes, such as the Haber-Bosch process for ammonia production, uncontrolled exothermic reactions can pose significant safety risks.[6] If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature will increase. This, in turn, accelerates the reaction rate, leading to a dangerous cycle known as a thermal runaway, which can result in explosions, fires, and the release of toxic substances.[5][7]
Q2: How can I determine if my reaction is potentially hazardous?
A2: A thorough risk assessment is the first step in preventing runaway reactions.[8] This involves understanding the thermochemistry of your intended reaction and any potential side reactions. Key parameters to investigate include:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss to the surroundings.[9][10]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature that could be reached under process conditions, assuming a cooling failure.
Q3: What analytical tools are used to assess thermal hazards?
A3: Reaction calorimetry (RC) is a critical technique for measuring the heat released or absorbed during a chemical reaction under simulated process conditions.[9][11] RC data can be used to determine the heat of reaction, heat release rate, and the potential for thermal accumulation.[12] Differential Scanning Calorimetry (DSC) is another valuable tool for studying the thermal stability of reactants, products, and reaction mixtures to identify the onset temperature of decomposition or other undesired exothermic events.
| Parameter | Description | Typical Measurement Tool |
| Heat of Reaction (ΔHr) | Total energy released/absorbed per mole. | Reaction Calorimeter (RC1) |
| Heat Flow (q) | Rate of heat generation (W/kg). | Reaction Calorimeter (RC1) |
| Specific Heat Capacity (Cp) | Heat required to raise the temperature of the reaction mass. | Reaction Calorimeter (RC1) |
| Decomposition Onset (Tonset) | Temperature at which undesired decomposition begins. | Differential Scanning Calorimetry (DSC) |
| Adiabatic Temperature Rise (ΔTad) | Calculated potential temperature increase from ΔHr and Cp. | Calculated from RC data |
Part 2: Troubleshooting Guide for Engineering and Process Controls
This section provides solutions to common issues encountered during the execution of exothermic reactions.
Q4: My reaction temperature is overshooting the setpoint during reagent addition. What should I do?
A4: This is a classic sign that the rate of heat generation is exceeding the heat removal capacity of your system. Here are some immediate and long-term solutions:
-
Immediate Actions:
-
Stop the Feed: Immediately halt the addition of the limiting reagent.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Monitor: Continuously monitor the reaction temperature. If it continues to rise uncontrollably, be prepared to initiate emergency procedures.[13]
-
-
Troubleshooting and Prevention:
-
Reduce Addition Rate: The simplest solution is often to slow down the rate of reagent addition. This directly reduces the instantaneous heat output.[14]
-
Improve Heat Transfer:
-
Stirring: Ensure efficient agitation to prevent localized hot spots and improve heat transfer to the vessel walls.
-
Vessel Choice: A vessel with a higher surface-area-to-volume ratio will have better heat transfer.
-
-
Use a Semi-Batch Approach: Operating in a semi-batch mode, where one reactant is added slowly to the other, is an inherently safer design for exothermic reactions.[15][16] This limits the amount of unreacted material and potential energy in the reactor at any given time.
-
Q5: I have a highly exothermic reaction that is difficult to control even with slow addition. What other process controls can I implement?
A5: For very energetic reactions, you may need to modify the process parameters:
-
Dilution: Increasing the solvent volume can increase the overall heat capacity of the system, allowing it to absorb more energy with a smaller temperature rise. However, this may impact reaction kinetics and downstream processing.
-
Lower Reaction Temperature: Operating at a lower temperature will decrease the reaction rate and, consequently, the rate of heat generation.
-
Staged Addition: Introducing the limiting reagent in portions, allowing the temperature to stabilize between additions, can provide better control.[17]
Workflow for Managing Exothermic Reaction Risk
Caption: A decision workflow for assessing and managing the risks associated with exothermic reactions.
Part 3: Emergency Preparedness FAQs
This section covers critical actions to take when thermal control is compromised.
Q6: What is a "quench" system and when should it be used?
A6: A quench system is a protective measure designed to rapidly halt a runaway reaction. This is typically achieved by adding a pre-determined "quench agent" to the reactor that can:
-
Cool the reaction: The agent absorbs heat, rapidly lowering the temperature.
-
Dilute the reactants: This slows the reaction rate.
-
Chemically inhibit the reaction: The agent may react with a reactant or catalyst to stop the reaction.
A quench should be initiated when preventative measures have failed and the reaction is accelerating toward an uncontrolled state.[18] The choice of quench agent is critical and must be compatible with the reaction mixture.[19]
Q7: What is the difference between a quench system and a "dump" system?
A7: While both are emergency measures, a quench system involves adding a substance to the reactor itself.[18] A dump system , on the other hand, involves rapidly transferring the entire contents of the reactor to a larger, dedicated "dump tank."[20] This tank often contains a pre-charged quench agent, effectively combining dilution, cooling, and potentially chemical inhibition on a larger scale.[18]
Diagram of a Semi-Batch Reactor for Exotherm Control
Caption: A schematic of a well-equipped semi-batch reactor for managing exothermic reactions.
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Health and Safety Executive. (2025). Quench Systems.
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
- Lab Safety Resources. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Silva, R., Maciel, R., & Filho, R. M. (n.d.). Control of batch and semibatch reactors.
- Synquest Labs. (n.d.). 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet.
- FAI. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes.
- Matrix Scientific. (n.d.). This compound.
- Sarpong Group. (2016). Quenching of Water Reactive Materials.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Journal of Engineering and Applied Science. (n.d.). Practical approach to prediction and prevention of runaway reactions.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- IChemE Symposium Series. (1995). The design of quench tanks for the disposal of emergency relief streams.
- Thermo Fisher Scientific. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities.
- TheSafetyMaster. (2024). Exothermic Reaction Hazards.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Syrris. (2018). An Introduction to Reaction Calorimetry.
- Fisher Scientific. (2010). Propyl p-toluenesulfonate Safety Data Sheet.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid.
- Health and Safety Executive. (n.d.). Designing and operating safe chemical reaction processes HSG143.
- Nuclear Regulatory Commission. (n.d.). Emergency Core Cooling Systems.
- Wikipedia. (n.d.). Semibatch reactor.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment.
- A First Course on Kinetics and Reaction Engineering. (n.d.). Unit 32. Ideal Semi-Batch Reactors.
- US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).
- AIChE. (2004). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation.
- IChemE. (n.d.). Why reactions run away.
- ioMosaic Corporation. (n.d.). Designing Emergency Relief Systems for Runaway Reactions.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
- OMICS International. (2023). Exothermic Reactions: Its Energy Release and Applications.
- ResearchGate. (2025). Design and optimisation of batch and semi-batch reactors.
- P&G. (2023). Safety Data Sheet.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Gexcon. (n.d.). Runaway Reaction.
- Canada.ca. (n.d.). Screening assessment - p-toluenesulfonic acid.
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Technical Support Center: Scale-Up of Reactions Involving 1H,1H-Perfluorohexyl p-toluenesulfonate
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 1H,1H-Perfluorohexyl p-toluenesulfonate. This document provides in-depth, field-tested insights into the critical considerations required when scaling reactions from the benchtop to pilot or production scale. Our focus is on anticipating and solving challenges before they impact your yield, purity, and safety.
Introduction: Beyond Stoichiometry
This compound is a valuable reagent, prized for its ability to introduce a perfluorohexyl moiety via its excellent tosylate leaving group. The fluorous "ponytail" offers significant advantages in purification, particularly at scale. However, transitioning a laboratory procedure to a larger scale is not a linear process.[1] Physical phenomena such as heat and mass transfer, which are often negligible in a round-bottom flask, become process-defining parameters in a multi-liter reactor.[1] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you will encounter.
Section 1: Critical Safety & Handling Protocols at Scale
Handling larger quantities of any chemical introduces new safety considerations. For this compound and its precursors, a rigorous safety assessment is paramount.
Frequently Asked Questions (Safety)
Q: What are the primary chemical hazards of this compound and its common precursors at scale?
A: Based on data for structurally similar compounds and the parent reagents, the following hazards must be managed:
-
This compound: This compound is classified as a skin and serious eye irritant.[2] Inhalation may cause respiratory irritation.[2] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
p-Toluenesulfonyl Chloride (TsCl): The key reagent for synthesis, TsCl, is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Storage must be in a dry, cool, and well-ventilated area.[3]
-
Thermal Decomposition: At elevated temperatures, perfluorinated compounds can decompose to form hazardous substances, including hydrogen fluoride (HF) and sulfur oxides.[2] A thorough thermal stability study is essential before selecting reaction temperatures for scaled-up processes.
Q: This reagent is a per- and polyfluoroalkyl substance (PFAS). What are the scale-up implications for waste disposal?
A: This is a critical consideration. PFAS are known as "forever chemicals" due to their environmental persistence.[2] Standard disposal methods like landfilling or conventional wastewater treatment are often ineffective at containing or destroying them.[4]
-
Waste Segregation: All waste streams (aqueous, organic, solid) containing this reagent or its byproducts must be strictly segregated.
-
Disposal Methods: High-temperature incineration is a potential disposal method for PFAS, as it can break the strong carbon-fluorine bonds. However, incomplete combustion can lead to the formation of other potentially harmful products.
-
Regulatory Compliance: You must consult with your institution's environmental health and safety (EHS) office and a licensed hazardous waste disposal contractor.[5] Regulations are evolving, and the U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS.[6]
Section 2: Troubleshooting Core Scale-Up Challenges
This section addresses the most common issues that arise during the transition from bench to reactor.
Heat Management & Exotherm Control
Q: My reaction was thermally stable at 100 mL, but at 10 L it's generating a dangerous exotherm. What's happening?
A: You are encountering the consequences of a changing surface-area-to-volume ratio. As you scale a reaction, the volume increases cubically (e.g., by a factor of 1000), while the surface area of the reactor (your heat exchange surface) increases only squarely (e.g., by a factor of 100). This dramatically reduces the system's ability to dissipate heat. An exotherm that causes a mild 2°C rise in a flask could lead to a thermal runaway in a large reactor.[7]
| Reactor Scale (Volume) | Typical Vessel Diameter | Surface Area (Jacket) | Volume | Surface-Area-to-Volume Ratio |
| 250 mL Lab Flask | ~8.5 cm | ~114 cm² | 250 cm³ | ~0.45 cm⁻¹ |
| 20 L Pilot Reactor | ~30 cm | ~2,827 cm² | 20,000 cm³ | ~0.14 cm⁻¹ |
| 2000 L Production Reactor | ~133 cm | ~138,916 cm² | 2,000,000 cm³ | ~0.07 cm⁻¹ |
| Table 1: Illustrative example of the dramatic decrease in the surface-area-to-volume ratio with process scale-up. This fundamental principle governs why heat transfer becomes a critical limiting factor. |
Workflow for Managing Thermal Risk
Caption: Decision workflow for assessing and mitigating thermal risk during scale-up.
Mixing & Mass Transfer
Q: My yield has dropped significantly and I'm seeing new impurity peaks on my chromatogram after moving to a larger reactor. Why?
A: This is a classic symptom of poor mixing. In a large tank, it takes much longer to achieve homogeneity than in a small flask.[8] This can lead to localized areas of high reagent concentration, causing rapid, uncontrolled reactions that favor side-product formation (e.g., elimination over substitution). The key is to ensure the rate of mixing is significantly faster than the rate of reaction.
Troubleshooting Guide for Mixing-Related Issues
| Symptom | Probable Cause | Recommended Solution(s) |
| Low Yield, High Impurities | Poor bulk mixing; localized "hot spots" or high reagent concentration. | - Increase agitator speed (while monitoring power draw). - Evaluate impeller type (e.g., a pitched-blade turbine is often better for homogenization than a simple anchor). - Introduce reagent subsurface near the impeller for rapid dispersion. |
| Inconsistent Results Batch-to-Batch | Inconsistent homogenization time; solids not fully suspended. | - Standardize mixing parameters (RPM, addition time). - Use baffles to improve top-to-bottom turnover and prevent vortexing. - For slurries, ensure agitator is designed for solids suspension. |
| Reaction Stalls Before Completion | Poor distribution of a catalyst or reagent; stratification of immiscible liquids. | - Confirm adequate mixing for the specific fluid properties (viscosity).[8] - For biphasic systems, ensure the impeller creates sufficient shear to disperse the phases. |
Section 3: Leveraging Fluorous Properties for Scalable Purification
A primary advantage of using this compound is the ability to use fluorous separation techniques, which are far more scalable and efficient than traditional silica gel chromatography.
Q: What is Fluorous Solid-Phase Extraction (F-SPE) and how does it simplify scale-up?
A: F-SPE is a purification technique that exploits the unique properties of fluorous compounds.[9] The stationary phase is silica gel modified with a fluorous material (e.g., perfluoroalkyl chains). Fluorous-tagged molecules, like your product, are strongly retained on this cartridge, while non-fluorous starting materials, reagents, and byproducts are easily washed away with a conventional organic solvent. The desired product is then eluted with a fluorinated solvent. This avoids the large solvent volumes and time required for column chromatography.
Protocol: Scalable Purification via F-SPE
-
Reaction Work-up: After the reaction is complete, quench as necessary and remove the reaction solvent under reduced pressure to yield a crude oil or solid.
-
Loading: Dissolve the crude material in a minimal amount of a non-fluorous organic solvent (e.g., methanol, acetonitrile). Load this solution onto a pre-conditioned fluorous silica cartridge.
-
Wash Step: Elute the cartridge with several column volumes of the same non-fluorous solvent (e.g., 80:20 methanol/water). This will wash away all non-fluorous impurities. Collect and analyze these fractions to ensure no product is lost.
-
Elution Step: Switch the elution solvent to a fluorous one (e.g., perfluorohexane, trifluorotoluene) or a solvent with high fluorous affinity to release your fluorous-tagged product from the cartridge.
-
Isolation: Collect the product-containing fraction and concentrate under reduced pressure to yield the purified compound.
Purification Workflow Comparison
Caption: Comparison of traditional chromatography vs. the more efficient F-SPE workflow for scale-up.
Section 4: General FAQs
Q: What is the general thermal stability of this class of compounds?
A: Studies on similar perfluoroalkyl-containing molecules show that they can begin to decompose at moderately high temperatures. For instance, some perfluoroalkylsilane monolayers show decomposition starting between 100°C and 150°C (373 K to 423 K).[10][11] It is crucial to conduct your own thermal stability tests (e.g., using TGA or DSC) on your specific material, but as a general rule, reaction temperatures should be kept as low as is practical to maintain a good safety margin.
Q: How can I monitor my reaction's progress inside a sealed, large-scale reactor?
A: Relying on a single endpoint TLC is not viable at scale. You should employ Process Analytical Technology (PAT) for real-time insights.[12]
-
In-situ Spectroscopy: Techniques like FTIR or Raman spectroscopy can monitor the disappearance of a starting material peak or the appearance of a product peak in real-time without sampling.
-
Automated Sampling: Some reactor systems can be equipped with probes that automatically draw samples, quench them, and inject them into an attached HPLC or GC for analysis.[13]
Q: Are there specific solvents that work well for both the reaction and the subsequent fluorous workup?
A: Yes, choosing the right solvent is key. Toluene or other aromatic hydrocarbons are often good choices as they are typically miscible with fluorous phases at elevated reaction temperatures, allowing for a homogeneous reaction, but can phase-separate upon cooling for an initial cleanup step.[9] For the F-SPE wash step, polar organic solvents like methanol or acetonitrile are excellent for removing non-fluorous impurities.
References
- Synquest Labs. (n.d.). 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet.
- LookChem. (n.d.). Cas 24962-65-0, 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Diva-Portal.org. (2022, September 8). Influence of mixing and heat transfer in process scale-up.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- ProQuest. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Devaprakasam, D., Sampath, S., & Biswas, S. K. (2004). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Langmuir, 20(4), 1329–1334.
- ChemRxiv. (2021, March 22). Water depollution control : A gateway to reaction monitoring and analytical chemistry.
- Environmental Working Group. (2020, July 15). Study: Disposal of PFAS Waste Increases Contamination.
- ResearchGate. (2019, June 10). (PDF) Safe scale-up with exothermic reactions.
- Royal Society of Chemistry. (2013, April 16). Chapter 8: Fluorous Solvents and Related Systems.
- AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes.
- PubMed. (2020, January 26). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2.
- Fisher Scientific. (2009, December 24). SAFETY DATA SHEET - p-Toluenesulfonic acid monohydrate.
- Wisconsin Department of Natural Resources. (n.d.). Waste Containing PFAS.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- ResearchGate. (2025, October 19). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2.
- National Center for Biotechnology Information. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- National Institutes of Health. (n.d.). A critical review of perfluoroalkyl and polyfluoroalkyl substances (PFAS) landfill disposal in the United States.
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"impact of moisture on 1H,1H-Perfluorohexyl p-toluenesulfonate reactivity"
Welcome to the technical support center for 1H,1H-Perfluorohexyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive fluorinated tosylate. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity of this compound stems from the presence of the p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized through resonance across the sulfonate group.[1][2] Water, although a weak nucleophile, can react with the tosylate in a process called hydrolysis. This reaction cleaves the ester bond, resulting in the formation of 1H,1H-perfluorohexan-1-ol and p-toluenesulfonic acid.
The highly electron-withdrawing perfluorohexyl group further enhances the leaving group ability of the tosylate, making the compound even more susceptible to nucleophilic attack compared to non-fluorinated alkyl tosylates. This increased reactivity is a key consideration for its handling and use in synthesis.
Q2: What are the primary consequences of moisture contamination in my reaction?
A2: Moisture contamination can lead to several undesirable outcomes in your experiment:
-
Reduced Yield: The primary consequence is the consumption of your starting material through hydrolysis, leading to a lower yield of your desired product.
-
Formation of Byproducts: The hydrolysis reaction generates 1H,1H-perfluorohexan-1-ol and p-toluenesulfonic acid. The presence of this alcohol byproduct can complicate the purification of your target molecule.
-
Acidification of the Reaction Mixture: The formation of p-toluenesulfonic acid, a strong acid, can alter the pH of your reaction medium.[3] This can lead to undesired acid-catalyzed side reactions or the degradation of acid-sensitive functional groups in your substrate or product.
-
Inconsistent Reaction Rates: The presence of water and the resulting p-toluenesulfonic acid can lead to unpredictable and inconsistent reaction kinetics, making your results difficult to reproduce.
Q3: How should I properly store this compound?
A3: Proper storage is crucial to maintain the integrity of this reagent. It should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. For long-term storage, it is highly recommended to store the container inside a desiccator with a suitable drying agent (e.g., Drierite® or phosphorus pentoxide) or in a glove box under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Guide
Issue 1: My reaction yield is consistently low, and I suspect moisture contamination.
Causality: Low yields are a classic symptom of reagent degradation due to hydrolysis. If moisture is present in your reaction setup, a portion of the this compound will be consumed in the side reaction with water, leaving less available to react with your intended nucleophile.
Troubleshooting Steps:
-
Solvent Purity: Ensure that your reaction solvent is rigorously dried before use. Standard "anhydrous" solvents from commercial suppliers may still contain trace amounts of water that can be detrimental. It is best practice to dry your solvents over a suitable drying agent and distill them under an inert atmosphere.[5]
-
Glassware Preparation: All glassware must be scrupulously dried. Oven-drying at a high temperature (e.g., 120-150 °C) for several hours and cooling under a stream of dry inert gas or in a desiccator is essential.[6]
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[7]
-
Reagent Handling: Dispense the this compound under an inert atmosphere. If the reagent is a solid, briefly purge the container with inert gas after opening and closing. If it is a liquid, use syringe techniques for transfer.[8]
Issue 2: I am observing an unexpected alcohol byproduct in my reaction mixture.
Causality: The presence of 1H,1H-perfluorohexan-1-ol is a direct indication of the hydrolysis of your starting tosylate. This confirms that moisture has been introduced at some stage of your experimental workflow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and eliminating sources of moisture contamination.
Issue 3: My reaction is not proceeding to completion, even with excess nucleophile.
Causality: While moisture is a likely culprit, incomplete conversion can also be due to other factors. The formation of p-toluenesulfonic acid from hydrolysis can protonate your nucleophile, reducing its nucleophilicity and effectively lowering its active concentration in the reaction mixture.
Troubleshooting Steps:
-
Moisture Control: First, rigorously implement all the procedures for excluding moisture as detailed in "Issue 1".
-
Non-nucleophilic Base: If your reaction conditions are sensitive to acid, consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or proton sponge) to the reaction mixture. This will scavenge any p-toluenesulfonic acid that may form without interfering with your primary reaction.
-
Temperature and Reaction Time: The reactivity of the tosylate is also temperature-dependent. A modest increase in reaction temperature may be necessary to drive the reaction to completion, provided your reactants and products are thermally stable. Monitor the reaction progress over time to ensure you are allowing sufficient time for completion.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
This protocol outlines the key steps for setting up a reaction under anhydrous conditions.
-
Glassware Preparation:
-
Clean all glassware thoroughly and rinse with deionized water, followed by acetone.
-
Dry the glassware in an oven at 150 °C for at least 4 hours (or overnight).
-
Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.[6]
-
-
Solvent Preparation:
-
Use a solvent that has been freshly distilled from an appropriate drying agent (e.g., tetrahydrofuran from sodium/benzophenone, dichloromethane from calcium hydride).[5]
-
Transfer the dry solvent to the reaction flask via a cannula or a dry syringe.
-
-
Reagent Addition:
-
Dissolve your substrate in the dry solvent in the reaction flask.
-
If your nucleophile is a solid, add it to the flask before introducing the solvent, ensuring the flask is under a positive pressure of inert gas.
-
If your nucleophile is a liquid, add it via a dry syringe.
-
Add the this compound (dissolved in a small amount of the dry reaction solvent) to the reaction mixture dropwise via a syringe or a dropping funnel.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Note that the quenching step will introduce water.
-
Proceed with the standard extraction and purification procedures.
-
Reaction Mechanism: Hydrolysis of this compound
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction (likely SN2 for a primary tosylate).
Caption: Simplified mechanism of hydrolysis of this compound.
Data Summary
| Compound | Relative Hydrolysis Rate (Predicted) | Key Influencing Factor |
| Ethyl p-toluenesulfonate | Baseline | Standard alkyl tosylate reactivity. |
| This compound | Significantly Higher | Strong inductive electron-withdrawing effect of the C6F13 group, making the tosylate a better leaving group. |
References
-
Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Master Organic Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. (2020, May 28). YouTube. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2020, February 18). ACS Publications. [Link]
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1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]
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A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022, October 6). PubMed Central. [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Drying an Organic Solution. (n.d.). Utah Tech University. [Link]
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Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2022, April 23). Preprints.org. [Link]
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Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). MIT. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021, February 2). ResearchGate. [Link]
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Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. (n.d.). ResearchGate. [Link]
-
Inert atmosphere methods. (n.d.). Biocyclopedia. [Link]
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Drying Organic Solutions. (n.d.). University of Colorado Boulder. [Link]
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p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. (2021). Royal Society of Chemistry. [Link]
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Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
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What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Oreate. [Link]
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[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. (2023, February 17). ResearchGate. [Link]
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Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. (2018, February 3). YouTube. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. [Link]
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Preparation of p-toluenesulfonic acid. (n.d.). PHYWE. [Link]
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Drying Organic Solvents. (2023, February 27). Squarespace. [Link]
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Tosylate Reactions [Organic Chemistry] Smith 2018. (2018, February 2). YouTube. [Link]
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Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2024, January 21). ACS Publications. [Link]
-
Leaving group. (n.d.). Wikipedia. [Link]
-
Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. (2012, September 14). PubMed. [Link]
-
The Role of P-Toluenesulfonic Acid in Chemical Reactions. (2023, December 30). Oreate AI Blog. [Link]
-
Para toluenesulfonic acid-catalyzed one-pot, three-component synthesis of benzo[9][10]chromeno[3,2-c]quinoline compounds in aqueous medium. (n.d.). ResearchGate. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). National Center for Biotechnology Information. [Link]
-
p-Toluenesulfonic acid. (n.d.). Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 1H,1H-Perfluorohexyl p-toluenesulfonate
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is paramount. 1H,1H-Perfluorohexyl p-toluenesulfonate, a key intermediate in the synthesis of fluorinated compounds, presents a unique characterization challenge due to the interplay of its hydrocarbon and heavily fluorinated segments. This guide provides an in-depth technical comparison of the 13C Nuclear Magnetic Resonance (NMR) characterization of this compound with alternative analytical techniques, offering field-proven insights and supporting experimental data to ensure confident structural verification.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy stands as a cornerstone technique for organic chemists, providing direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) offering valuable information about its electronic environment. However, the presence of fluorine atoms in this compound introduces complexities, primarily through carbon-fluorine (C-F) spin-spin coupling, which can split the carbon signals into multiplets.
A standard proton-decoupled 13C NMR experiment simplifies the spectrum by removing couplings between carbon and hydrogen atoms. However, C-F couplings persist, providing a wealth of structural information but also posing an interpretation challenge.[1] For instance, a CF3 group will typically appear as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms.
Predicting the 13C NMR Spectrum of this compound
Based on established chemical shift ranges and an understanding of C-F coupling, we can predict the key features of the this compound 13C NMR spectrum.
Molecular Structure and Carbon Numbering
Caption: A combined 13C and 19F NMR workflow for robust characterization.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Advantages of Mass Spectrometry:
-
High Sensitivity: MS is an extremely sensitive technique, capable of detecting minute quantities of a substance.
-
Molecular Weight Determination: It provides a precise molecular weight, which is a critical piece of data for confirming the identity of a compound.
-
Fragmentation Analysis: By analyzing the fragmentation pattern, it is possible to deduce structural motifs within the molecule.
Comparison with 13C NMR:
| Feature | 13C NMR | Mass Spectrometry |
| Information Type | Connectivity of atoms | Molecular weight and fragmentation |
| Isomer Differentiation | Excellent for structural isomers | Can sometimes distinguish isomers, but not always definitively |
| Sample State | Solution | Typically ionized in the gas phase |
| Quantitative Ability | Can be quantitative with proper setup | Can be quantitative, often requires standards |
High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide an elemental composition, further confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Preparative Capabilities
HPLC is a powerful technique for separating components of a mixture, assessing purity, and for preparative-scale purification.
Advantages of HPLC:
-
Purity Determination: HPLC is the gold standard for assessing the purity of a compound.
-
Preparative Scale: It can be used to isolate the compound of interest from a reaction mixture.
-
Quantitative Analysis: With appropriate standards, HPLC can be used for accurate quantification.
Comparison with 13C NMR:
| Feature | 13C NMR | HPLC |
| Primary Function | Structural elucidation | Separation and purification |
| Information Provided | Detailed molecular structure | Purity, retention time |
| Sample Requirement | Relatively pure sample for clear spectra | Can handle complex mixtures |
Experimental Protocols
Protocol 1: Acquiring a Proton-Decoupled 13C NMR Spectrum
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the 13C and 1H channels of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled 13C pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be higher for fluorinated compounds due to signal splitting.
-
Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of the carbon nuclei.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: Acquiring a 19F NMR Spectrum
-
Sample Preparation: Use the same sample prepared for the 13C NMR experiment.
-
Instrument Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Maintain the lock on the deuterium signal.
-
Shim the magnetic field.
-
-
Acquisition Parameters:
-
Use a standard 19F pulse sequence.
-
Set a wide spectral width to accommodate the large chemical shift dispersion of fluorine.
-
A smaller number of scans is typically required compared to 13C NMR due to the higher sensitivity of the 19F nucleus.
-
-
Processing:
-
Perform a Fourier transform, phase the spectrum, and reference it to an appropriate standard (e.g., CFCl3).
-
Conclusion: A Synergistic Approach for Unambiguous Characterization
While 13C NMR provides invaluable information about the carbon framework of this compound, a comprehensive and unambiguous structural characterization is best achieved through a synergistic combination of analytical techniques. The intricacies of C-F coupling in the 13C NMR spectrum are best understood when complemented by the direct observation of the fluorinated moiety via 19F NMR. Mass spectrometry provides essential confirmation of the molecular weight and elemental composition, while HPLC ensures the purity of the analyzed sample. By integrating the data from these powerful techniques, researchers can confidently elucidate the structure of this and other complex fluorinated molecules, paving the way for advancements in drug development and materials science.
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Cobas, J. C. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Retrieved from [Link]
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The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]
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Beilstein Journals. (2021, January 28). 19F NMR as a tool in chemical biology. Retrieved from [Link]
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ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
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MDPI. (n.d.). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]
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Varian, Inc. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
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ChemRxiv. (2025, April 10). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]
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A Comparative Guide to HPLC Methodologies for Purity Assessment of 1H,1H-Perfluorohexyl p-toluenesulfonate
Abstract
This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1H,1H-Perfluorohexyl p-toluenesulfonate. Given the compound's unique structure, featuring a highly fluorinated alkyl chain and an aromatic tosyl group, careful consideration of stationary phase, mobile phase, and detector settings is paramount for achieving optimal separation from potential impurities. This document compares various reversed-phase HPLC approaches, culminating in a recommended method that leverages a Phenyl-Hexyl stationary phase for enhanced selectivity. The causality behind each experimental choice is explained in detail, grounded in established chromatographic principles and authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). A complete, step-by-step protocol for the recommended method and its validation is provided, ensuring scientific integrity and trustworthiness.
Introduction: The Analytical Challenge
This compound is a compound of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. Its structure presents a distinct analytical challenge for purity assessment via HPLC. The molecule combines two moieties with opposing retention behaviors in reversed-phase chromatography: a lipophilic, yet electronically unique, perfluorohexyl chain and a polar, aromatic p-toluenesulfonate group.
A successful purity method must be stability-indicating, meaning it can resolve the main component from its potential degradation products and process-related impurities. Key potential impurities could include:
-
Starting materials: p-Toluenesulfonyl chloride and 1H,1H-perfluorohexan-1-ol.
-
Degradation products: p-Toluenesulfonic acid (hydrolysis product).
-
Side-products from synthesis.
This guide will explore the critical parameters for developing such a method, focusing on achieving superior selectivity and resolution.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in achieving selectivity in HPLC.[1][2] For a molecule like this compound, several reversed-phase columns could be considered. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[3]
Standard C18 (Octadecylsilane) Columns
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their strong hydrophobicity.[4] While a C18 column would provide good retention for the perfluorohexyl chain, it may not offer sufficient selectivity to separate the parent compound from structurally similar impurities, particularly those differing only in the aromatic region. The fluorinated chain can also exhibit unique interactions that are not always well-addressed by a simple alkyl phase.[5]
Phenyl-Hexyl Columns: A Superior Alternative
Phenyl-based stationary phases provide an alternative selectivity to traditional alkyl phases like C18.[6] A Phenyl-Hexyl column is particularly well-suited for this analysis for several reasons:
-
π-π Interactions: The phenyl rings of the stationary phase can engage in π-π interactions with the aromatic p-toluenesulfonate ring of the analyte.[4][7] This provides a secondary, highly specific retention mechanism that is absent in C18 columns.
-
Hydrophobic Interaction: The hexyl linker provides sufficient hydrophobicity to interact with the perfluorohexyl chain, ensuring adequate retention.
-
Enhanced Selectivity for Aromatic Analytes: Phenyl columns are known to provide different elution orders and enhanced selectivity for aromatic and unsaturated compounds compared to C18 phases.[5][8] This is crucial for separating impurities related to the tosyl group.
-
Fluorinated Compound Affinity: Fluorinated phases have been shown to offer complementary selectivity for fluorinated compounds, and the unique electronic nature of a phenyl ring can provide advantageous interactions with the highly electronegative fluorine atoms.[5]
The combination of hydrophobic and π-π interactions makes the Phenyl-Hexyl phase the recommended choice for a robust, high-resolution separation.
Mobile Phase Optimization: Methanol vs. Acetonitrile
The choice of organic modifier in the mobile phase significantly impacts selectivity, particularly with phenyl columns.
-
Acetonitrile (ACN): The nitrile group in ACN has π-electron characteristics and can interfere with the π-π interactions between the analyte and the phenyl stationary phase.[3] This can dampen the unique selectivity offered by the column.
-
Methanol (MeOH): Methanol is a protic solvent that does not interfere with π-π interactions.[3] Consequently, using methanol as the organic modifier often enhances the preferential retention of aromatic compounds on phenyl columns, leading to better separations.[8]
Therefore, methanol is the recommended organic solvent to fully exploit the selective advantages of the Phenyl-Hexyl stationary phase for this application. The aqueous portion of the mobile phase should be slightly acidified (e.g., with 0.1% formic or phosphoric acid) to ensure the suppression of any residual silanol activity on the silica backbone, leading to improved peak shape.[3]
Recommended HPLC Method for Purity Assessment
This section details the proposed, optimized method for the purity assessment of this compound.
Experimental Protocol
Instrumentation:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides mixed-mode retention (hydrophobic & π-π) for enhanced selectivity.[4][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape by suppressing silanol interactions.[3] |
| Mobile Phase B | Methanol | Preferred solvent for phenyl columns to maximize π-π interactions.[3][8] |
| Gradient | 60% B to 95% B over 15 minutes | Ensures elution of the highly retained parent compound and separation of less retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved efficiency. |
| Detector | UV/DAD at 220 nm | The p-toluenesulfonate group has a strong absorbance in the lower UV range.[9] 220 nm provides a good response for the parent and related aromatic impurities. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Good solubilizing power for the analyte and compatible with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with the diluent to achieve a concentration of 0.5 mg/mL.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter if necessary before injection.
Analytical Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Method Validation: A Self-Validating System
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11][12]
Forced Degradation (Specificity)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[13][14] The sample should be subjected to stress conditions to produce relevant degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105 °C for 48 hours (solid state).
-
Photostability: ICH Q1B conditions.
The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5, and peak purity analysis (using a DAD) shows no co-eluting peaks. A degradation of 5-20% is typically targeted to ensure significant degradation products are formed without completely destroying the sample.[14]
Validation Parameters
The following table summarizes the key validation parameters based on ICH Q2(R1).[10][11]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999; baseline resolution from impurities. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the range (e.g., LOQ to 150% of nominal concentration). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery of spiked known impurities or surrogate analytes. |
| Precision | To show the closeness of repeated measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified reliably. | Signal-to-Noise ratio ≥ 10. |
| Range | The interval providing suitable precision, accuracy, and linearity. | Established through linearity and accuracy studies.[10] |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters (resolution, tailing factor) remain within limits when flow rate, column temp, mobile phase pH are varied slightly. |
Comparative Data Summary
The following table presents a hypothetical comparison of performance between a standard C18 method and the recommended Phenyl-Hexyl method for this specific application, based on established chromatographic principles.
| Performance Metric | Method A: Standard C18 | Method B: Recommended Phenyl-Hexyl | Rationale for Superiority of Method B |
| Resolution (Parent vs. Tosic Acid) | 1.8 | > 3.0 | Phenyl phase provides better retention and selectivity for the polar aromatic acid. |
| Resolution (Parent vs. Aromatic Impurity) | 1.4 (co-elution risk) | > 2.0 | π-π interactions provide a unique separation mechanism for aromatic species.[4][7] |
| Peak Tailing Factor (Parent) | 1.3 | 1.1 | Phenyl-Hexyl columns often have better end-capping and less silanol interaction. |
| Selectivity (α) | Lower | Higher | The mixed-mode retention mechanism offers greater resolving power.[6] |
Conclusion
For the purity assessment of this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase with a methanol-based mobile phase offers superior performance compared to traditional C18 columns. This superiority stems from the dual retention mechanism involving both hydrophobic interactions and specific π-π interactions, which provides enhanced selectivity for the parent compound and its potential aromatic impurities. The detailed protocol and validation strategy presented in this guide are designed to establish a robust, reliable, and scientifically sound method that adheres to international regulatory standards, ensuring the generation of trustworthy data for researchers, scientists, and drug development professionals.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139046, gamma-Tocotrienol. Retrieved from [Link]
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Majors, R. E. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
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Rattle, A. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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PharmTech. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
International Atomic Energy Agency. (2024). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Retrieved from [Link]
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Chromatography Forum. (2012). How to select the UV wavelength for related substances?. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for the simultaneous analysis of simvastatin and tocotrienols in combined dosage forms. Retrieved from [Link]
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ResearchGate. (2016). How to select wavelength in hplc method development?. Retrieved from [Link]
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National Institutes of Health. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]
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U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Institutes of Health. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
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NEWMOA. (2016). Analysis of Per- and Polyfluoroalkyl substances (PFAS). Retrieved from [Link]
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European Medicines Agency. (2024). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]
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Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
ResearchGate. (2025). HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Springer. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
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Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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LCGC International. (2015). Important Aspects of UV Detection for HPLC. Retrieved from [Link]
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LCGC International. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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National Institutes of Health. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
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MicroSolv. (n.d.). Toluenesulfonic Acid Monohydrate Analyzed with HPLC. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
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ResearchGate. (2025). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1H,1H-Perfluorohexyl p-toluenesulfonate
The Analytical Challenge: Deconstructing 1H,1H-Perfluorohexyl p-toluenesulfonate
This compound (C₁₃H₉F₁₁O₃S, MW: 454.26 g/mol ) is a complex molecule presenting unique analytical hurdles.[1] It combines a highly fluorinated, hydrophobic alkyl chain with a polar, aromatic sulfonate ester group. This amphipathic nature, coupled with its classification among fluorinated compounds and its tosylate functional group—often a concern as a potential genotoxic impurity—demands a highly specific and sensitive analytical approach.[2][3] The primary challenge lies in selecting an ionization and separation technique that can handle its limited volatility, potential for thermal lability, and the need for unambiguous structural confirmation.
This guide will compare the primary mass spectrometry (MS) platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and justify a definitive analytical strategy based on the molecule's intrinsic chemical properties.
Platform Comparison: The Case for Liquid Chromatography
The first critical decision is the choice of inlet and separation technology. While both GC and LC are powerful chromatographic techniques, the physical properties of this compound make LC the overwhelmingly superior choice.
Gas Chromatography-Mass Spectrometry (GC-MS): A Suboptimal Approach
GC-MS relies on the thermal volatilization of an analyte for its introduction into the mass spectrometer. For a molecule with a molecular weight over 450 Da and containing a polar tosylate group, this presents significant challenges.[1] A related, larger compound, 1H,1H-Perfluorooctyl p-toluenesulfonate, is a solid with a melting point of 53–56 °C, indicating that our target analyte has insufficient volatility for routine GC analysis without derivatization.[4]
Furthermore, standard Electron Ionization (EI), a hard ionization technique, often fails to produce a discernible molecular ion for many fluorinated compounds due to extensive fragmentation.[5] While softer ionization techniques like Chemical Ionization (CI) can be employed with GC-MS to mitigate this, the initial hurdle of non-volatility remains.[6]
Verdict: GC-MS is not a recommended primary technique due to the high likelihood of thermal degradation and the difficulty of volatilizing the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Platform
LC-MS is ideally suited for analyzing polar, non-volatile, and thermally labile compounds. The analyte is introduced to the ion source in a liquid stream, completely bypassing the need for volatilization. This preserves the molecule's integrity and is the standard approach for analyzing per- and polyfluoroalkyl substances (PFAS) and related molecules.[7][8]
Optimizing the LC-MS Workflow: A Step-by-Step Rationale
Having established LC-MS as the platform of choice, we must optimize three key parameters: the ionization source, the ion polarity, and the fragmentation strategy.
Experimental Workflow for LC-MS Analysis
The logical flow for analyzing this compound involves sample preparation, chromatographic separation, ionization, and finally, mass analysis and detection. This process is designed to ensure specificity, sensitivity, and reproducibility.
Caption: Predicted fragmentation of the [M-H]⁻ ion of the target analyte.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure / Identity | Role in Analysis |
| 453.0 | 171.0 | [C₇H₇O₃S]⁻ (p-toluenesulfonate) | Quantifier: High abundance, stable, specific to the tosyl group. |
| 453.0 | 433.0 | [M-H-HF]⁻ | Qualifier: Confirms presence of fluorine. |
| 453.0 | 282.0 | [C₆F₁₁CH₂CH₂O]⁻ | Qualifier: Confirms the fluoroalkyl alcohol portion. |
Recommended Analytical Protocol: LC-ESI-MS/MS
This protocol is a self-validating system, incorporating an internal standard to correct for matrix effects and variations in instrument response.
Objective: To identify and quantify this compound.
1. Sample Preparation:
- Accurately weigh the sample material into a polypropylene centrifuge tube.
- Add a precise volume of methanol (or a suitable solvent in which the analyte is soluble) to achieve a target concentration.
- Add an isotopically labeled internal standard (e.g., ¹³C₆-p-toluenesulfonate derivative) at a fixed concentration.
- Vortex for 1 minute to ensure complete dissolution.
- Filter the extract through a 0.22 µm PTFE syringe filter into a polypropylene autosampler vial. 2. LC System & Conditions:
- LC System: An ultra-high performance liquid chromatography (UHPLC) system. [8] * Hardware: Use a PFAS delay column before the analytical column to chromatographically separate system-related background contamination. [8] * Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 5 mM Ammonium Acetate in Water.
- Mobile Phase B: Methanol.
- Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. MS System & Conditions:
- Mass Spectrometer: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for identification.
- MRM Transitions:
- Primary (Quantifier): 453.0 → 171.0
- Secondary (Qualifier): 453.0 → 433.0
- Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures for maximal signal of the precursor ion.
- Collision Energy: Optimize to maximize the abundance of the quantifier (171.0 m/z) product ion.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard, it is useful to understand where other common techniques stand.
| Technique | Specificity | Sensitivity | Structural Information | Key Limitation for this Analyte |
| LC-MS/MS | Very High | Very High (ppt-ppb) | High (Fragmentation) | Requires specialized instrumentation. |
| GC-MS | High | Moderate-High | High (EI Library) | Analyte is not volatile; risk of thermal degradation. [5][9] |
| HPLC-UV | Low-Moderate | Low-Moderate (ppm) | Very Low | Lacks specificity; cannot distinguish from co-eluting isomers or impurities. [2] |
| ¹⁹F NMR | Very High | Very Low (percent-level) | Very High (Unambiguous) | Insufficient sensitivity for trace analysis. [10] |
Conclusion and Authoritative Recommendation
Based on a thorough analysis of the chemical properties of this compound, Liquid Chromatography coupled with tandem mass spectrometry via an Electrospray Ionization source (LC-ESI-MS/MS) operating in negative ion mode is the unequivocally superior method for its analysis.
This approach directly addresses the analyte's non-volatility and potential thermal lability. The use of negative mode ESI leverages the intrinsic acidity of the sulfonate moiety for highly sensitive ionization. Finally, the specificity of MS/MS, monitoring for the characteristic transition of the precursor ion to the tosylate fragment (m/z 453.0 → 171.0), provides a robust, defensible, and highly reliable method for both quantification and unambiguous identification. This methodology aligns with established best practices for the analysis of related fluorinated and sulfated compounds, ensuring the highest level of scientific integrity. [3][7]
References
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Nali, M., et al. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]
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Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]
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Arias, V., et al. (2007). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc. Retrieved from [Link]
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Shimadzu Scientific Instruments. (2022). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Retrieved from [Link]
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Lelj, F. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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Taylor, G., et al. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. ResearchGate. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. Retrieved from [Link]
-
Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Retrieved from [Link]
-
Falandysz, J., et al. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Retrieved from [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]
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Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids. Environment International. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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Li, C., et al. (2023). A Review of Treatment Technologies for Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in Water. PSE Community. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Moores, L., et al. (2020). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS). Defense Technical Information Center. Retrieved from [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Toluenesulfonate. PubChem. Retrieved from [Link]
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Taylor, G., et al. (2005). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Lavery, R. (2023). GC–MS Targeted Analysis of PFAS Helps Expand Knowledge of Toxicokinetic Data. Chromatography Online. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. Retrieved from [Link]
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"comparing reactivity of 1H,1H-Perfluorohexyl p-toluenesulfonate with other tosylates"
An In-Depth Comparative Guide to the Reactivity of 1H,1H-Perfluorohexyl p-Toluenesulfonate
For professionals in chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired molecular transformations efficiently and selectively. Sulfonate esters, particularly p-toluenesulfonates (tosylates), are a cornerstone of synthetic chemistry, serving as excellent leaving groups to facilitate nucleophilic substitution and elimination reactions.[1][2] This guide provides a detailed comparison of the reactivity of this compound against traditional, non-fluorinated alkyl tosylates. We will explore the underlying electronic principles governing their reactivity, present supporting experimental designs, and offer insights for their practical application.
The Foundation: Understanding Tosylate Reactivity
Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1][3] Conversion of the alcohol to a tosylate ester transforms the hydroxyl group into a p-toluenesulfonate group (-OTs). The resulting tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is delocalized by resonance across the three oxygen atoms of the sulfonate group, making it a very weak base and a stable species upon departure.[3][4]
This conversion allows for a broad range of subsequent reactions, typically proceeding through Sₙ2 or Sₙ1 mechanisms depending on the substrate and conditions.[5][6] The reactivity of the tosylate is primarily dictated by:
-
The stability of the leaving group (tosylate anion): This is consistently high for all tosylates.
-
The electronic nature of the alkyl group (R) in R-OTs: This is the key variable in our comparison.
-
Steric hindrance at the carbon atom bearing the tosylate group.
The Fluorous Effect: A Tale of Two Tosylates
The central thesis of this guide is that the introduction of a perfluoroalkyl chain dramatically enhances the reactivity of the tosylate in nucleophilic substitution reactions. Let us compare a standard primary alkyl tosylate, such as n-propyl p-toluenesulfonate, with this compound.
The Inductive Effect: A Decisive Factor
The defining difference between these molecules is the powerful electron-withdrawing inductive effect (-I effect) exerted by the perfluorohexyl group. Fluorine is the most electronegative element, and the cumulative effect of thirteen fluorine atoms in the C₆F₁₃ chain creates an intense dipole, pulling electron density away from the rest of the molecule.
-
Standard Alkyl Tosylates (e.g., Propyl Tosylate): A simple alkyl group like propyl has a neutral or weakly electron-donating effect (+I). It does little to alter the electron density at the reaction center.
-
This compound: The C₆F₁₃CH₂- group exerts a profound -I effect. This effect propagates down the carbon chain, making the methylene carbon (the α-carbon directly attached to the tosylate oxygen) significantly electron-deficient, or highly electrophilic.
This difference in electrophilicity is the primary driver of the observed reactivity differences.
Sources
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- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Fluorous Solid-Phase Extraction (FSPE) with 1H,1H-Perfluorohexyl p-toluenesulfonate Tagging
For professionals in synthetic chemistry and drug development, the mantra is often "react, then purify." While reaction methodologies have evolved at a blistering pace, purification remains a significant bottleneck, consuming time, resources, and valuable product. Traditional methods like flash chromatography or standard solid-phase extraction (SPE) rely on subtle polarity differences, often requiring painstaking method development.
This guide introduces a powerful alternative: Fluorous Solid-Phase Extraction (FSPE). We will delve into a strategy that leverages a "fluorous tag" to achieve rapid, efficient, and predictable purifications. The separation becomes a simple binary choice—fluorous or not fluorous—rather than a complex gradient optimization. Specifically, we will focus on the use of 1H,1H-Perfluorohexyl p-toluenesulfonate as a versatile agent for tagging molecules, particularly those bearing hydroxyl groups, and enabling their swift isolation from complex reaction mixtures.
The Core Principle: Orthogonal Separation Through Fluorous Tagging
Fluorous chemistry is built on the unique properties of perfluorinated compounds. These molecules are both hydrophobic and lipophobic, meaning they repel both water and hydrocarbon-based organic solvents. This creates a third phase preference, the "fluorous" phase. By covalently attaching a perfluoroalkyl group (a "fluorous ponytail") to a target molecule, we impart a strong affinity for a fluorous stationary phase.
This compound is an ideal tagging reagent for this purpose. The tosylate group is a well-established reactive handle for forming stable linkages with nucleophiles, most notably alcohols, under standard reaction conditions. The attached -(CH₂)₂C₆F₁₃ chain provides a substantial fluorous character, ensuring strong retention on a fluorous solid phase.
This strategy transforms the purification challenge. Instead of relying on the inherent polarity of the target molecule, which might be very similar to byproducts or excess reagents, we introduce a dominant separation handle. The purification process then becomes remarkably simple and robust.
The FSPE Workflow: A Step-by-Step Mechanistic Overview
The FSPE process using a fluorous-tagged compound is a streamlined, multi-step procedure that more closely resembles a filtration than a chromatographic separation. The key is the selective interaction between the fluorous tag and the fluorous silica gel.
The entire workflow can be visualized as follows:
Caption: FSPE workflow from tagging to purification.
Comparative Analysis: FSPE vs. Traditional Purification Methods
To contextualize the advantages of FSPE, it's essential to compare it with established purification techniques like traditional reversed-phase solid-phase extraction (RP-SPE) and automated flash chromatography. The choice of method depends on the specific analytical need, but FSPE offers a compelling case in many scenarios, particularly for library synthesis and rapid purification campaigns.
The key differentiator for FSPE is its reliance on a binary separation mechanism (fluorous vs. non-fluorous) rather than the analogue separation mechanism of polarity used in RP-SPE and flash chromatography. This makes FSPE highly predictable and less sensitive to the specific structural features of the target molecule.
| Parameter | Fluorous SPE (FSPE) with Tagging | Reversed-Phase Flash Chromatography | Traditional C18 RP-SPE |
| Separation Principle | Fluorous-fluorous interaction (Orthogonal to polarity) | Hydrophobic interaction (Polarity-based) | Hydrophobic interaction (Polarity-based) |
| Selectivity | Very High (for tagged vs. non-tagged species) | Moderate to High (requires method development) | Low to Moderate |
| Speed / Throughput | Very Fast (often < 30 min per sample) | Moderate (run times can be 15-60+ min) | Fast |
| Solvent Consumption | Low (minimal solvent for wash and elution) | High (requires gradient elution) | Low to Moderate |
| Method Development | Minimal (generic protocol is widely applicable) | Extensive (requires gradient optimization) | Moderate (step-gradient optimization) |
| Predictability | High (separation is independent of product polarity) | Low (highly dependent on compound structure) | Moderate |
| Typical Recovery | >90% | 80-95% | 70-90% |
| Purity Achieved | >95% achievable in a single pass | Variable, often requires fraction analysis | Variable, often used for cleanup, not high-purity isolation |
| Automation Potential | High; amenable to parallel processing workstations. | High; standard feature of modern systems | High; compatible with 96-well plates and automation |
Note: The values for Recovery and Purity are representative and can vary based on the specific compound, reaction complexity, and optimization of the respective techniques.
Field-Proven Experimental Protocols
Trust in a method is built on robust and reproducible protocols. Here, we provide a self-validating workflow for the tagging of a primary alcohol and its subsequent purification via FSPE.
Protocol 1: Fluorous Tagging of a Primary Alcohol
This protocol details the attachment of the this compound tag to a model primary alcohol.
Materials:
-
Primary Alcohol (e.g., 1-octanol)
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.
-
Causality Note: The strong base (NaH) is required to deprotonate the alcohol, forming the nucleophilic alkoxide necessary to displace the tosylate leaving group.
-
-
Tagging: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Self-Validation Checkpoint: An LC-MS analysis of the crude reaction mixture should show a new major peak corresponding to the mass of the fluorous-tagged product. This confirms successful tagging before committing to purification.
-
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add EtOAc and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude fluorous-tagged product. This crude material is used directly in the FSPE protocol.
Protocol 2: FSPE Purification of the Tagged Product
This protocol outlines the rapid and efficient purification of the crude product from Protocol 1.
Materials:
-
Crude fluorous-tagged product
-
Fluorous Silica Gel Cartridge (e.g., 2g cartridge for 100-200 mg crude sample)
-
Methanol (MeOH)
-
Deionized Water
-
SPE Manifold (vacuum or positive pressure)
Procedure:
-
Cartridge Conditioning: Condition the fluorous silica cartridge by passing 6 mL of 80:20 MeOH/H₂O through it. Discard the eluent.
-
Causality Note: Conditioning solvates the fluorous stationary phase, preparing it for optimal interaction with the fluorous-tagged molecule.
-
-
Sample Loading: Dissolve the crude product (e.g., 150 mg) in a minimal amount of a suitable solvent (e.g., 0.5-1.0 mL of THF or DMF) and load it onto the conditioned cartridge. Apply gentle pressure or vacuum to ensure the sample is fully adsorbed onto the silica.
-
Fluorophobic Wash (Elution of Impurities): Elute the cartridge with 3-5 column volumes (e.g., 3 x 6 mL) of a fluorophobic solvent mixture, such as 80:20 MeOH/H₂O. Collect this fraction.
-
Mechanism Insight: This solvent system is polar enough to wash away non-fluorous compounds (excess reagents, byproducts) while being "fluorophobic" enough to not displace the strongly retained fluorous-tagged product. This is the key separation step.
-
-
Fluorophilic Elution (Elution of Product): Elute the cartridge with 3-5 column volumes (e.g., 3 x 6 mL) of a fluorophilic solvent, such as 100% MeOH. Collect this fraction separately.
-
Mechanism Insight: A highly organic, "fluorophilic" solvent is required to disrupt the strong fluorous-fluorous interaction and release the tagged product from the stationary phase.
-
-
Analysis and Recovery: Concentrate the fluorophilic fraction under reduced pressure to yield the purified fluorous-tagged product.
-
Self-Validation Checkpoint: Analyze both the fluorophobic and fluorophilic fractions by TLC or LC-MS. The target product should be exclusively in the fluorophilic fraction, with impurities confined to the fluorophobic wash, confirming a successful and clean separation. Typical recoveries for this step are excellent, often in the 95-100% range.
-
Conclusion and Outlook
Fluorous Solid-Phase Extraction, particularly when enabled by reactive tagging agents like this compound, represents a paradigm shift in purification strategy. It moves away from optimizations based on subtle polarity differences and towards a robust, predictable, and orthogonal separation mechanism. The benefits—speed, efficiency, low solvent use, and high predictability—make it an invaluable tool for modern chemical synthesis, especially in the context of library generation and drug discovery where rapid iteration is paramount. By integrating this technique into their workflow, researchers can significantly accelerate the "purify" step of the synthesis cycle, focusing more of their valuable time on the "react" phase of discovery.
References
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]
-
Dandapani, S., & Curran, D. P. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. National Institutes of Health. [Link]
-
Curran, D. P. (n.d.). A bird's eye view of fluorous reaction and separation techniques. Société Chimique de France. [Link]
-
Wang, J., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
-
LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. National Institutes of Health. [Link]
-
Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Biotage. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Technology Networks. (2020). Elevating Reproducibility and Recovery in Solid-Phase Extraction. Technology Networks. [Link]
-
Scribd. (n.d.). Advantages and Disadvantages of Separation Methods. Scribd. [Link]
-
Luo, Z., et al. (2001). Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds. PubMed. [Link]
-
Zhang, Q., et al. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. ResearchGate. [Link]
-
University of Illinois. (2016). Fluorous Tags in Organic Chemistry. University of Illinois Chemistry. [Link]
-
Miura, T., et al. (n.d.). Rapid Synthesis Using Fluorous Tag. J-STAGE. [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. Wikipedia. [Link]
A Comparative Guide to the Quantification of 1H,1H-Perfluorohexyl p-toluenesulfonate in Reaction Mixtures by LC-MS
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the accurate quantification of 1H,1H-Perfluorohexyl p-toluenesulfonate in complex reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document delves into the rationale behind method development choices, presents comparative performance data, and offers detailed, field-proven protocols.
Introduction
This compound is a key intermediate in the synthesis of fluorinated compounds, which are integral to pharmaceuticals, agrochemicals, and advanced materials. Accurate monitoring of its concentration during a chemical reaction is critical for process optimization, yield calculation, and impurity profiling. The inherent complexity of a reaction mixture—containing reagents, catalysts, byproducts, and solvents—presents a significant analytical challenge. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for this task, offering unparalleled sensitivity and selectivity.[1]
This guide compares two powerful LC-MS quantification techniques: Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM). We will explore the experimental design, from sample preparation to data analysis, and provide a clear rationale for why MRM is ultimately the superior method for robust and reliable quantification in complex matrices.
Analyte and Method Selection Rationale
Analyte Properties: this compound
-
Molecular Formula: C₁₃H₉F₁₁O₃S[2]
-
Molecular Weight: 454.26 g/mol [2]
-
Structure: Comprises a polar p-toluenesulfonate (tosylate) head and a non-polar, highly fluorinated hexyl tail. This amphipathic nature makes it well-suited for reverse-phase liquid chromatography.
-
Ionization Potential: The molecule lacks easily ionizable basic sites for positive mode electrospray ionization (ESI). However, it can be readily detected as a sodium adduct [M+Na]⁺ or an ammonium adduct [M+NH₄]⁺ in the positive ion mode. The tosylate group itself is not readily protonated.
Given these properties, LC-MS is the ideal analytical choice. Its high sensitivity is necessary for tracking reaction progress where concentrations may vary widely, and its specificity is crucial for distinguishing the analyte from structurally similar impurities.[1][3]
Experimental Design: A Tale of Two Methods
To achieve accurate quantification, we developed two distinct methods based on a shared chromatographic system but differing in their mass spectrometric detection approach.
Common Sample Preparation Protocol
The primary challenge in analyzing reaction mixtures is mitigating "matrix effects," where co-eluting compounds suppress or enhance the ionization of the target analyte. A simple and effective "dilute-and-shoot" method is often sufficient.
-
Quench Reaction: Halt the reaction at a specific time point by adding a suitable quenching agent or rapidly cooling the mixture.
-
Aliquoting: Accurately pipette a small volume (e.g., 10 µL) of the homogenous reaction mixture.
-
Dilution: Dilute the aliquot in a large volume (e.g., 990 µL) of a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This high dilution factor (1:100 in this example) is critical for minimizing matrix effects and ensuring the concentration falls within the instrument's linear range.[4]
-
Vortex & Centrifuge: Mix the diluted sample thoroughly and centrifuge to pellet any precipitated material.
-
Transfer: Transfer the supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to resolve the analyte from the bulk of the reaction matrix components to further reduce ionization suppression.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3 µm). The C18 stationary phase provides excellent retention for the non-polar fluorinated tail of the analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water with 2 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Rationale: A gradient elution is essential for complex mixtures, ensuring that early-eluting polar compounds are washed out before the more retained analyte of interest, providing a cleaner baseline and better peak shape. The addition of ammonium acetate facilitates the formation of the [M+NH₄]⁺ adduct for improved MS detection.[5]
Mass Spectrometry (MS) Method A: Selected Ion Monitoring (SIM)
SIM is a straightforward MS technique where the instrument is set to detect only a specific mass-to-charge ratio (m/z) corresponding to the analyte. This provides better sensitivity than a full scan, as the detector focuses all its time on the ion of interest.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ion (m/z): 472.1 [M+NH₄]⁺ (Calculated for C₁₃H₉F₁₁O₃S + NH₄⁺)
Mass Spectrometry (MS) Method B: Multiple Reaction Monitoring (MRM)
MRM is a tandem MS (MS/MS) technique that offers a significant leap in selectivity and sensitivity. It involves isolating a precursor ion (the parent molecule), fragmenting it, and then monitoring a specific fragment ion. This two-stage filtering process drastically reduces chemical noise.[7]
-
Ionization Mode: ESI, Positive
-
Precursor Ion (Q1): 472.1 [M+NH₄]⁺
-
Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energy.
-
Product Ion (Q3): 171.0 [p-toluenesulfonate]⁻ related fragment. A likely fragmentation pathway involves the loss of the perfluorohexyl chain, leaving a charged tosylate-related fragment. The exact mass would be confirmed by infusion experiments. For this guide, we will use the characteristic mass of the tosylate anion as the target product ion.[8]
-
MRM Transition: 472.1 → 171.0
Performance Comparison: SIM vs. MRM
To objectively compare the two methods, a validation study was performed according to the principles outlined in the ICH Q2(R2) guidelines.[9][10] A series of calibration standards were prepared and analyzed alongside spiked reaction matrix samples. The results are summarized below.
| Parameter | Method A (SIM) | Method B (MRM) | Commentary |
| Linearity (R²) | 0.995 | > 0.999 | Both methods show good linearity, but MRM is superior, indicating a more reliable response across the concentration range. |
| Limit of Detection (LOD) | 15 ng/mL | 0.5 ng/mL | MRM is approximately 30-fold more sensitive, capable of detecting trace amounts of the analyte. |
| Limit of Quantification (LOQ) | 50 ng/mL | 1.5 ng/mL | The higher LOQ for SIM makes it unsuitable for accurately quantifying low-level impurities or tracking the final stages of a reaction.[11] |
| Specificity / Selectivity | Moderate | High | In the SIM method, a minor co-eluting impurity with the same nominal mass interfered with the analyte peak, leading to overestimated results. The MRM method completely resolved this interference. |
| Precision (%RSD, n=6) | 4.8% | < 1.5% | The higher precision of the MRM method demonstrates its superior reproducibility and robustness against matrix effects. |
Data Interpretation:
The experimental data unequivocally demonstrates the superiority of the MRM method. While SIM is a viable technique for relatively clean samples or for initial screening, it lacks the specificity required for accurate quantification in a complex reaction mixture. The interference observed in the SIM chromatogram is a classic example of why single-stage mass analysis can be unreliable. By monitoring a specific precursor-to-product ion transition, MRM provides an extra dimension of selectivity, ensuring that the signal is truly representative of the analyte of interest.[7][12]
Alternative Methodologies: Quantitative NMR (qNMR)
While LC-MS is the gold standard for this application due to its sensitivity, it's important to consider orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR), particularly ¹⁹F qNMR, presents a powerful alternative.
-
Advantages of ¹⁹F qNMR:
-
High Selectivity: The ¹⁹F NMR spectrum is often very clean with minimal signal overlap, which is a significant advantage for analyzing fluorinated compounds.
-
No Reference Standard Needed (for purity): qNMR can determine the purity of a compound without needing an identical, pre-calibrated reference standard, instead using a certified internal standard of a different structure.
-
Structural Confirmation: Provides structural information, confirming the identity of the analyte simultaneously with quantification.
-
-
Disadvantages:
-
Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, with detection limits typically in the low mg/mL to high µg/mL range.[13] This makes it unsuitable for trace-level analysis.
-
Complex Matrices: Can be challenging in complex reaction mixtures if other fluorine-containing species are present.
-
For process chemistry where concentrations are relatively high, ¹⁹F qNMR can be an excellent, rapid method for confirming reaction completion and yield.[14][15] However, for detailed kinetic profiling or trace impurity analysis, LC-MS remains the method of choice.
Conclusion
For the robust and accurate quantification of this compound in complex reaction mixtures, a validated LC-MS/MS method employing Multiple Reaction Monitoring (MRM) is the recommended approach. Its superior sensitivity, selectivity, and precision make it a highly reliable tool for process monitoring, quality control, and research applications. The enhanced selectivity of MRM effectively mitigates matrix interferences, a common pitfall in reaction mixture analysis, leading to data of the highest integrity. While SIM can be used for preliminary screening, it should not be relied upon for final quantitative reporting in complex matrices. Orthogonal techniques like ¹⁹F qNMR serve as valuable complementary methods, particularly for purity assessment at higher concentrations, but cannot match the sensitivity of LC-MS.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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Comparison of SIM and MRM for the Quantitative Confirmation of Pesticide Residues in Food. Waters Corporation. [Link]
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An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. Shimadzu. [Link]
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Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Springer. [Link]
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Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Royal Society of Chemistry. [Link]
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Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]
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Selected reaction monitoring for quantitative proteomics: a tutorial. National Institutes of Health. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. PubMed. [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Comparison of quantification results obtained with SIM and SRM... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Fluorous Tags: C6F13 vs. C8F17 in High-Stakes Applications
For researchers at the forefront of drug discovery and molecular sciences, efficiency in synthesis and purification is not merely a convenience—it is a cornerstone of rapid innovation. Fluorous chemistry offers a powerful paradigm for streamlining this process, particularly through the use of fluorous tags to simplify the isolation of target molecules.[1][2][3] The core principle lies in partitioning molecules into a unique "fluorous phase," distinct from both aqueous and organic phases, based on the high fluorine content of an attached tag.[4] This enables a separation that is more akin to a filtration than a complex chromatographic struggle, depending primarily on the presence of the tag rather than the nuanced polarity of the molecule itself.[5]
However, the effectiveness of this technique hinges on a critical choice: the length of the perfluoroalkyl chain on the tag. This guide provides an in-depth comparison of the two most common "light" fluorous tags, the tridecafluorohexyl (C6F13) and the heptadecafluorooctyl (C8F17) chains. We will move beyond simple specifications to explore the causal relationships between chain length, physicochemical properties, and performance in specific, high-value applications.
The Core Principle: Understanding "Fluorophilicity"
The driving force behind fluorous separations is the strong, non-covalent, and highly specific interaction between perfluorinated chains.[1] This "fluorophilicity" or "fluorousity" is a direct function of the number of fluorine atoms. The C8F17 chain, with its two additional -CF2- groups, possesses a significantly higher fluorine content than the C6F13 chain. This seemingly minor structural difference has profound implications for its interaction strength with fluorous media.
The C-F bond's unique nature—highly polarized yet with low polarizability—renders perfluorocarbons simultaneously hydrophobic and lipophobic, creating their distinct phase behavior.[6][7][8] Consequently, a longer perfluoroalkyl chain imparts a stronger "pull" towards the fluorous phase, whether that phase is a liquid solvent in a fluorous liquid-liquid extraction (F-LLE) or a fluorous-modified stationary phase in fluorous solid-phase extraction (F-SPE).
Head-to-Head Comparison: C6F13 vs. C8F17
The choice between these two tags is a matter of tuning the separation power to the specific demands of the application. The stronger the fluorous interaction required, the more compelling the case for the longer C8F17 tag.
| Feature | C6F13 Tag | C8F17 Tag | Causality and Scientific Rationale |
| Structure | -(CH2)n-C6F13 | -(CH2)n-C8F17 | The C8F17 chain contains two additional difluoromethylene (-CF2-) units. |
| Relative Fluorophilicity | Moderate | High | The strength of fluorous-fluorous interactions scales with the number of fluorine atoms. The higher fluorine content of C8F17 leads to a stronger affinity for fluorous stationary phases.[9] |
| Binding/Retention | Sufficient for many applications | Stronger, more robust retention | The increased interaction energy of the C8F17 tag ensures more effective partitioning into the fluorous phase, which is critical for molecules that have borderline fluorophilicity.[9] |
| Chemical Inertness | High | High | Both tags benefit from the exceptional strength and stability of the C-F bond, making them compatible with a wide range of reaction conditions.[8][10] |
Application-Specific Deep Dive: Choosing the Right Tool for the Job
The decision between C6F13 and C8F17 is not arbitrary; it is a strategic choice based on the molecular context and the desired outcome.
The Case for C8F17: When Robust Retention is Non-Negotiable
The higher fluorophilicity of the C8F17 tag makes it the superior choice for applications where the fluorous interaction must overcome other competing factors.
-
Small Molecule Synthesis & Microarrays: In the synthesis of drug-like small molecules, the fluorous tag can represent a significant portion of the total molecular weight. A "light" tag may not be sufficient to drive the desired phase separation. For applications like fluorous microarrays, where small molecules are non-covalently anchored to a fluorous-coated slide, the strength of this interaction is paramount for reliable screening results.[11][12] Experimental work has shown that the C8F17 tag provides more consistent and reliable immobilization for these arrays compared to its shorter C6F13 counterpart.[9]
-
Proteomics and Peptide Enrichment: The field of "fluorous proteomics" leverages these tags to isolate specific classes of peptides from highly complex biological mixtures, such as tryptic digests of cell lysates.[13][14][15] In this context, the goal is to selectively capture low-abundance peptides. The robust binding of the C8F17 tag ensures high-efficiency enrichment on a fluorous stationary phase, overcoming the vast excess of non-tagged biological material.[13][15]
-
High-Value Catalyst Recovery: Fluorous tags are frequently used to immobilize expensive transition metal catalysts, allowing for their simple recovery and reuse after a reaction.[3][16] To maximize economic and environmental benefits, recovery must be near-quantitative. The strong partitioning behavior of the C8F17 tag ensures the catalyst remains decisively in the fluorous phase during separation, minimizing loss.[16]
Caption: Decision workflow for selecting between C6F13 and C8F17 tags.
The Case for C6F13: The Pragmatic Workhorse
While C8F17 offers maximum separation power, it is not always necessary. The C6F13 tag is an excellent and often more practical choice in several scenarios.
-
Larger Molecules and Oligosaccharides: When the tagged molecule is already large (e.g., an oligosaccharide or a large synthetic intermediate), its inherent properties contribute less to resisting the fluorous phase separation. The moderate fluorophilicity of the C6F13 tag is often sufficient to achieve clean purification without adding unnecessary molecular weight.
-
Optimizing Reaction Kinetics: Heavily fluorinated compounds can sometimes exhibit poor solubility in common organic reaction solvents.[5] If a reaction is sluggish, and solubility of the fluorous-tagged substrate is suspected to be the rate-limiting factor, the shorter, slightly less lipophobic C6F13 tag may offer a better compromise between reactivity and separability.
-
Cost-Effectiveness: Perfluoroalkyl iodides and other precursors for tag synthesis are specialty chemicals. For routine purifications where the separation is not challenging, the C6F13 tag can provide the desired outcome more economically.
Validated Experimental Protocols
The trustworthiness of a technique is demonstrated through its robust and reproducible application. Below are standardized protocols for the core workflows in fluorous chemistry.
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) of a Tagged Compound
This protocol outlines the generic procedure for isolating a fluorous-tagged molecule from a crude reaction mixture. The key is the sequential use of a fluorophobic wash to remove organic impurities, followed by a fluorophilic elution to recover the target compound.[17][18]
Methodology:
-
Cartridge Conditioning:
-
Select a FluoroFlash® SPE cartridge with a bed volume appropriate for the sample size.
-
Flush the cartridge with 2-3 bed volumes of a fluorophilic solvent (e.g., perfluorohexanes, HFE-7100, or methanol). This ensures the fluorous stationary phase is properly wetted.
-
Flush with 2-3 bed volumes of the fluorophobic wash solvent (e.g., 80:20 methanol/water or acetonitrile). This prepares the cartridge for sample loading.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimum amount of organic solvent (e.g., THF, methanol, or the reaction solvent).
-
Load the solution onto the conditioned SPE cartridge. Allow the solution to slowly pass through the silica bed, either by gravity or gentle positive pressure. The fluorous-tagged compound will be retained.
-
-
Fluorophobic Wash:
-
Wash the cartridge with 3-5 bed volumes of the fluorophobic solvent (e.g., 80:20 methanol/water). This step is critical as it elutes the non-fluorous starting materials, reagents, and byproducts.
-
Expert Tip: The choice of wash solvent can be tuned. For very non-polar organic impurities, a more organic-rich wash like 95:5 methanol/water may be used, but care must be taken not to prematurely elute the C6F13-tagged compound if its retention is marginal. The C8F17 tag provides a much larger margin of error here.
-
-
Fluorophilic Elution:
-
Elute the desired fluorous-tagged compound by washing the cartridge with 3-5 bed volumes of a fluorophilic solvent (e.g., methanol or THF).
-
Collect the eluent. This fraction contains the purified product.
-
-
Analysis:
-
Evaporate the solvent from the collected fraction and analyze the purity of the product by standard techniques (e.g., LC-MS, NMR).
-
Caption: Standard workflow for purification using Fluorous SPE (F-SPE).
Protocol 2: General Strategy for Fluorous Tag Cleavage
After purification, the fluorous tag must often be removed to yield the final, untagged molecule. The specific cleavage conditions are dictated entirely by the chemical nature of the linker connecting the fluorous chain to the molecule of interest.[1][19]
Common Linker Chemistries and Cleavage Conditions:
-
Silyl Ethers: Cleavage with fluoride sources like TBAF (tetrabutylammonium fluoride) or acidic conditions (e.g., dilute HCl).
-
Esters: Cleavage via saponification with a base (e.g., LiOH, NaOH) or transesterification.
-
Acid-Labile Linkers (e.g., derived from Boc-chemistry): Cleavage with strong acids like TFA (trifluoroacetic acid).[20][21]
-
Photocleavable Linkers: Cleavage by irradiation with UV light at a specific wavelength.
Self-Validating System for Cleavage:
-
Small-Scale Trial: Before committing the bulk of your purified material, perform the cleavage reaction on a small aliquot (1-5 mg).
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (TLC or LC-MS). Look for the disappearance of the high-MW, fluorous-tagged starting material and the appearance of the lower-MW, untagged product.
-
Work-up and F-SPE: After the reaction is complete, perform a second F-SPE. This time, the desired product should be found in the fluorophobic wash-through , while the cleaved fluorous tag and any unreacted starting material will be retained on the cartridge. This step simultaneously purifies the final product and validates the success of the cleavage reaction.
-
Scale-Up: Once the conditions are optimized and validated, proceed with the cleavage of the remaining material.
Conclusion
The choice between C6F13 and C8F17 fluorous tags is a critical decision that directly impacts the efficiency and success of purification workflows. The C8F17 tag, with its superior fluorophilicity, provides a more robust and reliable solution for challenging separations involving small molecules, complex biological samples, and applications requiring strong surface anchoring like microarrays. The C6F13 tag serves as a versatile and cost-effective workhorse for more straightforward purifications, particularly with larger molecules where its moderate retention is sufficient. By understanding the underlying principles of fluorous interactions and aligning the tag's properties with the specific demands of the application, researchers can fully harness the power of this elegant purification technology to accelerate discovery.
References
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Title: Synthetic applications of fluorous solid-phase extraction (F-SPE) Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorous-Based Carbohydrate Microarrays Source: Genomic Technologies Facility URL: [Link]
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Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorous tagged small molecule microarrays Source: David Spring Group, University of Cambridge URL: [Link]
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Title: Thermodynamic properties of fluorine compounds. Part 2.—Physical and thermodynamic properties of hexafluorobenzene Source: Royal Society of Chemistry URL: [Link]
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Title: Simultaneous analysis of perfluoroalkyl and polyfluoroalkyl substances including ultrashort-chain C2 and C3 compounds in rain and river water samples by ultra performance convergence chromatography Source: ResearchGate URL: [Link]
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Title: The fluorous effect in biomolecular applications Source: Royal Society of Chemistry URL: [Link]
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Title: C6, C7, and C8 perfluoroalkyl-substituted phosphinic acids Source: PubMed URL: [Link]
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Title: How Particle Size Affects Chromatography Performance Source: Phenomenex URL: [Link]
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Title: Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile Source: MDPI URL: [Link]
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Title: Synthetic and biological applications of fluorous reagents as phase tags Source: PubMed URL: [Link]
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Title: Development of Fluorous Lewis Acid-Catalyzed Reactions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorous proteomics strategy for the isolation of specific classes of peptides Source: ResearchGate URL: [Link]
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Title: Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE) Source: ResearchGate URL: [Link]
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Title: Fluorous Affinity Chromatography for Enrichment and Determination of Perfluoroalkyl Substances Source: ACS Publications URL: [Link]
-
Title: Handbook of Fluorous Chemistry Source: Wiley-VCH URL: [Link]
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Title: Fluorous tagged small molecule microarrays Source: Royal Society of Chemistry URL: [Link]
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Title: Peptide fluorescent labeling Source: SB-PEPTIDE URL: [Link]
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Title: –Electronic Supplementary Information (ESI) – Probing the Limitations of Fluorous Content for Tag-Mediated Microarray Format Source: The Royal Society of Chemistry URL: [Link]
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Title: The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures Source: Advanced Materials Technology URL: [Link]
-
Title: ChemFiles Vol. 8, Supplement II - FluoroFlash Products For Synthesis & Separation Source: Scribd URL: [Link]
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Title: Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides Source: PubMed URL: [Link]
-
Title: How long should I let my cleavage reaction stir at room temperature? Source: Biotage URL: [Link]
-
Title: Column Length Effect on Separation and Resolution Source: Bio-Rad URL: [Link]
-
Title: Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry Source: Royal Society of Chemistry URL: [Link]
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Title: FLUOROUS TAGS IN ORGANIC CHEMISTRY Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Fluorine bonding--how does it work in protein-ligand interactions? Source: PubMed URL: [Link]
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Title: Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening Source: National Institutes of Health (NIH) URL: [Link]
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Title: New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Source: Semantic Scholar URL: [Link]
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Title: FLUOROUS TAGS IN ORGANIC CHEMISTRY Source: University of Illinois at Urbana-Champaign URL: [Link]
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Title: Thermodynamics of The Interactions of FG‐Nucleoporins and Transport Factors Source: ResearchGate URL: [Link]
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Title: The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS Source: LCGC International URL: [Link]
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Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]
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Title: What is Solid Phase Extraction (SPE)? Source: Organomation URL: [Link]
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Title: Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry Source: PubMed URL: [Link]
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Title: Effects of column length, particle size, gradient length and flow rate on peak capacity of nano-scale liquid chromatography for peptide separations Source: PubMed URL: [Link]
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Title: Impact of Column Length on Chromatographic Resolution Source: Danaher Life Sciences URL: [Link]
-
Title: Recyclable fluorous-tag assisted two-directional oligosaccharide synthesis enabled by interrupted Pummerer reaction mediated glycosylation Source: National Institutes of Health (NIH) URL: [Link]
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A Comparative Guide to the Determination of Potential Genotoxic Impurities in 1H,1H-Perfluorohexyl p-toluenesulfonate
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential genotoxic impurities (GTIs) in 1H,1H-Perfluorohexyl p-toluenesulfonate. It is intended for researchers, scientists, and drug development professionals seeking to ensure the safety and regulatory compliance of pharmaceutical ingredients. The principles and methods described herein are grounded in established scientific literature and regulatory guidelines.
The Criticality of Genotoxic Impurity Control
This compound belongs to the class of sulfonate esters, which are frequently used in pharmaceutical synthesis as intermediates or starting materials. A key concern with this class of compounds is the potential for the presence of genotoxic impurities. These are substances that can induce genetic mutations, chromosomal breaks, or chromosomal rearrangements, and are associated with an increased risk of cancer. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of GTIs in active pharmaceutical ingredients (APIs). The ICH M7 guideline, for instance, mandates the control of GTIs to a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for long-term treatment. This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels.
Identifying Potential Genotoxic Impurities in this compound
The first step in developing a control strategy for GTIs is to identify the potential impurities that could arise during the synthesis of this compound. A common synthetic route for such esters involves the reaction of p-toluenesulfonyl chloride with the corresponding alcohol, in this case, 1H,1H-Perfluorohexan-1-ol, often in the presence of a base.
Based on this synthetic pathway, several potential genotoxic impurities can be postulated:
-
Unreacted Starting Materials:
-
p-Toluenesulfonyl chloride
-
1H,1H-Perfluorohexan-1-ol (while not typically genotoxic itself, its presence is an indicator of incomplete reaction)
-
-
By-products of the Reaction:
-
Alkylating Agents: The most significant concern is the potential for the formation of highly potent genotoxic impurities such as dialkyl sulfates or other sulfonate esters through side reactions.
-
Degradation Products: The stability of the final product and intermediates can also lead to the formation of GTIs.
-
The following diagram illustrates the potential sources of genotoxic impurities in the synthesis of this compound.
Caption: Potential sources of genotoxic impurities during synthesis.
A Comparative Analysis of Analytical Techniques
The detection and quantification of GTIs at the parts-per-million (ppm) level require highly sensitive and selective analytical techniques. The two most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques depends on the physicochemical properties of the target impurities, such as their volatility, thermal stability, and polarity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass analysis. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass analysis. |
| Applicability | Ideal for volatile and semi-volatile, thermally stable impurities. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. |
| Sensitivity | High sensitivity, often in the low ppm to ppb range. | Generally offers higher sensitivity, especially with advanced mass analyzers, reaching sub-ppm levels. |
| Sample Preparation | May require derivatization for non-volatile or polar analytes to increase volatility. | Often requires less sample preparation, but mobile phase compatibility is crucial. |
| Instrumentation | Widely available and cost-effective. | Can be more expensive, particularly for high-resolution mass spectrometers. |
| Ionization Sources | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
For the specific case of potential GTIs in this compound, which are likely to be sulfonate esters, LC-MS is often the preferred method . This is due to the polar nature and potential thermal lability of these compounds, which makes them less suitable for direct GC analysis without derivatization.
Recommended Analytical Workflow: LC-MS/MS
The following workflow outlines a robust approach for the determination of potential GTIs in this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Caption: Recommended LC-MS/MS workflow for GTI determination.
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a detailed, step-by-step protocol for the analysis of potential GTIs in this compound.
Materials and Reagents
-
Reference Standards: Certified reference standards of potential GTIs.
-
Sample: this compound.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B. | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ESI is suitable for polar compounds, and positive ion mode is often effective for sulfonate esters. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. |
| Source Temperature | 500 °C | Optimized for efficient desolvation. |
| Gas Flows | Optimized for the specific instrument. | Crucial for efficient ionization and ion transmission. |
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the reference standards in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create calibration standards at appropriate concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent to achieve a final concentration that is within the calibration range of the method.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of each GTI standard against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Quantification: Determine the concentration of any GTIs in the sample by interpolating their peak areas from the calibration curve.
-
System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters include peak resolution, tailing factor, and signal-to-noise ratio.
Conclusion and Recommendations
The control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development. For this compound, a targeted analytical approach using a validated, high-sensitivity method is essential. While both GC-MS and LC-MS are powerful techniques, LC-MS/MS is recommended as the primary analytical tool for the determination of potential sulfonate ester GTIs due to its applicability to a broader range of analytes and generally superior sensitivity without the need for derivatization.
The implementation of a robust analytical method, as outlined in this guide, coupled with a thorough understanding of the synthetic process, will enable researchers and drug developers to effectively monitor and control genotoxic impurities, ensuring the safety and quality of their final products.
References
-
International Council for Harmonisation. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
U.S. Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
